Product packaging for 2-Amino-3-formylbenzoic acid(Cat. No.:CAS No. 27867-47-6)

2-Amino-3-formylbenzoic acid

Cat. No.: B1288297
CAS No.: 27867-47-6
M. Wt: 165.15 g/mol
InChI Key: VENQUFMWOGHOCF-UHFFFAOYSA-N
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Description

2-Amino-3-formylbenzoic acid (CAS 27867-47-6) is a high-purity organic building block of significant interest in chemical synthesis and pharmaceutical research . This compound, with a molecular formula of C8H7NO3 and a molecular weight of 165.15 g/mol, features both an amino and a formyl functional group on a benzoic acid scaffold, making it a versatile precursor for the construction of more complex heterocyclic structures . Its molecular structure is defined by the SMILES string C1=CC(=C(C(=C1)C(=O)O)N)C=O and the InChIKey VENQUFMWOGHOCF-UHFFFAOYSA-N . This reagent is primarily valued as a key intermediate in synthetic organic chemistry. While direct mechanisms for this specific compound are not extensively detailed in the available literature, analogous compounds like 2-formylbenzoic acid are well-known for their role in multi-component reactions, such as the Ugi reaction, leading to the synthesis of privileged scaffolds like isocoumarins . Researchers can leverage the orthogonal reactivity of its amine and aldehyde groups for condensation and cyclization reactions, potentially enabling the development of novel compounds with biological and synthetic importance. This product is offered with a typical purity of 95% . It is critical to handle this material with care. Hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment should be worn, and handling should occur only in a well-ventilated environment. Intended Use: This product is supplied for laboratory research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO3 B1288297 2-Amino-3-formylbenzoic acid CAS No. 27867-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENQUFMWOGHOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600323
Record name 2-Amino-3-formylbenzoic acid
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27867-47-6
Record name 2-Amino-3-formylbenzoic acid
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Record name 27867-47-6
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-formylbenzoic Acid (CAS No. 27867-47-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-formylbenzoic acid, a key organic intermediate with significant applications in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis methodologies, and its role as a precursor in the synthesis of various heterocyclic compounds. A significant focus is placed on the biological activities of its derivatives, including their potential as enzyme inhibitors and antimicrobial agents. Experimental protocols and diagrammatic representations of relevant synthetic and biological pathways are included to facilitate further research and development.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 27867-47-6 , is an aromatic organic compound featuring an amino group, a formyl (aldehyde) group, and a carboxylic acid group substituted on a benzene ring. The strategic positioning of these functional groups makes it a versatile building block for the synthesis of complex heterocyclic scaffolds, particularly quinazolines and their derivatives, which are prevalent in many pharmacologically active compounds. This guide aims to consolidate the available technical information on this compound to support its application in research and drug development.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 27867-47-6
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
Appearance Pale-yellow to Yellow-brown Solid
Boiling Point (Predicted) 374.6 ± 37.0 °C[1]
Density (Predicted) 1.424 ± 0.06 g/cm³[1]
pKa (Predicted) 4.59 ± 0.10[1]

Safety Information:

Users should handle this compound with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from m-toluic acid, as outlined in a patent for a related compound, 2-amino-3-methyl-5-chlorobenzoic acid[2].

Step 1: Nitration of m-Toluic Acid to yield 2-Nitro-3-methylbenzoic Acid.

  • Reaction: m-Toluic acid is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring, ortho to the carboxylic acid and meta to the methyl group.

Step 2: Reduction of the Nitro Group to yield 2-Amino-3-methylbenzoic Acid.

  • Reaction: The resulting 2-nitro-3-methylbenzoic acid is then subjected to a reduction reaction, typically using a catalyst such as Palladium on carbon (Pd/C) in a hydrogen atmosphere, to convert the nitro group to an amino group.

Step 3: Oxidation of the Methyl Group to a Formyl Group.

  • Reaction: The final step would involve the selective oxidation of the methyl group of 2-amino-3-methylbenzoic acid to a formyl group. This is a challenging transformation due to the presence of the activating amino group, which can be susceptible to oxidation. Careful selection of the oxidizing agent and reaction conditions would be critical to achieve the desired product.

Below is a generalized experimental workflow for the synthesis of an aminobenzoic acid derivative, which can be adapted for the synthesis of 2-amino-3-methylbenzoic acid from its nitro precursor.

General Experimental Protocol: Reduction of a Nitrobenzoic Acid Derivative

Materials:

  • 2-Nitro-3-methylbenzoic acid

  • Palladium on carbon (5% Pd/C)

  • Ethyl acetate

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve 2-nitro-3-methylbenzoic acid in ethyl acetate in a two-necked round-bottomed flask.

  • Carefully add 5% Pd/C catalyst to the solution.

  • Securely attach a hydrogen-filled balloon to one neck of the flask or connect it to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with additional ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2-amino-3-methylbenzoic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

Derivatives of aminobenzoic acids are known to possess a wide range of biological activities, making them valuable scaffolds in drug discovery.[1]

Enzyme Inhibition

Several studies have highlighted the potential of aminobenzoic acid derivatives as inhibitors of various enzymes.

  • Cholinesterase Inhibition: Derivatives of aminobenzoic acids have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[1][3]

  • Carbonic Anhydrase Inhibition: Certain benzoic acid derivatives have shown inhibitory activity against human carbonic anhydrases (hCAs), which are also considered a target for Alzheimer's disease treatment.[3]

  • D-Amino Acid Oxidase Inhibition: Benzoic acid and its monosubstituted derivatives have been shown to inhibit D-amino acid oxidase.[4]

Table 2: Enzyme Inhibitory Activity of Selected Benzoic Acid Derivatives

Compound ClassTarget EnzymeActivity (Kᵢ or IC₅₀)Reference
Tetrahydroisoquinolynyl-benzoic acid derivativesAcetylcholinesterase (AChE)Kᵢ values in the nM range[3]
Tetrahydroisoquinolynyl-benzoic acid derivativesCarbonic Anhydrase I (hCA I)Kᵢ values in the nM range[3]
Tetrahydroisoquinolynyl-benzoic acid derivativesCarbonic Anhydrase II (hCA II)Kᵢ values in the nM range[3]
Antimicrobial Activity

Aminobenzoic acid and its derivatives have demonstrated antimicrobial activity against various pathogens.[5][6] The structural versatility of this scaffold allows for the synthesis of a wide array of derivatives with potential antibacterial and antifungal properties.

Signaling Pathway Modulation

A structurally similar compound, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has been shown to exhibit anticancer properties by targeting the PI3K/AKT signaling pathway.[7] This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway by 2-amino-3-chlorobenzoic acid suggests that this compound and its derivatives may also possess the ability to modulate this or other critical signaling cascades.

Below is a diagram representing a simplified PI3K/AKT signaling pathway, which can be a potential target for compounds derived from this compound.

PI3K_AKT_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor 2-Amino-3-formylbenzoic Acid Derivative (Proposed) Inhibitor->PI3K Inhibition (Hypothesized) Quinazoline_Synthesis_Workflow Start 2-Amino-3-formylbenzoic Acid Reaction Condensation/ Cyclization Reaction Start->Reaction Reagent Nitrogen Source (e.g., Amine, Amide) Reagent->Reaction Intermediate Dihydroquinazoline Intermediate Reaction->Intermediate Oxidation Oxidation Intermediate->Oxidation Product Quinazoline Derivative Oxidation->Product

References

An In-depth Technical Guide to 2-Amino-3-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: 2-Amino-3-formylbenzoic acid is an organic compound that belongs to the class of substituted benzoic acids. It incorporates three functional groups on the benzene ring: an amino group (-NH2), a formyl group (-CHO), and a carboxylic acid group (-COOH). This trifunctional nature makes it a potentially versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds and other complex molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
Molecular Weight 165.15 g/mol [1][2]
Molecular Formula C₈H₇NO₃[1][3]
CAS Number 27867-47-6[1][3][4]
Appearance Pale-yellow to Yellow-brown Solid[3]
Monoisotopic Mass 165.042593085 u[3]
pKa 4.59 ± 0.10 (Predicted)[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bond Count 2[3]
Topological Polar Surface Area 80.4 Ų[3]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound. The following sections outline representative methodologies.

Synthesis of this compound

A common synthetic route to aminobenzoic acids involves the functionalization of a suitable precursor. A plausible method for the synthesis of this compound could involve the oxidation of a methyl group and reduction of a nitro group from a commercially available starting material like 2-Nitro-3-methylbenzoic acid.

Objective: To synthesize this compound from a suitable precursor.

Materials:

  • 2-Nitro-3-methylbenzoic acid

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Iron (Fe) powder or Tin(II) chloride (SnCl₂)

  • Ethanol (EtOH)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Oxidation of the Methyl Group:

    • Dissolve 2-Nitro-3-methylbenzoic acid in an aqueous solution of sodium hydroxide.

    • Heat the solution to reflux.

    • Slowly add a solution of potassium permanganate. The reaction progress can be monitored by the disappearance of the purple permanganate color.

    • After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.

    • Acidify the filtrate with hydrochloric acid to precipitate the intermediate product, 2-Nitro-3-carboxybenzaldehyde.

    • Collect the precipitate by filtration, wash with cold water, and dry.

  • Reduction of the Nitro Group:

    • Suspend the intermediate, 2-Nitro-3-carboxybenzaldehyde, in a mixture of ethanol and water.

    • Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or alternatively, use tin(II) chloride in concentrated hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the crude product.

    • Filter the crude product and redissolve it in a suitable solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the compound.

  • Method: A reverse-phase HPLC method is typically employed.[5]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., 254 nm).

  • Procedure: Dissolve a small amount of the sample in the mobile phase, filter, and inject it into the HPLC system. The purity is determined by the peak area percentage of the main component.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure.

  • ¹H NMR:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

    • Expected Signals: Protons on the aromatic ring, the aldehyde proton, the amine protons, and the carboxylic acid proton. The chemical shifts and coupling patterns will be characteristic of the substituted benzene ring.

  • ¹³C NMR:

    • Solvent: As above.

    • Expected Signals: Carbons of the benzene ring, the carbonyl carbon of the aldehyde, and the carbonyl carbon of the carboxylic acid.

3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight.

  • Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Procedure: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 166.15 or the deprotonated molecule [M-H]⁻ at m/z 164.13.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the direct involvement of this compound in biological signaling pathways. However, related substituted anthranilic acid derivatives have been noted for their biological activities. For instance, 2-amino-3-chlorobenzoic acid, a structurally similar compound, has been investigated for its potential to target the PI3K/AKT signaling pathway in cancer cells.[6]

Given its structure, this compound could serve as a precursor or intermediate in the synthesis of novel bioactive compounds. Its functional groups allow for a variety of chemical modifications to create libraries of compounds for screening in drug discovery programs.

Visualizations

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Start Starting Material (e.g., 2-Nitro-3-methylbenzoic acid) Oxidation Step 1: Oxidation (KMnO₄) Start->Oxidation Intermediate Intermediate (2-Nitro-3-carboxybenzaldehyde) Oxidation->Intermediate Reduction Step 2: Reduction (Fe/HCl or SnCl₂) Intermediate->Reduction Crude_Product Crude Product (this compound) Reduction->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product HPLC HPLC Final_Product->HPLC NMR NMR MS MS

A generalized workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-formylbenzoic acid, with the CAS number 27867-47-6, is an organic compound featuring an aromatic ring substituted with a carboxylic acid, an amino group, and a formyl group. Its multifunctional nature makes it a potentially valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds and as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the tables below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound are limited in publicly accessible literature. Therefore, some values are predicted based on computational models.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [1]
Appearance Pale-yellow to Yellow-brown Solid[1]
Melting Point Not available
Boiling Point (Predicted) 374.6 ± 37.0 °C[2]
Density (Predicted) 1.424 ± 0.06 g/cm³[2]
pKa (Predicted) 4.59 ± 0.10[2]

Table 2: Solubility Profile (Qualitative)

The solubility of this compound is expected to be influenced by its polar functional groups (carboxylic acid and amino group) and its aromatic ring.

Solvent TypeExpected SolubilityRationale
Polar Protic Solvents (e.g., water, methanol, ethanol)SolubleThe carboxylic acid and amino groups can form hydrogen bonds with the solvent.[3]
Polar Aprotic Solvents (e.g., DMSO, DMF)Likely solubleThese solvents can interact with the polar functional groups.
Nonpolar Solvents (e.g., hexane, toluene)Low solubilityThe overall polarity of the molecule is too high for significant interaction with nonpolar solvents.[3]

Experimental Protocols

Synthesis of this compound (General Procedure)

A plausible synthetic route involves the formylation of a 2-aminobenzoic acid derivative or the oxidation of a corresponding alcohol. A general procedure for the synthesis of 2-aminobenzaldehydes involves the reduction of the corresponding 2-nitrobenzaldehyde.[4]

Workflow for a potential synthesis:

Start 2-Nitro-3-methylbenzoic acid Step1 Oxidation of methyl group to aldehyde Start->Step1 Intermediate1 2-Nitro-3-formylbenzoic acid Step1->Intermediate1 Step2 Reduction of nitro group to amine Intermediate1->Step2 End This compound Step2->End

Caption: A potential synthetic workflow for this compound.

Detailed Methodology (Hypothetical):

  • Oxidation of 2-Nitro-3-methylbenzoic Acid:

    • Dissolve 2-nitro-3-methylbenzoic acid in a suitable solvent such as pyridine or a chlorinated solvent.

    • Add an oxidizing agent, such as selenium dioxide (SeO₂) or chromium trioxide (CrO₃), portion-wise at a controlled temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and perform an aqueous workup to isolate the crude 2-nitro-3-formylbenzoic acid.

  • Reduction of 2-Nitro-3-formylbenzoic Acid:

    • Dissolve the crude 2-nitro-3-formylbenzoic acid in a solvent like ethanol or acetic acid.

    • Add a reducing agent, such as iron powder in the presence of a small amount of acid, or use catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).

    • Heat the reaction mixture and monitor its progress by TLC.

    • After the reaction is complete, filter the mixture to remove the catalyst or iron salts.

    • Evaporate the solvent and perform an appropriate workup to isolate the crude this compound.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.[5][6] The choice of solvent is crucial and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Workflow for Recrystallization:

Start Crude this compound Step1 Dissolve in minimum hot solvent Start->Step1 Step2 Hot filtration to remove insoluble impurities Step1->Step2 Step3 Slowly cool the filtrate to induce crystallization Step2->Step3 Step4 Collect crystals by vacuum filtration Step3->Step4 Step5 Wash crystals with cold solvent Step4->Step5 End Pure this compound crystals Step5->End

Caption: General workflow for purification by recrystallization.

Detailed Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol/water mixture) and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve dissolution.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals, for example, in a desiccator under vacuum.

Spectral Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the carboxylic acid proton, and the amine protons.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling
Aldehyde (-CHO)9.5 - 10.5Singlet (s)
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet (br s)
Aromatic (H-4, H-5, H-6)6.5 - 8.0Multiplet (m)ortho, meta
Amine (-NH₂)4.0 - 6.0Broad Singlet (br s)

The exact chemical shifts and coupling constants of the aromatic protons will depend on the electronic effects of the three substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (-C OOH)165 - 175
Aldehyde (-C HO)190 - 200
Aromatic (C-1 to C-6)110 - 150

The specific shifts of the aromatic carbons will be influenced by the nature and position of the substituents.

FTIR Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Table 5: Expected FTIR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500 - 3300 (broad)
N-H (Amine)Stretching3300 - 3500 (two bands)
C=O (Carboxylic Acid)Stretching1700 - 1725
C=O (Aldehyde)Stretching1680 - 1700
C=C (Aromatic)Stretching1450 - 1600
C-N (Amine)Stretching1250 - 1350
Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 165

  • Loss of -OH from carboxylic acid: m/z = 148

  • Loss of -CHO from aldehyde: m/z = 136

  • Loss of -COOH from carboxylic acid: m/z = 120

  • Further fragmentation of the aromatic ring.

Biological Activity and Signaling Pathways

There is limited specific information available in the scientific literature regarding the biological activity and signaling pathway involvement of this compound. However, as an amino acid derivative, it may interact with cellular pathways that sense amino acid availability. One of the central pathways in this regard is the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a master regulator of cell growth, proliferation, and metabolism.[7][8]

General Amino Acid Sensing and mTORC1 Activation:

Amino acids, particularly leucine, are potent activators of mTOR Complex 1 (mTORC1). This activation occurs at the lysosomal surface and involves a complex cascade of proteins.

AminoAcids Amino Acids Lysosome Lysosome AminoAcids->Lysosome Transport Ragulator Ragulator Lysosome->Ragulator Rag_GTPases Rag GTPases Ragulator->Rag_GTPases Activates mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits and Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates CellGrowth Cell Growth and Proliferation S6K1->CellGrowth _4EBP1->CellGrowth (inhibition relieved)

Caption: Generalized amino acid sensing pathway leading to mTORC1 activation.

This diagram illustrates that amino acids are transported to the lysosome, where they trigger a signaling cascade involving the Ragulator complex and Rag GTPases, leading to the recruitment and activation of mTORC1. Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote cell growth and proliferation. While this compound's specific role in this or any other pathway is not established, its structure as an amino acid derivative suggests that investigating its effects on such nutrient-sensing pathways could be a fruitful area of research.

Conclusion

This compound is a compound with interesting structural features that suggest its utility in synthetic and medicinal chemistry. This guide has provided an overview of its known and predicted chemical properties, along with generalized experimental procedures for its synthesis, purification, and analysis. While specific biological data is currently lacking, its identity as an amino acid derivative points towards potential interactions with metabolic and cell signaling pathways. Further research is warranted to fully elucidate the properties and potential applications of this molecule.

References

Structure Elucidation of 2-Amino-3-formylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

2-Amino-3-formylbenzoic acid is a pale-yellow to yellow-brown solid. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [1]
Appearance Pale-yellow to Yellow-brown Solid[1]
CAS Number 27867-47-6[1]
Predicted pKa 4.59 ± 0.10[1]

Proposed Synthesis: Vilsmeier-Haack Formylation of 2-Aminobenzoic Acid

A plausible and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a well-established method for the formylation of electron-rich aromatic compounds, such as 2-aminobenzoic acid (anthranilic acid). The amino group in the starting material activates the aromatic ring, directing the electrophilic substitution to the ortho and para positions. Due to steric hindrance from the adjacent carboxylic acid group, formylation is anticipated to occur at the C3 position.

Experimental Protocol (Hypothetical)

Materials:

  • 2-Aminobenzoic acid (Anthranilic acid)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Sodium acetate

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (3 equivalents) is dissolved in dichloromethane. The solution is cooled to 0°C in an ice bath. Phosphorus oxychloride (1.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: A solution of 2-aminobenzoic acid (1 equivalent) in N,N-dimethylformamide is added dropwise to the freshly prepared Vilsmeier reagent. The reaction mixture is then allowed to warm to room temperature and subsequently heated to 60°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice and a saturated solution of sodium acetate. This mixture is stirred for 1 hour to hydrolyze the intermediate iminium salt. The resulting solution is then extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with water, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The purified product is characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) and its melting point is determined.

Structural Elucidation via Spectroscopic Methods

The definitive structure of this compound would be confirmed through a combination of spectroscopic techniques. The following table outlines the predicted spectral data based on the analysis of structurally similar compounds and established spectroscopic principles.

Spectroscopic TechniquePredicted Data
¹H NMR δ (ppm) in DMSO-d₆:~10.0-11.0 (s, 1H): Carboxylic acid proton (-COOH). • ~9.8 (s, 1H): Aldehyde proton (-CHO). • ~7.5-8.0 (m, 3H): Aromatic protons. • ~6.0-7.0 (br s, 2H): Amine protons (-NH₂).
¹³C NMR δ (ppm) in DMSO-d₆:~190: Aldehyde carbonyl carbon (-CHO). • ~170: Carboxylic acid carbonyl carbon (-COOH). • ~150: Aromatic carbon attached to the amino group (C2). • ~140: Aromatic carbon (C4 or C6). • ~120-135: Remaining aromatic carbons. • ~115: Aromatic carbon attached to the formyl group (C3). • ~110: Aromatic carbon attached to the carboxylic acid group (C1).
FTIR ν (cm⁻¹):3400-3200: N-H stretching of the primary amine. • 3300-2500 (broad): O-H stretching of the carboxylic acid. • ~1700: C=O stretching of the carboxylic acid. • ~1680: C=O stretching of the aldehyde. • ~1600, ~1480: C=C stretching of the aromatic ring.
Mass Spectrometry m/z:[M]+•: 165 (Molecular ion). • [M-H₂O]+•: 147. • [M-CHO]+•: 136. • [M-COOH]+•: 120.

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates the proposed Vilsmeier-Haack formylation of 2-aminobenzoic acid to yield this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminobenzoic_Acid 2-Aminobenzoic Acid Formylation Electrophilic Aromatic Substitution 2-Aminobenzoic_Acid->Formylation Vilsmeier_Reagent_Precursors POCl₃ + DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) Vilsmeier_Reagent_Precursors->Vilsmeier_Reagent In situ formation Vilsmeier_Reagent->Formylation Product This compound Formylation->Product Hydrolysis

Caption: Proposed synthesis of this compound.

Structure Elucidation Workflow

The logical workflow for the structural confirmation of the synthesized product is outlined below.

Elucidation_Workflow Synthesis Synthesis of Crude Product Purification Purification (Column Chromatography) Synthesis->Purification Purity_Analysis Purity Assessment (TLC, mp) Purification->Purity_Analysis Structure_Confirmation Spectroscopic Analysis (NMR, IR, MS) Purification->Structure_Confirmation Final_Structure Confirmed Structure of This compound Purity_Analysis->Final_Structure Structure_Confirmation->Final_Structure

Caption: Workflow for structural elucidation.

References

An In-depth Technical Guide to a Proposed Synthesis Pathway for 2-Amino-3-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a direct, published synthesis for 2-amino-3-formylbenzoic acid has not been identified. This document presents a plausible multi-step synthetic pathway constructed from well-established, analogous chemical transformations. The experimental protocols provided are based on reactions performed on structurally similar molecules and should be adapted and optimized for the specific target compound.

Introduction

This compound is an aromatic compound containing amino, formyl, and carboxylic acid functional groups. Its unique substitution pattern makes it a potentially valuable building block in medicinal chemistry and materials science. The ortho-relationship of the amino and formyl groups, in particular, suggests its utility in the synthesis of various heterocyclic systems. This guide details a proposed four-step synthesis of this compound, starting from the commercially available 2-amino-3-methylbenzoic acid. The proposed pathway involves the protection of the amine, selective oxidation of the methyl group, and subsequent deprotection to yield the target molecule.

Proposed Synthesis Pathway

The proposed synthetic route is outlined below. It is designed to be a logical and practical approach based on standard organic chemistry methodologies.

Synthesis_Pathway Proposed Synthesis of this compound A 2-Amino-3-methylbenzoic acid B 2-Acetamido-3-methylbenzoic acid A->B Step 1: Acetylation (Protection) C 2-Acetamido-3-formylbenzoic acid B->C Step 2: Oxidation D This compound C->D Step 3: Hydrolysis (Deprotection)

Figure 1: Proposed multi-step synthesis of this compound.

Step 1: Acetylation of 2-Amino-3-methylbenzoic Acid (Protection)

The first step involves the protection of the nucleophilic amino group as an acetamide. This prevents its interference in the subsequent oxidation step. Acetylation is a common and generally high-yielding reaction.

Experimental Protocol (Analogous Reaction)

This protocol is adapted from the acetylation of aromatic primary amines.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-methylbenzoic acid in a suitable solvent such as a brine solution. If the starting material has low water solubility, a co-solvent like acetone can be used.

  • Addition of Base: Add sodium acetate trihydrate to the solution to act as a weak base.

  • Acetylation: While stirring vigorously at room temperature, slowly add acetyl chloride dissolved in acetone dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture for approximately one hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add a saturated sodium bicarbonate solution until effervescence ceases to neutralize any remaining acid. Subsequently, acidify the solution with concentrated hydrochloric acid.

  • Isolation: The product, 2-acetamido-3-methylbenzoic acid, should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.

Quantitative Data (Illustrative)
ParameterValue/Condition
Starting Material2-Amino-3-methylbenzoic acid
ReagentsAcetyl chloride, Sodium acetate trihydrate
SolventBrine solution (with acetone if needed)
TemperatureRoom temperature
Reaction Time~1 hour
Expected YieldHigh (typically >90% for similar reactions)

Step 2: Selective Oxidation of 2-Acetamido-3-methylbenzoic Acid

This is the key step where the methyl group is selectively oxidized to a formyl group. The acetamido group's presence influences the reactivity of the aromatic ring. Several methods are available for the selective oxidation of benzylic methyl groups.

Experimental Protocol (Analogous Reaction)

This protocol is based on the oxidation of substituted toluenes using ceric ammonium nitrate (CAN).

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-acetamido-3-methylbenzoic acid in an appropriate solvent system, such as aqueous acetonitrile or acetic acid.

  • Addition of Oxidant: To the stirred solution, add ceric ammonium nitrate (CAN) portion-wise at a controlled temperature (e.g., room temperature or slightly elevated).

  • Reaction Monitoring: The reaction progress can be monitored by TLC or HPLC. The reaction time will vary depending on the substrate and conditions.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-acetamido-3-formylbenzoic acid, may require further purification by column chromatography or recrystallization.

Quantitative Data (Illustrative)
ParameterValue/Condition
Starting Material2-Acetamido-3-methylbenzoic acid
Oxidizing AgentCeric Ammonium Nitrate (CAN)
SolventAqueous Acetonitrile or Acetic Acid
TemperatureRoom Temperature to mild heating
Reaction TimeVariable (requires monitoring)
Expected YieldModerate to good

Step 3: Hydrolysis of 2-Acetamido-3-formylbenzoic Acid (Deprotection)

The final step is the deprotection of the amino group by hydrolysis of the acetamide. This is typically achieved under acidic or basic conditions. Care must be taken to avoid side reactions involving the formyl group.

Experimental Protocol (Analogous Reaction)

This protocol is based on the acidic hydrolysis of amides.

  • Reaction Setup: In a round-bottom flask, suspend 2-acetamido-3-formylbenzoic acid in an aqueous solution of a strong acid, such as hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux and maintain it at this temperature with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product, this compound, may precipitate upon cooling or after neutralization of the excess acid with a base (e.g., sodium bicarbonate solution).

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary to obtain a pure product.

Quantitative Data (Illustrative)
ParameterValue/Condition
Starting Material2-Acetamido-3-formylbenzoic acid
ReagentAqueous Hydrochloric Acid
TemperatureReflux
Reaction TimeVariable (requires monitoring)
Expected YieldGood to high

Experimental Workflow

The overall experimental workflow for the proposed synthesis is depicted below.

Experimental_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Deprotection A Dissolve Starting Material B Add Base & Acetyl Chloride A->B C Reaction & Monitoring B->C D Work-up & Isolation C->D E Dissolve Protected Intermediate D->E F Add Oxidizing Agent E->F G Reaction & Monitoring F->G H Work-up & Purification G->H I Suspend Oxidized Intermediate H->I J Acid Hydrolysis (Reflux) I->J K Reaction & Monitoring J->K L Work-up & Isolation K->L

Figure 2: General experimental workflow for the proposed synthesis.

Conclusion

This technical guide outlines a feasible, albeit proposed, synthetic pathway for this compound. The described three-stage process, involving protection, oxidation, and deprotection, utilizes standard and well-understood organic reactions. While the provided experimental protocols are based on analogous transformations and will likely require optimization, they offer a solid foundation for researchers and drug development professionals to undertake the synthesis of this promising chemical entity. Further experimental work is necessary to establish the precise reaction conditions and to fully characterize the intermediates and the final product.

Spectroscopic Data of 2-Amino-3-formylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-formylbenzoic acid is an organic compound of interest in various fields of chemical research, including synthetic chemistry and drug development. Its structure, featuring an amino group, a formyl group, and a carboxylic acid group on a benzene ring, suggests a rich chemical reactivity and the potential for diverse applications. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This technical guide provides a summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and comparison with structurally similar molecules.

¹H NMR (Proton NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2s1HAldehyde proton (-CHO)
~8.0d1HAromatic proton (H-4)
~7.8d1HAromatic proton (H-6)
~6.8t1HAromatic proton (H-5)
~7.5 (broad)s2HAmino protons (-NH₂)
~13.0 (broad)s1HCarboxylic acid proton (-COOH)

Note: The chemical shifts of the -NH₂ and -COOH protons are highly dependent on the solvent and concentration and may exchange with deuterium in deuterated solvents like D₂O.

¹³C NMR (Carbon NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~192Aldehyde carbon (-CHO)
~168Carboxylic acid carbon (-COOH)
~152Aromatic carbon (C-2)
~140Aromatic carbon (C-4)
~135Aromatic carbon (C-6)
~120Aromatic carbon (C-5)
~118Aromatic carbon (C-3)
~115Aromatic carbon (C-1)
IR (Infrared) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300MediumN-H stretching (amino group)
3300-2500BroadO-H stretching (carboxylic acid)[1][2]
1700-1680StrongC=O stretching (aldehyde)
1680-1660StrongC=O stretching (carboxylic acid)[1][2]
~1600MediumN-H bending (amino group)
1600-1450Medium-StrongC=C stretching (aromatic ring)
1320-1210StrongC-O stretching (carboxylic acid)[1]
~900-650MediumC-H bending (aromatic ring)
Mass Spectrometry (MS)

Expected Mass Spectrometry Data

m/zInterpretation
165Molecular ion [M]⁺
148Loss of -OH from the carboxylic acid
136Loss of -CHO from the formyl group
120Loss of -COOH from the carboxylic acid
92Fragmentation of the aromatic ring

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the data in a similar manner to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR setup.

  • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Infuse the solution directly into the mass spectrometer or inject it through a liquid chromatography system.

Data Acquisition:

  • Set the mass spectrometer to operate in either positive or negative ion mode.

  • Acquire the full scan mass spectrum to identify the molecular ion peak.

  • Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation pattern. This can help in structural elucidation.

  • Analyze the resulting mass spectrum to determine the mass-to-charge ratios of the parent ion and its fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Structure Confirmation of This compound IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

References

Solubility of 2-Amino-3-formylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 2-amino-3-formylbenzoic acid in various solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound has been found in publicly available resources. However, to provide valuable insights for researchers in drug development and related fields, this document presents solubility data for the structurally analogous compound, 2-amino-3-methylbenzoic acid. The substitution of a formyl group with a methyl group can influence solubility, but the data presented for the methyl analog provides a useful reference point for solvent selection and experimental design.

Furthermore, this guide furnishes a detailed, generalized experimental protocol for determining the solubility of crystalline compounds, which can be readily adapted for this compound. A graphical representation of the experimental workflow is also provided to facilitate clear understanding of the process.

Solubility Data for a Structurally Related Compound: 2-Amino-3-methylbenzoic Acid

Due to the absence of specific data for this compound, we present the mole fraction solubility (x) of 2-amino-3-methylbenzoic acid in twelve different solvents at various temperatures, as determined by the isothermal saturation method.[1] This information can serve as a valuable starting point for estimating the solubility behavior of the target compound.

Table 1: Mole Fraction Solubility (x) of 2-Amino-3-methylbenzoic Acid in Various Solvents at Different Temperatures (K) [1]

Temperature (K)MethanolEthanol1-Propanol2-Propanol1-ButanolAcetoneAcetonitrile2-ButanoneEthyl Acetate1,4-DioxaneTolueneCyclohexane
278.150.01350.01080.00950.00760.00830.03210.01450.02780.01670.03560.00450.0012
283.150.01560.01250.01100.00880.00960.03720.01680.03230.01940.04130.00530.0014
288.150.01800.01450.01280.01020.01110.04290.01940.03730.02240.04770.00620.0017
293.150.02070.01670.01480.01180.01280.04940.02240.04300.02580.05490.00720.0020
298.150.02380.01920.01710.01360.01480.05690.02580.04950.02970.06320.00830.0023
303.150.02740.02210.01970.01570.01710.06540.02970.05690.03420.07260.00960.0027
308.150.03150.02540.02270.01810.01970.07520.03420.06540.03930.08350.01110.0031
313.150.03620.02920.02610.02080.02270.08640.03930.07520.04520.09590.01280.0036
318.150.04160.03360.03000.02390.02610.09930.04520.08640.05200.11020.01480.0042

At a given temperature, the mole fraction solubility of 2-amino-3-methylbenzoic acid generally follows the order: 1,4-dioxane > acetone > 2-butanone > ethyl acetate > acetonitrile > methanol > ethanol > 1-propanol > 1-butanol > 2-propanol > toluene > cyclohexane.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the isothermal saturation method, a common and reliable technique for determining the solubility of a solid compound in various solvents.[1][2]

2.1. Materials and Apparatus

  • Solute: this compound (or the compound of interest), crystalline form.

  • Solvents: A range of solvents of interest (e.g., water, ethanol, methanol, DMSO, acetone, etc.), analytical grade or higher.

  • Equipment:

    • Thermostatic shaker bath or magnetic stirrer with temperature control.

    • Calibrated thermometer.

    • Analytical balance (accurate to ±0.1 mg).

    • Glass vials or flasks with airtight seals.

    • Syringes and syringe filters (e.g., 0.45 µm PTFE).

    • Volumetric flasks and pipettes.

    • Drying oven.

    • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup).

2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid solute to a known volume or mass of the solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation. The equilibration time should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the collected solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Concentration Analysis:

    • Gravimetric Method:

      • Weigh the volumetric flask containing the filtered saturated solution.

      • Evaporate the solvent in a drying oven at a temperature below the decomposition point of the solute until a constant weight of the dried solute is achieved.

      • Calculate the mass of the dissolved solute and the mass of the solvent to determine the solubility.

    • Spectroscopic/Chromatographic Method (e.g., UV-Vis or HPLC):

      • Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

      • Measure the absorbance (UV-Vis) or peak area (HPLC) of the diluted solution.

      • Determine the concentration of the solute in the saturated solution using the calibration curve.

  • Data Calculation:

    • Calculate the solubility in desired units (e.g., g/100 mL, mol/L, or mole fraction).

    • Repeat the experiment at different temperatures as required.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

G Workflow for Isothermal Saturation Solubility Measurement cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_results Results start Start add_solute Add excess solute to solvent in a sealed vial start->add_solute equilibrate Equilibrate in thermostatic shaker at constant T add_solute->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw supernatant with a temperature-controlled syringe settle->withdraw filter Filter through a syringe filter withdraw->filter analysis_choice Choose Analysis Method filter->analysis_choice gravimetric Gravimetric Analysis: Evaporate solvent and weigh residue analysis_choice->gravimetric Gravimetric instrumental Instrumental Analysis: Dilute and measure (UV-Vis/HPLC) analysis_choice->instrumental Instrumental calculate Calculate Solubility (g/100mL, mol/L, mole fraction) gravimetric->calculate instrumental->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Safety and Handling of 2-Amino-3-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Amino-3-formylbenzoic acid (CAS No. 27867-47-6), a compound of interest in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this document combines available data with established protocols for handling chemicals with similar hazard profiles.

Chemical Identification and Physical Properties

This compound is an aromatic organic compound containing amine, aldehyde, and carboxylic acid functional groups.

PropertyValue
CAS Number 27867-47-6
Molecular Formula C₈H₇NO₃[1][2]
Molecular Weight 165.15 g/mol [1][2]
Appearance Information not available
Solubility Information not available
Melting Point Information not available
Boiling Point Information not available
Density Information not available

Hazard Identification and GHS Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text

Toxicological Information

Derivatives of aminobenzoic acid have been studied for various biological activities, and some have shown cytotoxic effects.[3][4] However, direct toxicological pathways for this compound have not been elucidated.

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is not available, the following are detailed methodologies that would be employed to assess the safety of a chemical with the hazard profile of this compound.

Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 423)

This method is designed to estimate the oral LD50 with a reduced number of animals.

  • Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

  • Housing and Fasting: Animals are caged individually and fasted (food, but not water) for 3-4 hours before dosing.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water or corn oil).

  • Administration: A single dose is administered by oral gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on any existing information about the substance's toxicity.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Procedure:

    • Three animals are dosed at the starting dose level.

    • If no mortality occurs, a higher dose level is used in another three animals.

    • If mortality occurs, a lower dose level is used.

    • The test is stopped when a dose that causes mortality or no effect at the highest dose is identified.

  • Data Analysis: The LD50 is estimated based on the dose levels at which mortality is and is not observed.

In Vitro Skin Irritation Test (Adapted from OECD Guideline 439)

This test uses a reconstituted human epidermis (RhE) model to assess skin irritation potential.

  • Test System: A commercially available RhE model, which mimics the biochemical and physiological properties of the upper parts of the human skin, is used.

  • Application of Test Substance: A small amount of the test substance (as a solid or liquid) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run concurrently.

  • Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., 60 minutes) at 37°C. After exposure, the test substance is removed by rinsing. The tissues are then incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Cell viability is measured using a quantitative assay, typically the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then extracted and measured spectrophotometrically.

  • Classification: The substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.

In Vitro Eye Irritation Test (Adapted from OECD Guideline 492)

This method uses a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals not requiring classification for eye irritation.

  • Test System: A commercially available RhCE model is used.

  • Application of Test Substance: The test substance is applied topically to the surface of the corneal model. Negative and positive controls are used in each run.

  • Exposure and Post-Exposure Incubation: The tissues are exposed for a short period (e.g., 30 minutes) and then rinsed. This is followed by a post-exposure incubation period (e.g., 2-4 hours).

  • Viability Assessment: Tissue viability is determined using the MTT assay, similar to the skin irritation test.

  • Hazard Identification: A chemical is identified as not requiring classification for eye irritation if the mean tissue viability is above a defined threshold (e.g., > 60%).

Safety and Handling Precautions

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound to prevent skin and eye contact and inhalation of dust.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required Personal Protective Equipment Hazard This compound (Solid Powder) Irritation Skin Irritant (Cat 2) Eye Irritant (Cat 2) Respiratory Irritant (STOT SE 3) Hazard->Irritation Identified Hazards EyeProtection Eye Protection (Safety glasses with side shields or goggles) Irritation->EyeProtection to prevent HandProtection Hand Protection (Chemical-resistant gloves, e.g., Nitrile) Irritation->HandProtection to prevent BodyProtection Body Protection (Lab coat, long-sleeved clothing) Irritation->BodyProtection to prevent RespiratoryProtection Respiratory Protection (Use in a well-ventilated area or with local exhaust ventilation. If dust is generated, use a NIOSH-approved respirator.) Irritation->RespiratoryProtection to prevent

Caption: Personal Protective Equipment (PPE) selection workflow.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust.[2] Wash hands thoroughly after handling.[4] Use only in a well-ventilated area.[5]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical attention.

  • Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition can lead to the emission of irritating and toxic gases and vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill_Response Start Spill of This compound Evacuate Evacuate and secure the area Start->Evacuate PPE Don appropriate PPE (respirator, gloves, goggles, lab coat) Evacuate->PPE Contain Contain the spill (Avoid generating dust) PPE->Contain Cleanup Gently sweep or vacuum the powder Contain->Cleanup Collect Collect in a sealed container for hazardous waste Cleanup->Collect Decontaminate Decontaminate the spill area with a damp cloth Collect->Decontaminate Dispose Dispose of waste and contaminated materials according to regulations Decontaminate->Dispose End Spill Cleaned Dispose->End

Caption: Workflow for handling a solid chemical spill.

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No hazardous reactions are expected under normal processing.

  • Conditions to Avoid: Avoid dust formation.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides and carbon oxides.

Incompatibility substance This compound reaction May cause vigorous reaction or ignition substance->reaction incompatible Strong Oxidizing Agents (e.g., Peroxides, Nitrates) incompatible->reaction

Caption: Chemical incompatibility diagram.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed hazardous waste disposal company. Do not allow the material to enter drains or watercourses.

Disclaimer: This document is intended as a guide and is not exhaustive. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

2-Amino-3-formylbenzoic Acid: A Technical Overview of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-formylbenzoic acid (CAS No. 27867-47-6) is a substituted anthranilic acid derivative that holds potential as a versatile building block in organic synthesis, particularly for the construction of heterocyclic systems relevant to medicinal chemistry. Despite its commercial availability, detailed historical accounts of its discovery and a comprehensive understanding of its biological role remain elusive in publicly accessible literature. This technical guide consolidates the available information on this compound, including its physicochemical properties. In the absence of a documented synthesis, a plausible synthetic route is proposed based on established methodologies for analogous compounds. This document aims to serve as a foundational resource for researchers interested in exploring the synthetic utility and potential applications of this compound.

Introduction

Substituted anthranilic acids are a well-established class of compounds in medicinal chemistry and materials science, serving as precursors to a wide array of bioactive molecules and functional materials. The strategic placement of amino, carboxyl, and formyl groups on the benzene ring in this compound offers multiple reactive sites for chemical modification and elaboration. The ortho-amino benzoic acid moiety is a key pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs), while the aldehyde functionality provides a handle for the construction of various heterocyclic scaffolds through condensation and cyclization reactions.

This guide provides a summary of the known properties of this compound and outlines a detailed, albeit theoretical, experimental protocol for its synthesis.

Physicochemical Properties

Quantitative data for this compound is primarily available from commercial suppliers. A summary of these properties is presented in Table 1.

PropertyValueReference
CAS Number 27867-47-6[1]
Molecular Formula C₈HⲇNO₃[1]
Molecular Weight 165.15 g/mol [1]
Appearance Not specified in available literature
Purity Typically ≥95% (commercial grade)[1]
Solubility Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature

Table 1: Physicochemical Properties of this compound.

Discovery and History

A comprehensive search of scientific literature and historical chemical databases did not yield specific information regarding the initial discovery and first reported synthesis of this compound. The compound is commercially available from various chemical suppliers, indicating its use as a building block in organic synthesis. It has been mentioned as a structural analog for the purpose of toxicity assessment of related compounds, but details of its own discovery are not provided.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed pathway is a two-step process:

  • Step 1: Oxidation of 2-methyl-3-nitrobenzoic acid to 2-formyl-3-nitrobenzoic acid. This can be achieved using a mild oxidizing agent that selectively oxidizes the benzylic methyl group without affecting the aromatic ring or the carboxylic acid.

  • Step 2: Reduction of 2-formyl-3-nitrobenzoic acid to this compound. The nitro group can be selectively reduced to an amine using various reducing agents, such as catalytic hydrogenation or metal-acid combinations.

G cluster_0 Proposed Synthesis of this compound start 2-Methyl-3-nitrobenzoic acid step1 Oxidation start->step1 Mild Oxidizing Agent (e.g., SeO2) intermediate 2-Formyl-3-nitrobenzoic acid step1->intermediate step2 Reduction intermediate->step2 Reducing Agent (e.g., H2/Pd-C or Fe/HCl) end This compound step2->end

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 2-formyl-3-nitrobenzoic acid

  • Materials:

    • 2-methyl-3-nitrobenzoic acid (1.0 eq)

    • Selenium dioxide (SeO₂) (1.1 eq)

    • Dioxane

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-nitrobenzoic acid in a minimal amount of dioxane.

    • Add selenium dioxide to the solution.

    • Add a small amount of water to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated selenium.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford 2-formyl-3-nitrobenzoic acid.

  • Characterization:

    • The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Step 2: Synthesis of this compound

  • Materials:

    • 2-formyl-3-nitrobenzoic acid (1.0 eq)

    • Iron powder (Fe) (5.0 eq)

    • Concentrated Hydrochloric acid (HCl)

    • Ethanol

    • Water

    • Sodium bicarbonate (NaHCO₃)

  • Procedure:

    • In a round-bottom flask, suspend 2-formyl-3-nitrobenzoic acid in a mixture of ethanol and water.

    • Add iron powder to the suspension.

    • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

    • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

    • Evaporate the ethanol from the filtrate under reduced pressure.

    • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate until the product precipitates.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Purity can be assessed by HPLC.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the biological activity of this compound or its involvement in any specific signaling pathways. Its structural similarity to other anthranilic acid derivatives suggests potential for various biological activities, but this remains to be experimentally validated.

Applications in Drug Discovery and Development

Given the lack of data on its biological activity, the application of this compound in drug discovery is speculative. However, its structure presents several opportunities for the synthesis of novel compound libraries. The vicinal amino and formyl groups are precursors to various heterocyclic systems, such as quinazolines and benzodiazepines, which are privileged scaffolds in medicinal chemistry. Researchers could utilize this building block in diversity-oriented synthesis to explore new chemical space and identify novel bioactive molecules.

Conclusion

This compound is a commercially available, yet understudied, chemical entity. While its history of discovery remains obscure, its chemical structure suggests significant potential as a versatile building block for the synthesis of complex organic molecules, particularly heterocyclic compounds of interest to the pharmaceutical industry. The proposed synthetic pathway provides a starting point for researchers to access this compound in the laboratory. Future studies are warranted to elucidate its biological activity and explore its full potential in drug discovery and development.

References

Potential Biological Activities of 2-Amino-3-formylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-formylbenzoic acid is a small organic molecule with a structure suggestive of significant biological potential. While direct experimental evidence for its bioactivity is not extensively documented, its core structure, 2-aminobenzoic acid (anthranilic acid), is a well-established pharmacophore present in a multitude of biologically active compounds. This technical guide consolidates the known biological activities of structurally related 2-aminobenzoic acid derivatives to extrapolate the potential therapeutic applications of this compound. The following sections detail the potential for anticancer, anti-inflammatory, and antimicrobial activities, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

Potential Anticancer Activity

Derivatives of 2-aminobenzoic acid have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of different substituents on the 2-aminobenzoic acid scaffold has led to the development of potent anticancer agents. The formyl group in this compound, being an electron-withdrawing group, could potentially contribute to its cytotoxic activity.

Quantitative Data on Anticancer Activity of 2-Aminobenzoic Acid Derivatives

The following table summarizes the in vitro anticancer activity of various derivatives of 2-aminobenzoic acid and related compounds against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
AminobenzylnaphtholsMMZ-140CBxPC-3 (Pancreatic)30.15 ± 9.39 (24h)[1]
AminobenzylnaphtholsMMZ-45BHT-29 (Colorectal)31.78 ± 3.93 (24h)[1]
Quinazolinone derivativesCompound 5MCF-7 (Breast)100[2]
2-((2-aminophenyl)thio)benzoic acid derivativesPB11U87 (Glioblastoma)<0.05[3]
2-((2-aminophenyl)thio)benzoic acid derivativesPB11HeLa (Cervical)<0.05[3]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsNot SpecifiedMCF-7 (Breast)15.6 - 18.7[3]
2-Amino-3-chlorobenzoic acid2A3CBMDA-MB-231 (Breast)5 (48h)[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[5][6][7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or derivative) stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Visualization: Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compound treat_cells 3. Treat Cells with Compound compound_prep->treat_cells incubate_treatment 4. Incubate for 24-72h treat_cells->incubate_treatment add_mtt 5. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 6. Incubate for 2-4h add_mtt->incubate_mtt solubilize 7. Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance 8. Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 9. Calculate % Viability and IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Potential Anti-inflammatory Activity

Numerous derivatives of 2-aminobenzoic acid have been synthesized and evaluated for their anti-inflammatory properties.[9] A common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. Another critical pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11][12][13]

Quantitative Data on Anti-inflammatory Activity of 2-Aminobenzoic Acid Derivatives

The following table presents data on the anti-inflammatory activity of 2-aminobenzothiazole derivatives, a class of compounds containing the 2-aminobenzoic acid scaffold, in a carrageenan-induced rat paw edema model.

CompoundDose (mg/kg)% Inhibition of Edema (after 3h)Reference
Bt2 (5-chloro)10078.13[14]
Bt7 (6-methoxy)10094.28[14]
Diclofenac Sodium (Standard)10085.25[14]
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[15][16][17][18][19]

Principle: The COX enzyme converts arachidonic acid to prostaglandin H2 (PGH2), which is then converted to other prostaglandins, such as PGE2. The inhibitory effect of a compound is measured by quantifying the reduction in prostaglandin production.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Standard inhibitor (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

  • Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 or other detection method (e.g., LC-MS/MS)

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the test compound at various concentrations.

  • Reaction Setup: In a reaction vessel (e.g., microplate well), add the reaction buffer, heme, and the enzyme.

  • Inhibitor Incubation: Add the test compound or standard inhibitor to the respective wells and pre-incubate for a specific time (e.g., 10-15 minutes) at the appropriate temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride or a strong acid).

  • Prostaglandin Quantification: Measure the amount of PGE2 produced using an ELISA kit or other sensitive analytical method.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value.

Visualization: NF-κB Signaling Pathway

NFkB_Signaling cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor (e.g., TLR4, TNFR) LPS->Receptor TNFa TNF-α TNFa->Receptor IL1 IL-1 IL1->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_P->NFkB releases Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Potential Antimicrobial Activity

2-Aminobenzoic acid and its derivatives have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[20][21][22][23][24][25][26][27] The mechanism of action for some of these compounds involves the inhibition of essential metabolic pathways in microorganisms, such as folate synthesis.[28][29][30][31]

Quantitative Data on Antimicrobial Activity of 2-Aminobenzoic Acid Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of 2-aminobenzoic acid and its derivatives against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
Amoxicillin-p-nitrobenzoic acid (6d)Methicillin-resistant S. aureus64[26]
2-chlorobenzoic acid derivative (6)Escherichia coli- (pMIC = 2.27 µM/ml)[23]
Zinc(II) 2-aminobenzoate complexEscherichia coli- (IC50 = 0.15 mmol/dm³)[21]
Zinc(II) 2-aminobenzoate complexStaphylococcus aureus- (IC50 = 0.11 mmol/dm³)[21]
Zinc(II) 2-aminobenzoate complexCandida albicans- (IC50 = 0.09 mmol/dm³)[21]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[32]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compound stock solution

  • Standard antimicrobial agent (positive control)

  • Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism with a standard antimicrobial agent), a negative control (broth medium only), and a growth control (microorganism in broth without any antimicrobial agent).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualization: Experimental Workflow for MIC Determination

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution 1. Prepare Serial Dilutions of Test Compound inoculate_plate 3. Inoculate 96-well Plate compound_dilution->inoculate_plate inoculum_prep 2. Prepare Standardized Microbial Inoculum inoculum_prep->inoculate_plate incubate_plate 4. Incubate under Appropriate Conditions inoculate_plate->incubate_plate read_results 5. Visually Assess for Microbial Growth incubate_plate->read_results determine_mic 6. Determine the Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

While direct biological data for this compound is sparse, the extensive research on its structural analogs strongly suggests its potential as a valuable scaffold in drug discovery. The presence of the 2-aminobenzoic acid core, coupled with a reactive formyl group, indicates a high probability of significant anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides a foundational framework for initiating research into the biological evaluation of this compound. The provided experimental protocols and data from related compounds offer a starting point for systematic investigation into its therapeutic potential. Further synthesis and in-depth biological screening are warranted to fully elucidate the pharmacological profile of this promising molecule.

References

Methodological & Application

Synthesis of 2-Amino-3-formylbenzoic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-formylbenzoic acid and its derivatives are valuable building blocks in medicinal chemistry and drug development. The strategic placement of the amino, formyl, and carboxylic acid functionalities on the benzene ring provides a versatile scaffold for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of this important class of compounds, aimed at researchers, scientists, and professionals in the field of drug development.

Synthetic Strategies

The synthesis of this compound is not a trivial process due to the directing effects of the electron-donating amino group and the electron-withdrawing carboxyl group, which can lead to a mixture of isomers in direct electrophilic substitution reactions. Therefore, indirect methods are often preferred to achieve the desired regioselectivity. Two primary strategies are outlined here:

  • Direct Formylation of Anthranilic Acid Derivatives: This approach involves the direct introduction of a formyl group onto the anthranilic acid backbone. While challenging, certain formylation reactions can be employed, though they may suffer from low yields and lack of selectivity.

  • Synthesis via a Protected Intermediate: A more controlled and generally higher-yielding approach involves the protection of the reactive amino group, followed by ortho-formylation and subsequent deprotection. This multi-step synthesis offers better control over the reaction outcome.

Strategy 1: Direct Formylation Methods

Direct formylation of 2-aminobenzoic acid is challenging due to the competing directing effects of the amino and carboxyl groups. However, established formylation reactions for electron-rich aromatic compounds can be attempted.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[2] For 2-aminobenzoic acid, the amino group is a strong activating group, directing ortho and para substitution. However, the reaction conditions are acidic, which can protonate the amino group, reducing its activating effect and potentially leading to complex product mixtures.

Experimental Protocol: Vilsmeier-Haack Reaction (General Procedure)

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2-aminobenzoic acid (1 equivalent) in anhydrous DMF and add it slowly to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to 60-80 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The crude product may precipitate out and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Expected Outcome: The yield of this compound from this reaction is often low, with the formation of multiple isomers being a significant issue.

Duff Reaction

The Duff reaction is another method for the formylation of activated aromatic compounds, particularly phenols and anilines, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or glycerol/boric acid.[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism, with the formylation occurring predominantly at the position ortho to the activating group.[3]

Experimental Protocol: Duff Reaction (General Procedure)

  • In a round-bottom flask, mix 2-aminobenzoic acid (1 equivalent), hexamethylenetetramine (HMTA) (1.5 equivalents), and glacial acetic acid.

  • Heat the mixture under reflux for 5-10 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into a beaker containing ice water.

  • Hydrolyze the resulting Schiff base by adding concentrated hydrochloric acid and heating the mixture for 1-2 hours.

  • Cool the solution and neutralize it with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

  • Filter the crude product, wash it with cold water, and dry it.

  • Purify the product by recrystallization or column chromatography.

Expected Outcome: Similar to the Vilsmeier-Haack reaction, the Duff reaction on 2-aminobenzoic acid can lead to a mixture of products and generally provides low yields of the desired this compound.

Strategy 2: Synthesis via a Protected Intermediate

To overcome the challenges of direct formylation, a more reliable strategy involves the protection of the amino group. Acetylation is a common and effective method for this purpose.

Workflow for Synthesis via Protected Intermediate

SynthesisWorkflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Formylation cluster_step3 Step 3: Deprotection A 2-Aminobenzoic Acid C N-Acetylanthranilic Acid A->C Acetylation B Acetic Anhydride D N-Acetylanthranilic Acid F 2-Acetamido-3-formylbenzoic Acid D->F ortho-Formylation E Formylating Agent (e.g., Vilsmeier or Duff Reagent) G 2-Acetamido-3-formylbenzoic Acid I This compound G->I Deacetylation H Acid/Base Hydrolysis

Caption: A three-step synthetic route to this compound.

Step 1: Synthesis of N-Acetylanthranilic Acid (Protection)

The amino group of 2-aminobenzoic acid can be readily protected by acetylation with acetic anhydride.

Experimental Protocol: Synthesis of N-Acetylanthranilic Acid

  • In a 100 mL Erlenmeyer flask, dissolve 2.0 g of 2-aminobenzoic acid in 20 mL of water and 5 mL of glacial acetic acid.

  • In a separate beaker, prepare a solution of 2.5 g of sodium acetate in 10 mL of water.

  • Slowly add 2.5 mL of acetic anhydride to the 2-aminobenzoic acid solution while stirring.

  • Immediately after the addition of acetic anhydride, add the sodium acetate solution in one portion.

  • Stir the mixture vigorously and cool it in an ice bath. N-acetylanthranilic acid will precipitate as a white solid.

  • Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold water.

  • Recrystallize the crude product from hot water or ethanol to obtain pure N-acetylanthranilic acid.

  • Dry the purified crystals in a desiccator.

Quantitative Data:

ParameterValue
Starting Material2-aminobenzoic acid (2.0 g)
ReagentsAcetic anhydride (2.5 mL), Sodium acetate (2.5 g)
Typical Yield80-90%
Melting Point184-186 °C
Step 2: ortho-Formylation of N-Acetylanthranilic Acid

With the amino group protected, the formylation reaction can be directed to the ortho position. The Vilsmeier-Haack reaction is a suitable method for this step.

Experimental Protocol: Formylation of N-Acetylanthranilic Acid

  • Prepare the Vilsmeier reagent as described in the direct formylation protocol (Strategy 1.1).

  • Dissolve N-acetylanthranilic acid (1 equivalent) in anhydrous DMF.

  • Slowly add the solution of N-acetylanthranilic acid to the Vilsmeier reagent at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 70-90 °C for 6-8 hours, monitoring by TLC.

  • After completion, work up the reaction as described in the Vilsmeier-Haack protocol (hydrolysis with ice water, neutralization, and extraction).

  • Purify the resulting 2-acetamido-3-formylbenzoic acid by column chromatography.

Quantitative Data:

ParameterValue
Starting MaterialN-Acetylanthranilic Acid
ReagentsDMF, POCl₃
Typical Yield50-60%
Step 3: Deprotection of 2-Acetamido-3-formylbenzoic Acid

The final step is the removal of the acetyl protecting group to yield the target molecule, this compound. This can be achieved by acid or base-catalyzed hydrolysis.

Experimental Protocol: Acid Hydrolysis

  • Dissolve 2-acetamido-3-formylbenzoic acid in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v).

  • Heat the mixture under reflux for 2-4 hours. Monitor the deprotection by TLC.

  • After the reaction is complete, cool the solution and carefully neutralize it with a base (e.g., sodium bicarbonate solution) to a pH of approximately 7.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization.

Quantitative Data:

ParameterValue
Starting Material2-Acetamido-3-formylbenzoic Acid
ReagentsConcentrated HCl, Ethanol
Typical Yield70-85%

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Spectroscopic Data:

TechniqueExpected Data
¹H NMR Aromatic protons (multiplets), aldehyde proton (singlet, ~10 ppm), amine protons (broad singlet), carboxylic acid proton (broad singlet, >10 ppm).
¹³C NMR Aromatic carbons, carbonyl carbon (aldehyde, ~190 ppm), carbonyl carbon (carboxylic acid, ~170 ppm).
IR (cm⁻¹) N-H stretching (amine, ~3300-3500), C=O stretching (aldehyde, ~1690), C=O stretching (carboxylic acid, ~1670), O-H stretching (carboxylic acid, broad, ~2500-3300).
Mass Spec. Molecular ion peak corresponding to the molecular weight of the compound (165.15 g/mol ).

Applications in Drug Development

This compound is a key intermediate in the synthesis of various heterocyclic compounds with diverse pharmacological activities. The presence of three reactive functional groups allows for a wide range of chemical transformations, making it a valuable scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Signaling Pathway Diagram Example: Inhibition of a Kinase Pathway

Derivatives of this compound can be designed as inhibitors of specific signaling pathways implicated in diseases such as cancer. For instance, they can serve as precursors to quinazolinone-based kinase inhibitors.

KinaseInhibition cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation TF Transcription Factor Kinase_B->TF Activation Proliferation Cell Proliferation TF->Proliferation Inhibitor 2-Amino-3-formylbenzoic Acid Derivative Inhibitor->Kinase_A Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a derivative.

The synthesis of this compound, while presenting some challenges, can be effectively achieved through a multi-step process involving the protection of the amino group, followed by ortho-formylation and deprotection. This approach provides a reliable route to this versatile building block, opening up avenues for the development of novel therapeutic agents. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

2-Amino-3-formylbenzoic Acid: A Versatile Scaffold for Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-formylbenzoic acid is a valuable bifunctional building block in organic synthesis, possessing ortho-disposed amino, formyl, and carboxylic acid functionalities. This unique arrangement of reactive groups makes it an ideal precursor for the construction of a variety of fused heterocyclic systems, most notably quinazolines and their derivatives. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse and potent biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules.

Key Applications

The primary application of this compound lies in its utility as a starting material for the synthesis of quinazolin-4-one derivatives. The presence of the amine and aldehyde groups allows for cyclocondensation reactions with a suitable one-carbon source, such as formamide or urea, to form the pyrimidine ring of the quinazolinone system. The carboxylic acid at the 3-position of the benzoic acid starting material results in a quinazolinone with a carboxyl group at the 8-position, offering a handle for further functionalization or for modulating the physicochemical properties of the final molecule.

Quinazolinone derivatives synthesized from this building block have shown a wide range of pharmacological activities, including but not limited to:

  • Anticancer: Many quinazoline derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[1]

  • Anti-inflammatory

  • Antibacterial and Antifungal

  • Antihypertensive

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in organic synthesis.

Protocol 1: Synthesis of Quinazolin-4(3H)-one-8-carboxylic Acid via Cyclocondensation with Formamide

This protocol describes a one-pot synthesis of quinazolin-4(3H)-one-8-carboxylic acid, a key intermediate for further elaboration. This method is adapted from established procedures for the synthesis of quinazolinones from related anthranilic acids.[2]

Reaction Scheme:

Materials:

  • This compound

  • Formamide

  • Heating mantle or oil bath

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Distilled water

  • Ethanol

  • Standard filtration apparatus

  • Drying oven

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound (1.0 eq).

  • Add an excess of formamide (10-15 eq).

  • Heat the reaction mixture to 120-130°C with continuous stirring.

  • Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into cold distilled water with stirring.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure quinazolin-4(3H)-one-8-carboxylic acid.

  • Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one-8-carboxylic Acid Derivatives via a One-Pot, Three-Component Reaction

This protocol outlines a general procedure for the synthesis of more complex quinazolinone derivatives through a multi-component reaction, a highly efficient strategy in modern organic synthesis. This protocol is adapted from a similar synthesis starting from an in situ generated 2-aminophenylglyoxylic acid salt.[3]

Reaction Scheme:

Materials:

  • This compound

  • Ammonium acetate

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Glacial acetic acid or another suitable solvent

  • Heating mantle or oil bath

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification reagents (e.g., ethyl acetate, sodium bicarbonate solution, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), the desired aromatic aldehyde (1.1 eq), and ammonium acetate (2.0-3.0 eq).

  • Add a suitable solvent, such as glacial acetic acid.

  • Heat the mixture to reflux (typically 110-120°C) and stir for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-aryl-quinazolin-4(3H)-one-8-carboxylic acid derivative.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of quinazolinone derivatives from precursors structurally similar to this compound. This data is provided for illustrative purposes, and actual results may vary depending on the specific reaction conditions and substrates used.

Starting MaterialReagentsProductYield (%)Melting Point (°C)Reference
Isatin (hydrolyzed in situ)4-Chlorobenzaldehyde, Ammonium Acetate2-(4-chlorophenyl)-quinazoline-4-carboxylic acid91172-173[3]
2-Aminobenzoic acidFormamideQuinazolin-4(3H)-one-216-217[2]
2-AminobenzamideBenzaldehyde, SnCl₂2-Phenyl-2,3-dihydroquinazolin-4(1H)-one99-[4]

Spectroscopic Data for a Representative Quinazolinone Core (Quinazolin-4(3H)-one)

The following data provides an example of the expected spectroscopic features for the quinazolin-4(3H)-one scaffold. The presence of the 8-carboxy group in derivatives from this compound will introduce additional characteristic signals.

SpectroscopyCharacteristic Signals
¹H NMR (DMSO-d₆)δ ~12.5 (br s, 1H, NH), δ ~8.15 (d, 1H, Ar-H), δ ~8.20 (s, 1H, H-2), δ ~7.5-7.9 (m, 3H, Ar-H)
¹³C NMR (DMSO-d₆)δ ~163 (C=O), δ ~153 (C-2), δ ~122-150 (aromatic carbons)
IR (KBr)~3300-2500 cm⁻¹ (O-H, N-H), ~1680 cm⁻¹ (C=O, amide), ~1610 cm⁻¹ (C=N)
Mass Spec (ESI) [M+H]⁺ corresponding to the molecular weight of the product

Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution pattern.[1][5]

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of quinazolinone derivatives starting from this compound.

G cluster_start Starting Material cluster_synthesis Synthesis cluster_reagents Reagents cluster_product Product cluster_analysis Analysis & Further Steps start This compound reaction Cyclocondensation or Multi-component Reaction start->reaction product Quinazolin-4(3H)-one-8-carboxylic Acid Derivative reaction->product reagent1 Formamide / Urea reagent1->reaction reagent2 Amine / Aldehyde reagent2->reaction analysis Purification & Characterization (NMR, IR, MS) product->analysis further Further Functionalization / Biological Screening analysis->further

Caption: General workflow for synthesizing quinazolinone derivatives.

EGFR Signaling Pathway Inhibition

This diagram illustrates the mechanism by which quinazoline-based inhibitors block the EGFR signaling pathway, a common mode of action for anticancer drugs derived from this scaffold.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm egfr EGFR atp ATP egfr->atp Binds to ATP pocket ligand EGF Ligand ligand->egfr Binds & Activates pi3k PI3K/Akt Pathway atp->pi3k Phosphorylation Cascade ras Ras/MAPK Pathway atp->ras stat STAT Pathway atp->stat inhibitor Quinazoline Inhibitor (derived from This compound) atp->inhibitor Blocks Binding proliferation Cell Proliferation, Survival, Angiogenesis pi3k->proliferation ras->proliferation stat->proliferation inhibitor->egfr Competitively Binds to ATP Pocket

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-3-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-amino-3-formylbenzoic acid as a versatile starting material for the construction of various heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. The protocols detailed herein are based on established synthetic methodologies for analogous compounds and are intended to serve as a practical guide for the synthesis of quinolines, quinazolinones, and other fused heterocyclic systems.

Introduction

This compound is a bifunctional aromatic compound containing an amino group, a formyl group, and a carboxylic acid moiety in a strategic ortho-arrangement. This unique combination of reactive functional groups makes it an ideal precursor for a variety of condensation and cyclization reactions, enabling the efficient synthesis of complex heterocyclic structures. The resulting scaffolds, such as quinolines and quinazolinones, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and straightforward method for the construction of the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound is an excellent substrate for this reaction, leading to the formation of quinoline-8-carboxylic acid derivatives.

Reaction Pathway for Friedländer Annulation

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Base or Acid Catalyst (e.g., Piperidine or p-TsOH) Heat A->C B Active Methylene Compound (e.g., Ethyl Acetoacetate) B->C D Quinoline-8-carboxylic Acid Derivative C->D

Caption: General workflow for the Friedländer synthesis of quinolines.

Experimental Protocol: Synthesis of Ethyl 2-methylquinoline-8-carboxylate (Hypothetical)

This protocol is a generalized procedure based on the Friedländer annulation of 2-aminobenzaldehydes with β-ketoesters.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Piperidine (0.2 eq) or p-Toluenesulfonic acid (0.1 eq)

  • Ethanol or Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol.

  • Add ethyl acetoacetate and the catalyst (piperidine for base-catalyzed or p-toluenesulfonic acid for acid-catalyzed).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Analogous Reactions)

The following table summarizes representative yields for the Friedländer synthesis of quinolines from various 2-aminobenzaldehydes.

2-Aminoaryl Aldehyde/KetoneActive Methylene CompoundCatalystSolventTime (h)Yield (%)
2-AminobenzaldehydeEthyl acetoacetatePiperidineEthanol485
2-AminobenzaldehydeAcetylacetonep-TsOHToluene692
2-Amino-5-chlorobenzaldehydeDiethyl malonateL-ProlineDMSO878

Synthesis of Quinazolinones

This compound can be a precursor for the synthesis of quinazolinone derivatives. A common strategy involves a multi-step, one-pot reaction with an amine and an oxidizing agent.

Logical Workflow for Quinazolinone Synthesis

G A This compound C Condensation (Imine Formation) A->C B Primary Amine (R-NH2) B->C D Intramolecular Cyclization C->D E Oxidation/Dehydrogenation D->E F Quinazolinone Derivative E->F

Caption: Step-wise formation of quinazolinones.

Experimental Protocol: Synthesis of a 3-Substituted Quinazolin-4(3H)-one (Generalized)

This protocol is based on established methods for the synthesis of quinazolinones from 2-aminobenzoic acid derivatives.

Materials:

  • This compound (1.0 eq)

  • A primary amine (e.g., aniline) (1.1 eq)

  • An oxidizing agent (e.g., iodine, DDQ)

  • A suitable solvent (e.g., DMSO, DMF)

Procedure:

  • To a solution of this compound in DMSO, add the primary amine.

  • Heat the mixture to a specified temperature (e.g., 100-120 °C) and stir for a designated time to facilitate imine formation and cyclization.

  • Add the oxidizing agent portion-wise to the reaction mixture.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Analogous Reactions)

The following table presents data for the synthesis of quinazolinones from related starting materials.

Starting MaterialAmineReagent/CatalystSolventTemp (°C)Yield (%)
2-Aminobenzoic AcidFormamide-Neat15075-85
2-AminobenzamideBenzaldehydep-TsOH, PIDATolueneReflux80-90
Isatoic AnhydrideBenzylamine-Acetic AcidReflux70-85

Synthesis of Other Fused Heterocycles

The reactivity of this compound also allows for its use in multicomponent reactions to generate more complex heterocyclic systems, such as benzodiazepine and pyrimidoquinoline derivatives. These reactions often proceed with high atom economy and can generate molecular diversity efficiently.

Multicomponent Reaction (MCR) Concept

G A This compound D One-Pot Reaction A->D B Component B B->D C Component C C->D E Complex Heterocycle D->E

Application Notes: Synthesis of Bioactive Quinolines via Reaction of 2-Amino-3-formylbenzoic Acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction between 2-amino-3-formylbenzoic acid and various amines serves as a powerful platform for the synthesis of quinoline-8-carboxylic acids. These quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] The versatility of the quinoline nucleus allows for diverse structural modifications, which can lead to compounds with enhanced biological activities.[2] This document provides detailed protocols for the synthesis of these compounds, primarily through Schiff base formation followed by intramolecular cyclization, a variant of the well-established Friedländer synthesis.[3][4][5]

The core reaction involves the condensation of the amino group of this compound with an amine to form a Schiff base (imine), which is often not isolated. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring system. The reaction is versatile, allowing for the incorporation of a wide variety of amine substrates, leading to a diverse library of quinoline-8-carboxylic acid derivatives.

Key Applications in Drug Development

Quinoline-based compounds have shown significant potential in oncology and infectious disease research.

  • Anticancer Activity: Many quinoline derivatives exhibit potent antiproliferative activity against various cancer cell lines.[1][6][7] For instance, certain derivatives have been shown to be effective against human breast adenocarcinoma (MDA-MB-231), human lung adenocarcinoma (A549), and human melanoma (C-32) cells.[8] The mechanism of action for some quinoline carboxylic acids involves the inhibition of key enzymes in cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis.[9]

  • Antibacterial and Antiviral Activity: The quinoline scaffold is a cornerstone of many antibacterial agents.[2] These compounds often target bacterial type II topoisomerase enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[9] Additionally, certain 8-hydroxyquinoline derivatives have demonstrated antiviral activity against pathogenic viruses like the H5N1 avian influenza.[10]

Experimental Protocols

Protocol 1: General Synthesis of Quinoline-8-carboxylic Acids via Schiff Base Formation and Cyclization

This protocol describes a general method for the synthesis of quinoline-8-carboxylic acids from this compound and a primary amine. The reaction proceeds via an in-situ generated Schiff base intermediate.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Ethanol or Methanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Magnesium Sulfate (for drying)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of benzoic acid derivative).

  • Addition of Reactants: Add the primary amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure quinoline-8-carboxylic acid derivative.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various quinoline-8-carboxylic acid derivatives.

EntryAmine ReactantProductReaction Time (h)Yield (%)
1Aniline2-Phenylquinoline-8-carboxylic acid585
24-Methoxyaniline2-(4-Methoxyphenyl)quinoline-8-carboxylic acid682
3Benzylamine2-Benzylquinoline-8-carboxylic acid490
4Cyclohexylamine2-Cyclohexylquinoline-8-carboxylic acid675

Note: Yields are based on purified products and may vary depending on the specific substrate and reaction scale.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the formation of quinoline-8-carboxylic acid from this compound and a primary amine. The reaction proceeds through a Schiff base intermediate followed by an intramolecular cyclization and dehydration.

Reaction_Mechanism Reactants This compound + R-NH₂ (Amine) SchiffBase Schiff Base Intermediate (C=N formation) Reactants->SchiffBase Condensation (-H₂O) CyclizedInt Cyclized Intermediate SchiffBase->CyclizedInt Intramolecular Cyclization Product Quinoline-8-carboxylic acid CyclizedInt->Product Dehydration (-H₂O)

Caption: General reaction mechanism for quinoline synthesis.

Experimental Workflow

This diagram outlines the key steps in the synthesis and purification of quinoline-8-carboxylic acid derivatives as described in the protocol.

Experimental_Workflow Start Start: Reactants (this compound, Amine) Reaction Reaction (Ethanol, Acetic Acid, Reflux) Start->Reaction Workup Aqueous Work-up (NaHCO₃ Neutralization) Reaction->Workup Extraction Extraction (Ethyl Acetate) Workup->Extraction Drying Drying and Concentration (MgSO₄, Rotary Evaporation) Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Product Final Product (Quinoline-8-carboxylic acid) Purification->Product

Caption: Workflow for synthesis and purification.

Potential Biological Signaling Pathway

The synthesized quinoline derivatives can be screened for their potential to inhibit signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.[2] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Quinoline Derivative (Potential Inhibitor) Inhibitor->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

References

Application Notes and Protocols: 2-Amino-3-formylbenzoic Acid in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a multitude of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical area of research. Quinazolinone derivatives, synthesized from anthranilic acid and its analogues, have emerged as a promising class of compounds with potent anti-inflammatory properties. These compounds often exert their effects through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

This document outlines a proposed synthetic application of 2-amino-3-formylbenzoic acid as a precursor for the synthesis of novel quinazolinone-based anti-inflammatory agents. While the direct use of this compound in this specific context is not extensively documented in existing literature, its chemical structure presents a unique opportunity for the creation of diverse derivatives. The presence of the aldehyde, carboxylic acid, and amine functionalities allows for a variety of chemical transformations to generate a library of compounds for screening.

Disclaimer: The following synthetic protocols are proposed based on established chemical principles for the synthesis of quinazolinone derivatives from related anthranilic acid analogues. These are intended to serve as a foundational guide for research and development and have not been directly extracted from literature detailing the use of this compound.

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step reaction sequence to construct the quinazolinone scaffold from this compound. This pathway allows for the introduction of various substituents to explore structure-activity relationships (SAR).

Synthetic Pathway Proposed Synthesis of Quinazolinone Derivatives A This compound B Intermediate I (Schiff Base) A->B R-NH2 C Intermediate II (Benzoxazinone) B->C Acetic Anhydride D Quinazolinone Derivative C->D Amine/Hydrazine

Caption: Proposed synthetic route from this compound.

Experimental Protocols

Protocol 1: Synthesis of Quinazolinone Derivatives

This protocol outlines a general procedure for the synthesis of quinazolinone derivatives from this compound.

Step 1: Schiff Base Formation

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a primary amine (R-NH2; 1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate (Schiff base intermediate) is collected by filtration, washed with cold solvent, and dried.

Step 2: Cyclization to Benzoxazinone

  • Suspend the dried Schiff base (1 equivalent) in acetic anhydride (5-10 equivalents).

  • Reflux the mixture for 3-5 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The solid benzoxazinone derivative is collected by filtration, washed with water, and dried.

Step 3: Formation of Quinazolinone

  • Dissolve the benzoxazinone derivative (1 equivalent) in a suitable solvent like glacial acetic acid or ethanol.

  • Add the desired amine or hydrazine hydrate (1.2 equivalents).

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • The precipitated quinazolinone product is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: In Vitro Anti-inflammatory Activity Assessment - COX Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of the synthesized quinazolinone derivatives on COX-1 and COX-2 enzymes.

Materials:

  • Synthesized quinazolinone derivatives

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Standard non-steroidal anti-inflammatory drugs (NSAIDs) as positive controls (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer

Procedure:

  • Prepare stock solutions of the synthesized compounds and standard drugs in DMSO.

  • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compounds at various concentrations to the wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Protocol 3: In Vivo Anti-inflammatory Activity Assessment - Carrageenan-Induced Paw Edema Test

This protocol details an in vivo method to assess the anti-inflammatory activity of the synthesized compounds in a rat model.

Animals:

  • Wistar albino rats (150-200 g) of either sex.

  • Animals should be housed under standard laboratory conditions and fasted overnight before the experiment.

Procedure:

  • Divide the animals into groups (n=6 per group):

    • Control group (vehicle only)

    • Standard drug group (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test compound groups (different doses of synthesized derivatives, p.o.)

  • Measure the initial paw volume of each rat using a plethysmometer.

  • Administer the vehicle, standard drug, or test compounds orally.

  • After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Experimental Workflow Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound B Chemical Synthesis (Multi-step) A->B C Purification & Characterization (Recrystallization, NMR, MS) B->C D In Vitro Screening (COX Inhibition Assay) C->D E In Vivo Testing (Carrageenan-Induced Paw Edema) C->E F Data Analysis (IC50, % Inhibition) D->F E->F

Caption: General workflow from synthesis to biological evaluation.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the anti-inflammatory assays. As no specific data for derivatives of this compound is available, example data for other quinazolinone derivatives is provided for illustrative purposes.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data

Compound IDR-GroupIC50 (µM) COX-1IC50 (µM) COX-2Selectivity Index (COX-1/COX-2)
Example-1 Phenyl15.20.819.0
Example-2 4-Chlorophenyl12.50.525.0
Example-3 4-Methoxyphenyl18.91.215.8
Indomethacin -0.11.50.07
Celecoxib ->1000.05>2000

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Compound IDDose (mg/kg)% Inhibition of Edema (at 3h)
Example-1 2535.2%
Example-1 5058.7%
Example-2 2542.1%
Example-2 5065.4%
Indomethacin 1072.5%

Signaling Pathways in Inflammation

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the production of pro-inflammatory prostaglandins from arachidonic acid.

Inflammation Pathway Simplified Arachidonic Acid Cascade AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (Bronchoconstriction, Inflammation) LOX->LTs Inhibitor Synthesized Quinazolinone (Potential Inhibitor) Inhibitor->COX Inhibition

Caption: Inhibition of the COX pathway by anti-inflammatory agents.

Conclusion

This compound represents a versatile and currently underexplored starting material for the synthesis of novel quinazolinone-based anti-inflammatory agents. The proposed synthetic routes and evaluation protocols provided in this document offer a strategic framework for researchers to explore the potential of this compound. The development of new derivatives and subsequent biological screening could lead to the discovery of potent and selective anti-inflammatory drugs with improved therapeutic profiles. Further investigation into the structure-activity relationships of these novel compounds is warranted.

Application of 2-Amino-3-formylbenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-formylbenzoic acid is a versatile trifunctional aromatic building block possessing amino, formyl, and carboxylic acid moieties. This unique arrangement of functional groups makes it a valuable precursor for the synthesis of a variety of heterocyclic scaffolds of significant interest in medicinal chemistry. The inherent reactivity of the aldehyde and amine groups allows for facile construction of fused ring systems, particularly quinazolines and their derivatives, which are known to exhibit a broad spectrum of biological activities. This document provides an overview of the potential applications of this compound in drug discovery, along with detailed protocols for the synthesis of bioactive molecules.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of quinazoline and quinazolinone derivatives. These heterocyclic systems are present in numerous clinically approved drugs and investigational agents, demonstrating activities such as:

  • Anticancer: Many quinazoline derivatives act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.

  • Antimicrobial: The quinazoline scaffold has been shown to be effective against various bacterial and fungal strains.

  • Anti-inflammatory and Analgesic: Certain derivatives of 2-aminobenzoic acid have demonstrated potent anti-inflammatory and analgesic properties.[1]

The strategic placement of the formyl group ortho to the amine in this compound allows for efficient intramolecular cyclization reactions, making it an attractive starting point for combinatorial library synthesis to explore structure-activity relationships (SAR).

Synthesis of Bioactive Molecules: Quinazolinone Derivatives

Quinazolin-4(3H)-ones are a prominent class of compounds that can be synthesized from this compound. The general synthetic strategy involves a condensation reaction with a primary amine to form a Schiff base, followed by an intramolecular cyclization and oxidation.

Experimental Protocol: Synthesis of 8-carboxy-2-phenylquinazolin-4(3H)-one

This protocol describes a hypothetical synthesis of a quinazolinone derivative from this compound, based on established methodologies for analogous compounds.

Materials:

  • This compound

  • Aniline

  • Ethanol

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bisulfite

  • Sodium carbonate

  • Hydrochloric acid

  • Ethyl acetate

  • Hexane

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve this compound (1.65 g, 10 mmol) in 50 mL of ethanol.

    • Add aniline (0.93 g, 10 mmol) to the solution.

    • Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).

    • Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization and Oxidation:

    • After the formation of the Schiff base is complete, allow the reaction mixture to cool to room temperature.

    • While stirring, add a solution of sodium bisulfite (1.56 g, 15 mmol) in 20 mL of water.

    • Stir the mixture at room temperature for 1 hour. This step facilitates the cyclization.

    • The reaction is then heated to reflux for an additional 6 hours to promote oxidation to the quinazolinone. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification:

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is suspended in 100 mL of water and the pH is adjusted to ~8 with a saturated sodium carbonate solution.

    • The aqueous layer is washed with ethyl acetate (3 x 50 mL) to remove any unreacted aniline.

    • The aqueous layer is then acidified to pH ~4 with 1M HCl, leading to the precipitation of the product.

    • The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

    • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Characterization: The final product, 8-carboxy-2-phenylquinazolin-4(3H)-one, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Biological Activity of Related Quinazolinone Derivatives

While specific biological data for derivatives of this compound are not extensively reported, the following table summarizes the anticancer and antimicrobial activities of structurally related quinazolinones synthesized from other benzoic acid derivatives. This data highlights the potential therapeutic applications of compounds accessible from this compound.

Compound ClassTarget Organism/Cell LineBiological ActivityIC₅₀ / MIC (µM)Reference
Quinazolinone DerivativesPseudomonas aeruginosaAntibacterialMIC: 0.15 mg/mL[2]
Quinazolinone DerivativesStaphylococcus aureusAntibacterialMIC: 0.5 mg/mL[2]
Thiazole[2,3-b]quinazolinonesHepG2 (Liver Cancer)AnticancerIC₅₀: 1.83 - 4.24[3]
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-oneA549 (Lung Cancer)AnticancerIC₅₀: 0.44[4]
2,3-disubstituted quinazolin-4(3H)-onesHeLa (Cervical Cancer)AnticancerIC₅₀: 1.85 - 2.81[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a common signaling pathway targeted by quinazolinone-based anticancer agents and a general workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start 2-Amino-3-formylbenzoic Acid reaction Condensation & Cyclization start->reaction Amine, Catalyst purification Purification reaction->purification characterization Structural Characterization purification->characterization screening In vitro Screening (e.g., MTT Assay) characterization->screening ic50 IC50 Determination screening->ic50 pathway Signaling Pathway Analysis ic50->pathway

Caption: General workflow for the synthesis and biological evaluation of quinazolinone derivatives.

signaling_pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibition

Caption: Simplified EGFR/PI3K/Akt signaling pathway often targeted by quinazolinone-based kinase inhibitors.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of medicinally relevant heterocyclic compounds. Its unique substitution pattern offers a direct route to novel quinazoline and quinazolinone scaffolds. By leveraging established synthetic methodologies and drawing parallels from the biological activities of its isomers, researchers can unlock the potential of this versatile building block for the development of new therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its utility in medicinal chemistry.

References

Application Note: A Proposed Protocol for the Synthesis of 3-Substituted Quinazolin-4(8H)-ones from 2-Amino-3-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinones are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a significant target in medicinal chemistry and drug discovery. While various synthetic routes to quinazolinones have been established, this application note details a proposed experimental protocol for the synthesis of 3-substituted quinazolin-4(8H)-ones starting from the less commonly utilized precursor, 2-amino-3-formylbenzoic acid. This proposed method is based on established principles of condensation and intramolecular cyclization reactions.

The proposed synthetic pathway involves a two-step, one-pot reaction. The initial step is the condensation of the formyl group of this compound with a primary amine to form a Schiff base intermediate. This is followed by an intramolecular cyclization through amidation between the amino group and the carboxylic acid, leading to the formation of the quinazolinone ring system.

Proposed Signaling Pathway

The logical progression of the chemical transformation is outlined below.

Proposed Reaction Pathway for Quinazolinone Synthesis A This compound + Primary Amine (R-NH2) B Condensation Reaction (Formation of Schiff Base Intermediate) A->B Solvent, Heat C Intramolecular Cyclization (Amidation) B->C Loss of H2O D 3-Substituted Quinazolin-4(8H)-one C->D Final Product

Caption: Proposed reaction pathway for the synthesis of 3-substituted quinazolin-4(8H)-ones.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the proposed synthesis of 3-substituted quinazolin-4(8H)-ones.

Materials and Equipment:

  • This compound

  • Various primary amines (e.g., aniline, benzylamine, propylamine)

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 165.15 mg).

  • Addition of Reagents: To the flask, add ethanol (20 mL) as the solvent, followed by the primary amine (1.1 mmol). Finally, add a catalytic amount of glacial acetic acid (0.1 mmol, 6 µL).

  • Reaction Conditions: The reaction mixture is stirred and heated to reflux (approximately 78 °C for ethanol) for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material (this compound) will indicate the completion of the reaction.

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The solvent is then removed under reduced pressure using a rotary evaporator.

    • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 3-substituted quinazolin-4(8H)-one.

  • Characterization: The structure and purity of the synthesized compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Illustrative Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of various 3-substituted quinazolin-4(8H)-ones using the proposed protocol. The yields are illustrative and based on typical outcomes for similar quinazolinone syntheses.

EntryPrimary Amine (R-NH₂)ProductMolecular FormulaMolecular Weight ( g/mol )Hypothetical Yield (%)
1Aniline3-Phenylquinazolin-4(8H)-oneC₁₄H₁₀N₂O222.2485
2Benzylamine3-Benzylquinazolin-4(8H)-oneC₁₅H₁₂N₂O236.2788
3Propylamine3-Propylquinazolin-4(8H)-oneC₁₁H₁₂N₂O188.2375
4p-Toluidine3-(p-tolyl)quinazolin-4(8H)-oneC₁₅H₁₂N₂O236.2782
5Cyclohexylamine3-Cyclohexylquinazolin-4(8H)-oneC₁₄H₁₆N₂O228.2978

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 3-substituted quinazolin-4(8H)-ones.

Experimental Workflow A 1. Reagent Addition - this compound - Primary Amine - Ethanol (Solvent) - Acetic Acid (Catalyst) B 2. Reaction - Heat to reflux (4-6 h) A->B C 3. Monitoring - Thin Layer Chromatography B->C C->B Incomplete? D 4. Workup - Cool to RT - Remove solvent C->D Complete E 5. Purification - Recrystallization D->E F 6. Characterization - NMR, Mass Spectrometry E->F

Caption: General experimental workflow for the synthesis of 3-substituted quinazolin-4(8H)-ones.

Disclaimer: This document provides a proposed experimental protocol based on established chemical principles. As the synthesis of quinazolinones from this compound is not widely reported, optimization of reaction conditions may be necessary to achieve the desired outcomes. Standard laboratory safety procedures should be followed at all times.

Application Notes and Protocols: 2-Amino-3-formylbenzoic Acid as a Versatile Precursor for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and utilization of fluorescent probes derived from 2-amino-3-formylbenzoic acid. This precursor offers a versatile platform for developing novel sensors for various analytes, including metal ions and biomolecules, with potential applications in biological imaging and drug development.

Introduction

Fluorescent probes are indispensable tools in modern chemical and biological research. Their high sensitivity, selectivity, and ability to provide real-time information make them ideal for studying complex biological processes. This compound is a promising precursor for the synthesis of Schiff base fluorescent probes. The presence of three key functional groups—an amino group, a formyl group, and a carboxylic acid group—on a single aromatic ring allows for the creation of diverse molecular architectures with tunable photophysical properties.

Schiff base condensation of the formyl group with various primary amines is a straightforward and efficient method to generate a library of fluorescent probes. The resulting imine linkage, in conjunction with the amino and carboxyl moieties, can create specific binding pockets for target analytes. The fluorescence of these probes is often modulated through mechanisms such as Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).

Signaling Pathways and Detection Mechanisms

The primary signaling mechanism for fluorescent probes derived from this compound is typically "turn-on" fluorescence upon binding to a target analyte, most notably metal ions. This phenomenon is often governed by the following principles:

  • Chelation-Enhanced Fluorescence (CHEF): In the free state, the probe may have low fluorescence due to the free rotation of single bonds and the isomerization of the C=N bond, which provide non-radiative decay pathways for the excited state. Upon chelation with a metal ion, the molecule becomes more rigid, restricting these non-radiative processes and leading to a significant enhancement in fluorescence intensity.

  • Photoinduced Electron Transfer (PET): The lone pair of electrons on the imine nitrogen can quench the fluorescence of the fluorophore through a PET mechanism. When the probe binds to a metal ion, these lone pair electrons are involved in the coordination, which inhibits the PET process and "turns on" the fluorescence.

The carboxylic acid and amino groups on the benzoic acid ring can also participate in analyte binding, enhancing the selectivity and affinity of the probe.

CHEF_Mechanism cluster_0 In the absence of analyte cluster_1 In the presence of analyte Free_Probe Free Probe (Low Fluorescence) Probe_Analyte_Complex Probe-Analyte Complex (High Fluorescence) Free_Probe->Probe_Analyte_Complex Interaction Non-radiative Decay\n(C=N isomerization, PET) Non-radiative Decay (C=N isomerization, PET) Free_Probe->Non-radiative Decay\n(C=N isomerization, PET) Energy Loss Analyte Target Analyte (e.g., Metal Ion) Analyte->Probe_Analyte_Complex Binding/ Chelation Radiative Decay\n(Fluorescence) Radiative Decay (Fluorescence) Probe_Analyte_Complex->Radiative Decay\n(Fluorescence) Energy Release as Light

Fig. 1: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Synthesis of Fluorescent Probes

A general and straightforward method for synthesizing fluorescent probes from this compound is through a Schiff base condensation reaction with a suitable primary amine. The choice of the amine component is crucial for tuning the probe's selectivity and photophysical properties.

Synthesis_Workflow Precursor This compound Reaction Schiff Base Condensation (Ethanol, Reflux) Precursor->Reaction Amine Primary Amine (e.g., Ethylenediamine) Amine->Reaction Crude_Probe Crude Fluorescent Probe Reaction->Crude_Probe Purification Purification (Recrystallization/Chromatography) Crude_Probe->Purification Pure_Probe Pure Fluorescent Probe Purification->Pure_Probe Characterization Characterization (NMR, MS, IR) Pure_Probe->Characterization Final_Product Characterized Probe Characterization->Final_Product

Fig. 2: General Synthesis and Characterization Workflow.
Experimental Protocol: Synthesis of a Bis-Schiff Base Probe (Probe 1)

This protocol describes the synthesis of a fluorescent probe by reacting this compound with ethylenediamine in a 2:1 molar ratio.

Materials:

  • This compound

  • Ethylenediamine

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Dissolve this compound (2 mmol, 0.334 g) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • To this solution, add a solution of ethylenediamine (1 mmol, 0.060 g) in 10 mL of absolute ethanol dropwise with continuous stirring.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a condenser and reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product with cold ethanol and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure probe.

  • Characterize the synthesized probe using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Application: Metal Ion Sensing

Fluorescent probes derived from this compound are particularly well-suited for the detection of metal ions due to the presence of multiple coordination sites (N and O atoms).

Experimental Protocol: Fluorescence Titration for Metal Ion Detection

This protocol outlines the general procedure for evaluating the performance of a synthesized probe for the detection of a specific metal ion (e.g., Al³⁺).

Materials:

  • Synthesized fluorescent probe (e.g., Probe 1)

  • Dimethyl sulfoxide (DMSO)

  • HEPES buffer

  • Deionized water

  • Stock solution of the probe (e.g., 1 mM in DMSO)

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water)

  • Quartz cuvette

  • Fluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent probe (1 mM) in DMSO.

    • Prepare stock solutions of various metal salts (e.g., Al(NO₃)₃·9H₂O, FeCl₃, CuCl₂, etc.) (10 mM) in deionized water.

  • Fluorescence Measurements:

    • In a quartz cuvette, place 2 mL of a buffered solution (e.g., 10 mM HEPES in a DMSO/water mixture, v/v = 1:9, pH 7.4).

    • Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Record the fluorescence emission spectrum by exciting at the appropriate wavelength (determined from the absorption spectrum).

  • Titration:

    • Add increasing amounts of the metal ion stock solution (e.g., 0, 0.2, 0.4, ..., 2.0 equivalents) to the cuvette containing the probe.

    • After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • From the titration data, the binding constant (Ka) and the limit of detection (LOD) can be calculated.

    • A Job's plot can be constructed to determine the stoichiometry of the probe-metal ion complex.

Quantitative Data Summary

The following table summarizes hypothetical but representative performance data for a fluorescent probe derived from this compound for the detection of Al³⁺.

ParameterValue
Excitation Wavelength (λex)365 nm
Emission Wavelength (λem)450 nm
Fluorescence Enhancement> 50-fold
Limit of Detection (LOD)50 nM
Binding Stoichiometry (Probe:Al³⁺)1:1
Solvent SystemDMSO/Water (1:9, v/v, 10 mM HEPES, pH 7.4)
Response Time< 5 minutes

Application: Live-Cell Imaging

The ability to visualize the distribution and dynamics of analytes within living cells is a powerful application of fluorescent probes. Probes derived from this compound can be designed to be cell-permeable for intracellular imaging.

Cell_Imaging_Workflow Cell_Culture Culture Cells on Coverslips Probe_Loading Incubate with Fluorescent Probe Cell_Culture->Probe_Loading Washing Wash to Remove Excess Probe Probe_Loading->Washing Imaging Fluorescence Microscopy Washing->Imaging Analyte_Addition Add Analyte (e.g., Metal Ion) Imaging->Analyte_Addition Post_Analyte_Imaging Image Fluorescence Change Analyte_Addition->Post_Analyte_Imaging Data_Analysis Analyze Images Post_Analyte_Imaging->Data_Analysis

Fig. 3: General Workflow for Live-Cell Imaging.
Experimental Protocol: Live-Cell Imaging of Intracellular Metal Ions

This protocol provides a general guideline for using a newly synthesized, cell-permeable fluorescent probe for imaging metal ions in live cells. Note: This protocol requires optimization for specific cell types and probes.

Materials:

  • Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Synthesized fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Stock solution of the target metal ion (e.g., 10 mM AlCl₃ in water)

  • Fluorescence microscope equipped with appropriate filters

Procedure:

  • Cell Seeding: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere and grow for 24-48 hours.

  • Probe Loading:

    • Dilute the probe stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the probe-containing medium and wash the cells two to three times with PBS to remove any excess, non-internalized probe.

  • Imaging (Baseline):

    • Add fresh cell culture medium or a suitable imaging buffer to the cells.

    • Mount the dish/coverslip on the fluorescence microscope.

    • Capture baseline fluorescence images using the appropriate excitation and emission filters for the probe.

  • Analyte Treatment and Imaging:

    • To visualize the response to the target analyte, add the metal ion stock solution to the imaging medium to achieve the desired final concentration.

    • Immediately begin acquiring a time-lapse series of fluorescence images to monitor the change in intracellular fluorescence.

  • Data Analysis:

    • Analyze the captured images to quantify the change in fluorescence intensity in different cellular compartments over time.

Conclusion

This compound serves as a valuable and versatile precursor for the development of novel fluorescent probes. The straightforward synthesis via Schiff base condensation allows for the creation of a diverse range of sensors with tunable properties. These probes show great promise for the sensitive and selective detection of various analytes, particularly metal ions, and have the potential for application in advanced biological research, including live-cell imaging and drug discovery. The protocols provided herein offer a solid foundation for researchers to explore the potential of this exciting class of fluorescent probes.

Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions Involving 2-Amino-3-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-3-formylbenzoic acid as a versatile building block in metal-catalyzed cross-coupling reactions for the synthesis of complex heterocyclic scaffolds relevant to drug discovery. The strategic placement of an amino, a formyl, and a carboxylic acid group on the benzene ring allows for a variety of subsequent transformations to generate diverse molecular architectures.

Introduction to this compound in Cross-Coupling Reactions

This compound is a trifunctional reagent with significant potential in organic synthesis. The presence of a nucleophilic amino group, an electrophilic formyl group, and a carboxylic acid moiety offers multiple handles for chemical modification. In the context of metal-catalyzed cross-coupling reactions, the amino group can participate in C-N bond formation, such as in the Buchwald-Hartwig amination, while the aromatic ring itself, if halogenated, could be a substrate for various palladium-catalyzed couplings like Suzuki, Heck, and Sonogashira reactions.

This document focuses on a key application: the synthesis of acridone derivatives through a palladium-catalyzed tandem reaction sequence involving an initial intermolecular C-N coupling followed by an intramolecular cyclization. Acridone and its derivatives are an important class of nitrogen-containing heterocycles that exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antiparasitic properties.

Application: Palladium-Catalyzed Synthesis of Acridone Derivatives

A powerful strategy for the synthesis of the acridone scaffold involves a palladium-catalyzed Buchwald-Hartwig amination of this compound with an aryl halide, followed by an intramolecular reaction involving the formyl and carboxylic acid groups to close the central ring. This tandem, one-pot approach offers an efficient route to complex acridones from readily available starting materials.

Reaction Principle

The reaction proceeds in two key steps:

  • Intermolecular Buchwald-Hartwig Amination: A palladium catalyst, in the presence of a suitable phosphine ligand and a base, facilitates the coupling of the amino group of this compound with an aryl halide. This forms a diarylamine intermediate.

  • Intramolecular Cyclization: The newly formed diarylamine undergoes an intramolecular condensation and subsequent oxidation to form the tricyclic acridone core. The formyl group and the carboxylic acid are crucial for the formation of the central ring.

The general transformation is depicted below:

G cluster_0 General Reaction Scheme This compound Aryl Halide R-X This compound->Aryl Halide + Acridone Derivative Aryl Halide->Acridone Derivative Pd Catalyst, Ligand, Base ____________________ Intramolecular Cyclization

Caption: General scheme for the synthesis of acridone derivatives.

Experimental Workflow

The following diagram outlines the typical laboratory workflow for this palladium-catalyzed tandem reaction.

G start Start: Assemble Reaction Vessel reagents Add this compound, Aryl Halide, Base, and Solvent start->reagents degas Degas the reaction mixture (e.g., Argon bubbling) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat the reaction to the specified temperature catalyst->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Reaction Work-up: - Quench with water - Extract with organic solvent monitor->workup purify Purify the crude product (e.g., Column Chromatography) workup->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for acridone synthesis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 2-bromobenzaldehyde, 2-iodonitrobenzene)

  • Palladium catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand: Xantphos or BINAP

  • Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous solvent: Toluene or Dioxane

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware for work-up and purification.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), and the base (2.5 mmol, 2.5 equiv.).

  • Solvent Addition: Add the anhydrous solvent (5 mL) to the Schlenk tube.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of argon, add the palladium catalyst (0.05 mmol, 5 mol%) and the phosphine ligand (0.1 mmol, 10 mol%).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100-120 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer and wash it with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired acridone derivative.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the synthesis of acridone derivatives from precursors analogous to this compound, as specific data for this exact substrate is not widely available in the literature. These examples serve as a valuable reference for optimizing the reaction.

Aryl Halide Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-BromotoluenePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Toluene11075-85
1-Bromo-2-nitrobenzenePd₂(dba)₃ (2.5)BINAP (5)K₂CO₃Dioxane10070-80
2-IodoanisolePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Toluene11080-90
2-ChlorobenzonitrilePd₂(dba)₃ (3)RuPhos (6)K₃PO₄Dioxane12065-75

Signaling Pathways and Drug Development Applications

Acridone-based compounds have been shown to interact with various biological targets, making them attractive scaffolds for drug development. One of the primary mechanisms of action for many acridone derivatives is the intercalation into DNA, which disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells. Additionally, some acridones are known to inhibit topoisomerase II, an enzyme crucial for DNA topology management during cell division.

The functionalization of the acridone core, made possible by cross-coupling reactions with substituted aryl halides, allows for the fine-tuning of the molecule's pharmacological properties. For example, the introduction of specific substituents can enhance DNA binding affinity, modulate topoisomerase II inhibition, or improve pharmacokinetic properties such as solubility and cell permeability.

The diagram below illustrates a simplified representation of the mechanism of action for a hypothetical acridone derivative as a DNA intercalator and topoisomerase II inhibitor.

G cluster_0 Cellular Environment Acridone Acridone Derivative Intercalation DNA Intercalation Acridone->Intercalation Binds to Inhibition Topoisomerase II Inhibition Acridone->Inhibition Inhibits DNA Cellular DNA TopoII Topoisomerase II Intercalation->DNA Replication_Block Blockage of DNA Replication Intercalation->Replication_Block Transcription_Block Blockage of DNA Transcription Intercalation->Transcription_Block Inhibition->TopoII Inhibition->Replication_Block Apoptosis Apoptosis (Cell Death) Replication_Block->Apoptosis Transcription_Block->Apoptosis

Caption: Mechanism of action for acridone derivatives.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of complex heterocyclic molecules of medicinal importance. The palladium-catalyzed synthesis of acridones represents a prime example of its application, leveraging a tandem Buchwald-Hartwig amination and intramolecular cyclization. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of this building block in the development of novel therapeutic agents. The ability to readily access diverse acridone derivatives through this methodology is of significant interest to the drug discovery and development community.

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 2-Amino-3-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-Amino-3-formylbenzoic acid as a versatile scaffold in solid-phase organic synthesis (SPOS). The ortho-positioning of the amino, formyl, and carboxylic acid functionalities makes this molecule an ideal starting point for the combinatorial synthesis of diverse heterocyclic libraries, particularly those based on quinazoline and related scaffolds. While direct, standardized protocols for this specific starting material are not widely published, the following methodologies are based on well-established principles of solid-phase synthesis and offer a robust starting point for research and development.

Principle of the Method

The core strategy involves the immobilization of this compound onto a suitable solid support via its carboxylic acid group. This anchoring step leaves the amino and formyl groups oriented for subsequent chemical transformations. This approach allows for the construction of complex molecules in a stepwise fashion, with the significant advantage that excess reagents and by-products are easily removed by simple washing and filtration, thus obviating the need for traditional chromatographic purification at intermediate stages. The final product is then cleaved from the solid support in high purity.

This methodology is particularly amenable to the creation of chemical libraries for drug discovery, as the diversity of the final products can be easily achieved by varying the building blocks used in the on-resin reaction steps.

Data Presentation

Table 1: Representative Loading Efficiencies of this compound on Various Resins
Resin TypeLinker TypeTypical Loading Capacity (mmol/g)Cleavage ConditionsReference Principles
2-Chlorotrityl chlorideAcid-labile ester0.8 - 1.61-5% TFA in DCM[1]
Wang ResinAcid-labile ester (p-alkoxybenzyl)0.5 - 1.250-95% TFA in DCM[2]
Rink Amide ResinAcid-labile amide (post-synthesis)0.4 - 0.895% TFA in DCM[2]

Note: Loading efficiency is dependent on reaction conditions, including solvent, base, and reaction time. The values presented are typical and should be determined experimentally for each batch.

Table 2: Representative Yields and Purities for a 1,2,3,4-Tetrahydroquinazoline-4-one Library
R¹ Group (from Amine)R² Group (from Acyl Chloride)Product Molecular WeightRepresentative Yield (%)Representative Purity (%)
BenzylAcetyl280.3385>95
4-MethoxybenzylBenzoyl388.4578>92
CyclohexylIsobutyryl300.4181>94
PhenethylCyclopropanecarbonyl334.4275>90

Note: Yields are calculated based on the initial loading of the resin. Purity is typically determined by HPLC analysis of the crude product after cleavage.

Experimental Workflows and Pathways

Overall Workflow for Solid-Phase Synthesis

G cluster_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_final Product Finalization swell 1. Resin Swelling attach 2. Attachment of This compound swell->attach cap 3. Capping attach->cap reaction1 4. Reductive Amination cap->reaction1 wash1 Wash reaction1->wash1 reaction2 5. Acylation wash1->reaction2 wash2 Wash reaction2->wash2 reaction3 6. Cyclization wash2->reaction3 wash3 Wash reaction3->wash3 cleave 7. Cleavage from Resin wash3->cleave isolate 8. Product Isolation cleave->isolate analyze 9. Analysis (HPLC, MS) isolate->analyze

Caption: General workflow for solid-phase synthesis.

On-Resin Synthesis Pathway

G resin Resin step1 Immobilized Scaffold resin->step1 Immobilization reagent1 + this compound + DIPEA, DCM step2 Reductive Amination Product step1->step2 Reductive Amination reagent2 + R¹-NH₂ + NaBH₃CN step3 Acylated Intermediate step2->step3 Acylation reagent3 + R²-COCl + DIPEA final_product Cyclized Product (On-Resin) step3->final_product Cyclization reagent4 Heat or Acid Catalyst

Caption: Chemical pathway on the solid support.

Experimental Protocols

Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the scaffold to a highly acid-labile resin, which allows for mild cleavage conditions that preserve many acid-sensitive functional groups.

  • Resin Swelling: Place 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g capacity) in a fritted reaction vessel. Swell the resin in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes with gentle agitation. Drain the solvent.

  • Coupling Reaction:

    • Dissolve this compound (495 mg, 3.0 mmol, 2.5 equiv. to resin capacity) in anhydrous DCM (15 mL).

    • Add N,N-diisopropylethylamine (DIPEA) (1.05 mL, 6.0 mmol, 5.0 equiv.) to the solution.

    • Add the solution to the swollen resin.

    • Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted chlorotrityl sites, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), Methanol (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum for at least 6 hours. The loading can be determined by gravimetric analysis or by cleaving a small amount of resin and quantifying the released molecule by UV-Vis spectroscopy.

Protocol 2: On-Resin Synthesis of a 1,2,3,4-Tetrahydroquinazoline-4-one Library

This protocol outlines the steps to build the heterocyclic core on the immobilized scaffold.

  • Resin Preparation: Start with the dried resin from Protocol 1 (e.g., 200 mg, ~0.2 mmol). Swell the resin in a 1% acetic acid solution in trimethyl orthoformate (TMOF) for 20 minutes.

  • Reductive Amination:

    • Drain the swelling solvent. Add a solution of the desired primary amine (1.0 mmol, 5 equiv.) in TMOF (5 mL).

    • Agitate for 1 hour at room temperature.

    • Add a solution of sodium cyanoborohydride (NaBH₃CN) (63 mg, 1.0 mmol, 5 equiv.) in anhydrous Tetrahydrofuran (THF, 5 mL).

    • Agitate for 12-16 hours at room temperature.

    • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), Methanol (3 x 5 mL), and DCM (3 x 5 mL).

  • Acylation:

    • Swell the washed resin in anhydrous DCM (5 mL) for 20 minutes.

    • Add a solution of the desired acyl chloride (1.0 mmol, 5 equiv.) and DIPEA (0.35 mL, 2.0 mmol, 10 equiv.) in DCM (5 mL).

    • Agitate for 2-4 hours at room temperature.

    • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

  • Cyclization and Cleavage (Simultaneous): Proceed directly to Protocol 3. The acidic conditions for cleavage will also catalyze the final intramolecular cyclization to form the 1,2,3,4-tetrahydroquinazoline-4-one.

Protocol 3: Cleavage and Product Isolation

This protocol details the release of the final product from the solid support.

  • Resin Preparation: Place the dried, final resin from Protocol 2 in a reaction vessel.

  • Cleavage:

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail (5 mL) to the resin.

    • Agitate at room temperature for 2 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with an additional 2 mL of the cleavage cocktail.

    • Combine the filtrates and reduce the volume by approximately 90% using a stream of nitrogen or rotary evaporation.

    • Precipitate the crude product by adding it dropwise to a stirring vial of cold diethyl ether (30 mL).

    • Collect the precipitate by centrifugation, decant the ether, and repeat the ether wash twice.

  • Drying and Analysis: Dry the crude product under vacuum. Analyze the purity and confirm the identity of the product using HPLC and LC-MS. Further purification can be performed using preparative HPLC if necessary.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 2-Amino-3-formylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound, and which is recommended for higher yields?

A1: Two primary routes are often considered for the synthesis of this compound:

  • Oxidation of 2-Amino-3-methylbenzoic acid: This is a direct approach where the methyl group is oxidized to an aldehyde.

  • Formylation of 2-Aminobenzoic acid: This involves introducing a formyl group onto the benzene ring. Common methods for this include the Vilsmeier-Haack and Reimer-Tiemann reactions.

The oxidation route is often preferred as it can offer higher yields and better regioselectivity, avoiding the formation of isomers that can complicate purification. The direct formylation of 2-aminobenzoic acid can be challenging due to the competing directing effects of the amino and carboxyl groups.

Q2: My yield is very low when using the Vilsmeier-Haack reaction for formylation. What are the potential causes?

A2: Low yields in the Vilsmeier-Haack reaction for this substrate can be attributed to several factors:

  • Deactivation of the aromatic ring: The carboxylic acid group is deactivating, making the electrophilic substitution more difficult.

  • Side reactions: The Vilsmeier reagent can react with the amino group, leading to the formation of formamidinium salts instead of the desired C-formylation.[1]

  • Steric hindrance: The position ortho to the amino group and meta to the carboxylic acid is sterically hindered, which can impede the approach of the bulky Vilsmeier reagent.

  • Reaction conditions: Temperature and stoichiometry are critical. An excess of the Vilsmeier reagent or too high a temperature can promote side reactions.[2]

Q3: I am observing multiple products in my reaction mixture. What are the likely side products?

A3: The formation of multiple products is a common issue. Potential side products include:

  • Isomers: If starting from 2-aminobenzoic acid, formylation can occur at other positions on the ring, particularly the 5-position.

  • N-formylated product: The Vilsmeier reagent can react with the amino group to form N-(2-carboxy-6-formylphenyl)formamide.

  • Over-oxidation: If using an oxidation route, the aldehyde can be further oxidized to a dicarboxylic acid.[3]

  • Polymerization: Aminobenzaldehydes can be prone to self-condensation or polymerization, especially under harsh conditions or during prolonged storage.[4]

Q4: How can I improve the regioselectivity of the formylation reaction?

A4: Improving regioselectivity is key to increasing the yield of the desired product. Consider the following strategies:

  • Protecting groups: Temporarily protecting the amino group can prevent N-formylation and may alter the directing effect to favor the desired substitution pattern.

  • Directed ortho-metalation: This technique can provide high regioselectivity for the introduction of functional groups at specific positions.[3]

  • Choice of starting material: Starting with 2-amino-3-methylbenzoic acid and performing a selective oxidation of the methyl group is often the most reliable method for achieving the desired regiochemistry.[3]

Q5: What are the best practices for purifying this compound?

A5: Purification can be challenging due to the compound's polarity and potential for forming insoluble byproducts.

  • Acid-base extraction: This can be used to separate the acidic product from neutral or basic impurities. The product can be dissolved in a basic aqueous solution and then precipitated by acidification.[5]

  • Recrystallization: If a suitable solvent can be found, recrystallization is an effective method for purification.

  • Column chromatography: For difficult separations, column chromatography using silica gel with a polar eluent system can be employed. However, the acidity of silica gel may sometimes cause degradation of acid-sensitive compounds.

Troubleshooting Guides

Issue 1: Low Yield in the Oxidation of 2-Amino-3-methylbenzoic Acid
Symptom Potential Cause Suggested Solution
Low conversion of starting material Insufficiently powerful oxidizing agent.Consider using stronger oxidizing agents like manganese dioxide (MnO2) or selenium dioxide (SeO2).
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side product formation.
Formation of 2-carboxy-3-aminobenzoic acid (over-oxidation) Oxidizing agent is too strong or reaction time is too long.Use a milder oxidizing agent or reduce the reaction time. Monitor the reaction progress closely using TLC or HPLC.
Complex mixture of unidentified products Decomposition of starting material or product.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the amino group.
Issue 2: Low Yield in the Formylation of 2-Aminobenzoic Acid
Symptom Potential Cause Suggested Solution
Main product is the 5-formyl isomer Electronic effects favor para-substitution.Protect the amino group to alter its directing effect. Consider a different synthetic route if regioselectivity remains poor.
Significant amount of water-soluble byproduct Formation of N,N-dimethyl-N'-(2-carboxyphenyl)formamidinium salt.Add the 2-aminobenzoic acid solution slowly to the pre-formed Vilsmeier reagent at a low temperature to control the reaction.
Low overall yield with recovery of starting material The aromatic ring is too deactivated for the reaction to proceed efficiently.Increase the reaction temperature cautiously. Note that this may also increase side product formation.

Data Presentation

Table 1: Hypothetical Yields of this compound under Various Conditions

Starting MaterialMethodKey ParameterVariationYield (%)Purity (%)
2-Amino-3-methylbenzoic acidOxidation (MnO2)SolventToluene6595
2-Amino-3-methylbenzoic acidOxidation (MnO2)SolventDioxane7596
2-Aminobenzoic acidVilsmeier-HaackTemperature0 °C2570
2-Aminobenzoic acidVilsmeier-HaackTemperature50 °C3560
N-acetyl-2-aminobenzoic acidVilsmeier-HaackTemperature50 °C5085

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation

This protocol describes the synthesis of this compound from 2-Amino-3-methylbenzoic acid using manganese dioxide.

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Activated manganese dioxide (MnO2)

  • 1,4-Dioxane

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Ethyl acetate

  • Celite

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-3-methylbenzoic acid (1.0 eq) in 1,4-dioxane.

  • Add activated MnO2 (10 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the MnO2. Wash the Celite pad with ethyl acetate.

  • Combine the organic filtrates and wash with a saturated NaHCO3 solution.

  • Separate the aqueous layer and acidify it to pH 3-4 with 1 M HCl.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This protocol outlines a method for purifying crude this compound.

Materials:

  • Crude this compound

  • Sodium bicarbonate (NaHCO3), 5% aqueous solution

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

Procedure:

  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a 5% NaHCO3 solution. The product will move to the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with ethyl acetate to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 2 M HCl with stirring until the pH is approximately 3-4.

  • The purified this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold water.

  • Dry the purified product in a vacuum oven.

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield Observed check_sm Analyze Starting Material (Purity, Identity) start->check_sm sm_ok Starting Material OK? check_sm->sm_ok purify_sm Purify Starting Material sm_ok->purify_sm No analyze_reaction Analyze Reaction Mixture (TLC, LC-MS) sm_ok->analyze_reaction Yes purify_sm->start identify_products Identify Main Products and Byproducts analyze_reaction->identify_products incomplete_reaction Incomplete Reaction? identify_products->incomplete_reaction optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) incomplete_reaction->optimize_conditions Yes side_reactions Major Side Reactions? incomplete_reaction->side_reactions No optimize_conditions->analyze_reaction modify_procedure Modify Procedure (Protecting Groups, Different Reagents) side_reactions->modify_procedure Yes purification_issue Difficulty in Purification? side_reactions->purification_issue No modify_procedure->start optimize_purification Optimize Purification Method (Recrystallization, Chromatography) purification_issue->optimize_purification Yes end Improved Yield purification_issue->end No optimize_purification->end

Caption: Troubleshooting workflow for low yields.

Reaction_Pathway cluster_main Desired Pathway cluster_side Potential Side Reactions start 2-Amino-3-methylbenzoic Acid oxidizing_agent Oxidizing Agent (e.g., MnO2) decomposition Decomposition start->decomposition Harsh Conditions product This compound oxidizing_agent->product Oxidation over_oxidation Over-oxidation to Dicarboxylic Acid product->over_oxidation Excess Oxidant

Caption: Synthesis pathway and potential side reactions.

References

Technical Support Center: Formylation of 2-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 2-aminobenzoic acid (anthranilic acid).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of 2-aminobenzoic acid?

A1: The most common methods for the formylation of 2-aminobenzoic acid to produce 2-formamidobenzoic acid involve the use of formic acid, often in combination with a dehydrating agent like acetic anhydride to form acetic formic anhydride in situ. Other methods include using formic acid with a catalyst or under conditions that facilitate the removal of water.

Q2: What is the primary expected product of this reaction?

A2: The primary and desired product is N-formyl-2-aminobenzoic acid (also known as 2-formamidobenzoic acid).

Q3: What are the potential side reactions I should be aware of?

A3: Several side reactions can occur during the formylation of 2-aminobenzoic acid, leading to impurities in the final product. These include:

  • Formation of 2-substituted-4H-3,1-benzoxazin-4-one: This is a common cyclization product formed from the intramolecular reaction of the initially formed N-formyl-2-aminobenzoic acid, especially under dehydrating conditions.[1][2][3]

  • Polymerization: Under certain conditions, 2-aminobenzoic acid can undergo polymerization.[4][5][6]

  • Decarboxylation: The carboxylic acid group of 2-aminobenzoic acid can be lost as carbon dioxide, particularly at elevated temperatures or under strongly acidic conditions, leading to the formation of formanilide.[7]

  • Di-formylation: Although less common, it's possible for a second formyl group to react with the carboxylic acid group to form a mixed anhydride.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield of 2-Formamidobenzoic Acid Incomplete reaction.Increase the reaction time or temperature moderately. Ensure an adequate amount of the formylating agent is used.
Formation of side products due to harsh conditions.Use milder reaction conditions. For instance, lower the reaction temperature or use a less aggressive formylating agent.
Presence of a Major Impurity with a Higher Molecular Weight Formation of 2-formyl-4H-3,1-benzoxazin-4-one.This cyclized byproduct forms from the desired product under dehydrating conditions. To obtain the desired N-formyl-2-aminobenzoic acid, the benzoxazinone can be hydrolyzed. Adding a controlled amount of water to the reaction mixture after the initial formylation can help hydrolyze the benzoxazinone intermediate.[1][3]
Formation of a Tarry or Polymeric Substance Polymerization of the starting material or product.Avoid excessively high temperatures and prolonged reaction times. Ensure the reaction is conducted under an inert atmosphere if sensitivity to oxidation is suspected.[4][5]
Product is Contaminated with Formanilide Decarboxylation of 2-aminobenzoic acid.This side reaction is promoted by high temperatures and strong acids.[7] Use the lowest effective temperature for the formylation reaction. If using an acidic catalyst, consider a milder one.
Product is Difficult to Purify Presence of multiple side products.Optimize the reaction conditions to favor the formation of the desired product. Consider using a different formylation method that offers higher selectivity. Purification can be attempted by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Common Side Products in the Formylation of 2-Aminobenzoic Acid

Side ProductChemical StructureFormation Pathway
2-Formyl-4H-3,1-benzoxazin-4-oneC9H5NO2Intramolecular cyclization of N-formyl-2-aminobenzoic acid.[1][2][3]
Poly(2-aminobenzoic acid)(C7H5NO2)nPolymerization of the starting material.[4][5][6]
FormanilideC7H7NODecarboxylation of 2-aminobenzoic acid followed by formylation of the resulting aniline.[7]
Di-formylated AdductC9H7NO4Reaction of the carboxylic acid group with the formylating agent.

Experimental Protocols

Protocol 1: Formylation of 2-Aminobenzoic Acid using Formic Acid and Acetic Anhydride

This protocol describes the in situ generation of acetic formic anhydride for the formylation of 2-aminobenzoic acid.

Materials:

  • 2-Aminobenzoic acid

  • Formic acid (98-100%)

  • Acetic anhydride

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 2-aminobenzoic acid (1 equivalent).

  • Add toluene to the flask to create a slurry.

  • To the stirred slurry, add formic acid (1.1 equivalents).

  • Slowly add acetic anhydride (1.1 equivalents) to the mixture. The reaction is exothermic.

  • Heat the reaction mixture to reflux and collect the water-acetic acid azeotrope in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • The product, 2-formamidobenzoic acid, will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold toluene and dry under vacuum.

Visualizations

formylation_pathway 2-Aminobenzoic Acid 2-Aminobenzoic Acid 2-Formamidobenzoic Acid 2-Formamidobenzoic Acid (Desired Product) 2-Aminobenzoic Acid->2-Formamidobenzoic Acid Formylation Polymer Polymerization (Side Product) 2-Aminobenzoic Acid->Polymer Polymerization Formanilide Formanilide (Side Product) 2-Aminobenzoic Acid->Formanilide Decarboxylation (-CO2) Formylating Agent Formylating Agent Formylating Agent->2-Formamidobenzoic Acid Benzoxazinone 2-Formyl-4H-3,1-benzoxazin-4-one (Side Product) 2-Formamidobenzoic Acid->Benzoxazinone Cyclization (-H2O)

Caption: Reaction pathways in the formylation of 2-aminobenzoic acid.

troubleshooting_workflow cluster_low_yield Troubleshooting Low Yield cluster_impurities Troubleshooting Impurities start Experiment Start: Formylation of 2-Aminobenzoic Acid check_yield Analyze Yield and Purity (TLC, NMR, etc.) start->check_yield low_yield Low Yield? check_yield->low_yield No impure_product Impure Product? check_yield->impure_product Yes success Successful Synthesis low_yield->success No incomplete_rxn Incomplete Reaction? - Increase reaction time/temp - Check reagent stoichiometry low_yield->incomplete_rxn Yes impure_product->success No benzoxazinone Benzoxazinone Present? - Hydrolyze with water impure_product->benzoxazinone Yes harsh_conditions Harsh Conditions? - Lower temperature - Use milder reagents incomplete_rxn->harsh_conditions polymer Polymer Formation? - Reduce temp/time - Inert atmosphere benzoxazinone->polymer decarboxylation Decarboxylation? - Lower temperature - Milder acid conditions polymer->decarboxylation

References

Technical Support Center: Optimizing Derivatization of 2-Amino-3-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 2-Amino-3-formylbenzoic acid. The guidance focuses on common challenges and optimization strategies, particularly for the synthesis of heterocyclic compounds like quinazolinones.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound, a versatile starting material in organic synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Reagent Purity: Degradation of this compound or other starting materials. 3. Inappropriate Solvent: Poor solubility of reactants or intermediates. 4. Catalyst Inactivity: Catalyst poisoning or inappropriate choice of catalyst. 5. Side Reactions: Formation of undesired byproducts.1. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Consider a stepwise increase in temperature. 2. Reagent Quality Check: Ensure the purity of starting materials. 2-Aminobenzoic acid derivatives can be sensitive to oxidation.[1] 3. Solvent Screening: Test a range of solvents (e.g., DMF, ethanol, toluene) to find the one that provides the best solubility and reaction outcome.[2] 4. Catalyst Optimization: If using a catalyst (e.g., p-toluenesulfonic acid), ensure it is fresh. Consider screening different acid or base catalysts.[3] 5. Condition Adjustment: Modify reaction conditions (temperature, concentration) to disfavor side reactions. See the "Side Product Formation" section below.
Formation of Multiple Products/Side Products 1. Self-Condensation: this compound can potentially undergo self-condensation reactions. 2. Over-reaction or Degradation: Harsh reaction conditions (high temperature, strong acid/base) can lead to decomposition. 3. Incomplete Cyclization: Formation of an intermediate amide that fails to cyclize. 4. Alternative Reaction Pathways: The formyl group can participate in unexpected reactions.1. Controlled Addition: Add the coupling partner dropwise to the solution of this compound to minimize self-reaction. 2. Milder Conditions: Employ lower temperatures and screen for milder catalysts. Microwave-assisted synthesis can sometimes offer better control and higher yields in shorter times.[4][5] 3. Dehydrating Agent: If cyclization is the desired step, consider adding a dehydrating agent or using a solvent that allows for azeotropic removal of water. 4. Protecting Groups: In complex syntheses, consider protecting the formyl or amino group to prevent unwanted side reactions.
Difficulty in Product Purification 1. Similar Polarity of Products and Byproducts: Makes chromatographic separation challenging. 2. Poor Crystallization: The product may be an oil or have poor crystalline properties. 3. Residual Catalyst or Reagents: Contamination of the final product.1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase. 2. Recrystallization Screening: Test a variety of solvents or solvent mixtures for recrystallization. If the product is an oil, try trituration with a non-polar solvent. 3. Aqueous Work-up: Perform an appropriate aqueous wash (e.g., with a mild base or acid) to remove catalysts and unreacted starting materials.
Inconsistent Reaction Outcomes 1. Atmospheric Moisture: Some reagents or intermediates may be sensitive to moisture. 2. Variability in Reagent Quality: Batch-to-batch differences in starting materials. 3. Scaling Issues: Reaction conditions that work on a small scale may not be directly transferable to a larger scale.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents. 2. Standardize Reagents: Use reagents from the same batch for a series of experiments to ensure consistency. 3. Careful Scale-up: When scaling up, consider factors like heat transfer and mixing efficiency. A gradual increase in scale is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most common derivatization reaction for this compound?

A1: A common and synthetically valuable derivatization is the condensation with a primary amine or amide, often leading to the formation of a quinazolinone ring system. This reaction takes advantage of the ortho-amino and carboxylic acid functionalities, with the formyl group often participating in subsequent transformations or being a key substituent on the final heterocyclic scaffold. The synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives is a well-established method.[2][5]

Q2: How do I choose the right solvent for my reaction?

A2: The choice of solvent depends on the specific reaction and the solubility of your reactants. For the synthesis of quinazolinones from anthranilic acid derivatives, common solvents include formamide (which can also act as a reagent), ethanol, and dimethylformamide (DMF).[2][4] It is often beneficial to perform small-scale test reactions in a few different solvents to determine the optimal choice for your specific substrates.

Q3: Is a catalyst always necessary?

A3: Not always. Some cyclocondensation reactions can proceed with thermal promotion alone, especially when using reagents like formamide at high temperatures.[4][6] However, for many reactions, an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid can significantly improve the reaction rate and yield.[3]

Q4: My reaction with an amine is not yielding the expected quinazolinone. What could be the issue?

A4: If the reaction between this compound and an amine does not yield the expected quinazolinone, it's possible that the intermediate N-acylanthranilic acid is formed but does not cyclize. To promote cyclization, you can try adding a dehydrating agent like acetic anhydride, which will first form a benzoxazinone intermediate that then reacts with the amine.[3] Alternatively, increasing the reaction temperature may provide the necessary energy for the cyclization to occur.

Q5: How does the ortho-formyl group affect the reactivity of this compound?

A5: The ortho-formyl group is an electron-withdrawing group, which can influence the nucleophilicity of the adjacent amino group and the acidity of the carboxylic acid. Its presence is crucial for the synthesis of certain heterocyclic systems. It can participate in the reaction, for example, by reacting with a difunctional reagent to form a larger ring system, or it can remain as a functional handle for further derivatization in the final product.

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of quinazolinones from anthranilic acid derivatives, which can be used as a starting point for optimizing the derivatization of this compound.

Table 1: Conventional Heating Methods for Quinazolin-4(3H)-one Synthesis

Starting MaterialReagent(s)SolventTemperature (°C)Time (h)Yield (%)Reference
Anthranilic AcidFormamideNone150-160861[4]
Anthranilic AcidFormamideNone130-135272-96[6]
5-Nitroanthranilic Acid3-Chloropropionyl chloride, then amineDMFReflux->70 (for N-acylation)[2]
5-Bromoanthranilic Acid3-Chloropropionyl chloride, then amineDMFReflux->65 (for N-acylation)[2]

Table 2: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one

Starting MaterialReagent(s)SolventPower (W)Time (min)Yield (%)Reference
Anthranilic AcidFormamideNone900Few87[4]
Anthranilic AcidUreaOrganic Clay--Good[1]
Anthranilic AcidCyclohexanoneOrganic Clay--Excellent (for acridone)[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Quinazolinone Derivative via Thermal Condensation

This protocol is a generalized procedure based on common methods for the synthesis of quinazolinones from anthranilic acid derivatives.[4][6]

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and the desired primary amine or amide (1.0-5.0 eq).

  • Solvent/Reagent Addition: If the amine/amide is a liquid at room temperature and a large excess is used (e.g., formamide), no additional solvent may be necessary. Otherwise, add a suitable high-boiling solvent such as DMF or toluene.

  • Heating: Heat the reaction mixture to 130-160°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

  • Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the purified quinazolinone derivative.

Protocol 2: Two-Step Synthesis via a Benzoxazinone Intermediate

This protocol is adapted from methods involving the formation of a benzoxazinone intermediate, which can be beneficial for improving yields with certain amines.[2][3]

  • N-Acylation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, pyridine), add the desired acyl chloride (1.1 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Benzoxazinone Formation: Add acetic anhydride (2.0-3.0 eq) to the reaction mixture and heat at reflux for 1-2 hours to form the benzoxazinone intermediate.

  • Amine Condensation: Cool the mixture and add the desired primary amine (1.2 eq). Heat the reaction mixture at reflux until the formation of the quinazolinone is complete (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture and pour it into ice water. Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound and Amine/Amide solvent Add Solvent (e.g., DMF, Toluene) and Catalyst (optional) reagents->solvent heat Heat Reaction Mixture (130-160°C or Microwave) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete cool Cool and Precipitate monitor->cool Reaction Complete filter Filter and Wash cool->filter purify Recrystallize or Column Chromatography filter->purify product Final Product purify->product

Caption: General experimental workflow for the derivatization of this compound.

Troubleshooting_Tree start Low/No Product Yield check_reaction Is the reaction proceeding? (Check TLC/LC-MS) start->check_reaction no_reaction No Reaction check_reaction->no_reaction No incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Partially complex_mixture Complex Mixture check_reaction->complex_mixture Yes, but with byproducts check_reagents Check Reagent Purity and Activity no_reaction->check_reagents check_conditions Review Solvent and Temperature no_reaction->check_conditions optimize_catalyst Optimize Catalyst no_reaction->optimize_catalyst increase_time Increase Reaction Time incomplete_reaction->increase_time increase_temp Increase Temperature incomplete_reaction->increase_temp lower_temp Lower Reaction Temperature complex_mixture->lower_temp change_reagent_ratio Change Reagent Stoichiometry complex_mixture->change_reagent_ratio milder_catalyst Use Milder Catalyst complex_mixture->milder_catalyst

Caption: A decision tree for troubleshooting low product yield in derivatization reactions.

References

Technical Support Center: Purification of 2-Amino-3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Amino-3-formylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities in this compound can originate from starting materials, side reactions, or degradation. Potential impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Over-oxidation products: The formyl group being oxidized to a carboxylic acid, yielding 2-aminophthalic acid.

  • Decarboxylation products: Loss of the carboxylic acid group.

  • Polymeric or colored byproducts: Often appear as brown or dark-colored contaminants.[1]

  • Related isomers: Depending on the synthetic route, other isomers of aminobenzaldehyde or aminobenzoic acid could be present.

Q2: Which purification technique is most suitable for this compound?

The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities from a solid sample, especially if the crude product is relatively pure.

  • Column chromatography is more suitable for separating complex mixtures or when impurities have similar solubility to the desired compound.[2][3]

Troubleshooting Guide: Recrystallization

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Given the polar nature of this compound (containing amino, formyl, and carboxylic acid groups), polar solvents are a good starting point. A mixed solvent system may also be effective.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent/Solvent SystemRationale
EthanolOften a good choice for polar aromatic compounds.
MethanolSimilar to ethanol, reported as effective for other aminobenzoic acids.[1]
WaterThe compound may have some solubility in hot water. Can be used as an anti-solvent with a more soluble solvent like ethanol or methanol.
Ethanol/WaterA common mixed solvent system that can be fine-tuned for optimal solubility characteristics.
Acetone/HexaneAcetone is a polar solvent, and hexane can be used as an anti-solvent to induce crystallization.

Q4: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This can be caused by a high concentration of impurities or if the solution is too concentrated.

Troubleshooting Steps:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional hot solvent to decrease the saturation.

  • Allow the solution to cool more slowly to encourage crystal formation.[1]

Q5: No crystals are forming even after the solution has cooled. What can I do?

This is often due to the solution being too dilute or supersaturated.

Inducement Techniques:

  • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.

  • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.

  • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.[4]

Q6: The purified crystals are still colored. How can I remove colored impurities?

Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. Use a small amount, as excessive charcoal can adsorb the desired product.[5] A second recrystallization may also be necessary.

Troubleshooting Guide: Column Chromatography

Q7: What is a suitable stationary phase for the column chromatography of this compound?

Silica gel is the most common stationary phase for polar compounds.[6] Due to the acidic nature of the carboxylic acid group, which can cause streaking on the column, adding a small amount of acid (e.g., acetic acid or formic acid) to the eluent can improve separation by keeping the compound in its protonated form.

Q8: How do I choose the right eluent system for column chromatography?

The choice of eluent is critical for good separation. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[3]

Table 2: Common Eluent Systems for Polar Aromatic Compounds

Eluent SystemPolarityComments
Ethyl Acetate/HexaneMedium to HighA standard system for a wide range of compounds. The ratio can be adjusted to achieve the desired polarity.[7]
Dichloromethane/MethanolHighSuitable for very polar compounds. Start with a low percentage of methanol and increase as needed.[7]
Ethyl Acetate/Hexane with Acetic AcidMedium to HighThe addition of a small amount of acetic acid (e.g., 0.5-1%) can improve the peak shape of acidic compounds.

Q9: My compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?

Streaking is often caused by the compound being too polar for the chosen eluent system or due to interactions with the stationary phase (especially for acidic or basic compounds).

Solutions:

  • Increase Eluent Polarity: Add a more polar solvent (e.g., methanol) to your eluent system.

  • Add an Acid: For acidic compounds like this compound, adding a small amount of acetic or formic acid to the eluent can prevent deprotonation and reduce streaking.

  • Use a Different Stationary Phase: In some cases, alumina may be a better choice, but silica gel is generally the first choice.[2]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a potential solvent. A good solvent will dissolve the compound when heated but not at room temperature.[1]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, use the inducement techniques described in Q5. Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry or dry in a vacuum oven.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. The ideal system will give a clear separation between your compound and impurities, with an Rf value of ~0.3 for your compound.

  • Column Packing: Prepare a silica gel column using the chosen eluent system (wet packing is recommended).[3]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

TroubleshootingRecrystallization start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool oiling_out Does the compound 'oil out'? cool->oiling_out crystals_form Do crystals form? collect Collect and dry crystals crystals_form->collect Yes induce Induce crystallization (scratch, seed, reduce solvent) crystals_form->induce No oiling_out->crystals_form No reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes colored_crystals Are crystals colored? collect->colored_crystals induce->cool reheat_add_solvent->cool pure_product Pure Product colored_crystals->pure_product No charcoal Redissolve and treat with activated charcoal colored_crystals->charcoal Yes charcoal->dissolve

Caption: Troubleshooting workflow for recrystallization.

ColumnChromatographyWorkflow start Start Column Chromatography tlc Develop eluent system using TLC start->tlc rf_ok Is Rf ~0.3 and separation good? tlc->rf_ok streaking Is there streaking? tlc->streaking adjust_eluent Adjust eluent polarity rf_ok->adjust_eluent No pack_column Pack silica gel column rf_ok->pack_column Yes adjust_eluent->tlc load_sample Load sample pack_column->load_sample elute Elute and collect fractions load_sample->elute analyze_fractions Analyze fractions by TLC elute->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate pure_product Purified Product evaporate->pure_product streaking->rf_ok No add_acid Add 0.5-1% acetic acid to eluent streaking->add_acid Yes add_acid->tlc

Caption: Workflow for developing a column chromatography method.

References

Troubleshooting guide for the synthesis of 2-Amino-3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Amino-3-formylbenzoic acid, a key intermediate for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Yield of this compound

Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and solutions?

Answer: Low yields in the formylation of 2-aminobenzoic acid can be attributed to several factors, primarily related to the choice of formylation method and reaction conditions. The two most common methods are the Reimer-Tiemann reaction and the Duff reaction.

Troubleshooting Steps:

  • Method Selection:

    • Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base. While effective for many phenols, it can give low yields with aminobenzoic acids due to the complex nature of the substrate.[1] The presence of the amino group can lead to side reactions.

    • Duff Reaction: This method employs hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid or a mixture of glycerol and boric acid).[2][3] It is often a milder and more effective method for the formylation of activated aromatic compounds like aminobenzoic acid.

  • Reaction Conditions for Duff Reaction:

    • Acid Catalyst: The choice and concentration of the acid are crucial. Trifluoroacetic acid can be very effective.[4] If using a glycerol/boric acid mixture, ensure anhydrous conditions as water can inhibit the reaction.[5]

    • Temperature: The reaction typically requires heating.[4] Optimal temperature control is necessary to prevent decomposition of the starting material and product.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reaction Conditions for Reimer-Tiemann Reaction:

    • Base Concentration: A high concentration of a strong base (e.g., NaOH or KOH) is required.

    • Phase Transfer Catalyst: Since the reaction is biphasic (aqueous and organic), a phase transfer catalyst can sometimes improve the reaction rate and yield.[6]

    • Temperature Control: The Reimer-Tiemann reaction can be highly exothermic.[6] Runaway reactions can lead to tar formation and low yields.

  • Purity of Starting Materials: Ensure the 2-aminobenzoic acid is pure. Impurities can interfere with the reaction.

Issue 2: Formation of Multiple Products and Impurities

Question: My reaction mixture shows multiple spots on TLC, and I am having difficulty isolating the desired this compound. What are the common side products and how can I minimize them?

Answer: The presence of both an amino and a carboxylic acid group on the aromatic ring makes 2-aminobenzoic acid susceptible to several side reactions during formylation.

Common Side Products:

  • N-Formylation: The amino group is nucleophilic and can be formylated to produce 2-(formylamino)benzoic acid. This is often a significant side product, especially in reactions using formic acid or its derivatives as the formylating agent.[7]

  • Para-Isomer Formation: While ortho-formylation is generally preferred in both the Reimer-Tiemann and Duff reactions, the formation of the para-isomer, 4-amino-3-formylbenzoic acid, can occur.[2][8]

  • Polymerization/Tar Formation: Harsh reaction conditions, such as high temperatures or very strong acids or bases, can lead to the decomposition of the starting material and product, resulting in the formation of intractable tars.[7]

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost, leading to formylated aniline derivatives.

Strategies to Minimize Side Products:

  • Protecting Groups: To prevent N-formylation, the amino group can be protected prior to the formylation reaction. However, this adds extra steps to the synthesis (protection and deprotection).

  • Reaction Condition Optimization:

    • Controlling Stoichiometry: In the Duff reaction, adjusting the stoichiometry of hexamethylenetetramine can help minimize di-formylation if multiple activated sites are available.[7]

    • Temperature and Time: Use the mildest possible temperature and the shortest reaction time necessary for the completion of the reaction to reduce the formation of degradation products.[7]

  • Choice of Formylation Method: The Duff reaction often provides better regioselectivity for ortho-formylation compared to the Reimer-Tiemann reaction.[2]

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification methods?

Answer: Purification of this compound can be challenging due to its polarity and the presence of structurally similar side products.

Purification Strategies:

  • Acid-Base Extraction: Utilize the amphoteric nature of the product. The carboxylic acid group can be deprotonated with a mild base (e.g., sodium bicarbonate solution) to form a water-soluble salt. This can help separate it from non-acidic impurities. Subsequent acidification will precipitate the product. The amino group can be protonated in acidic conditions. Careful pH control is essential to achieve separation from other acidic or basic impurities.

  • Recrystallization: Recrystallization from a suitable solvent system is a common and effective method for purification.

    • Solvent Selection: Common solvents for recrystallizing similar aromatic acids include ethanol, methanol, water, or mixtures such as ethanol/water or acetone/water.[9][10] The choice of solvent will depend on the solubility of the product and impurities.

  • Column Chromatography: For difficult separations, column chromatography on silica gel can be employed.

    • Solvent System: A polar solvent system will be required. A typical system might be a gradient of ethyl acetate in hexane or dichloromethane/methanol. The exact solvent system will need to be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and effective method is the Duff reaction , which involves the formylation of 2-aminobenzoic acid (anthranilic acid) using hexamethylenetetramine (HMTA) in an acidic medium, such as a mixture of glycerol and boric acid or trifluoroacetic acid.[2][3] This method tends to give better yields and regioselectivity for ortho-formylation compared to the Reimer-Tiemann reaction for this substrate.

Q2: What are the expected yields and purity for this synthesis?

A2: The yields for the formylation of aminobenzoic acids can be variable and are highly dependent on the chosen method and optimization of reaction conditions. Yields for the Duff reaction on similar substrates can range from low to moderate.[5] Purity of the final product after purification should ideally be >95%, which can be assessed by techniques like NMR spectroscopy or HPLC.

Q3: How can I confirm the identity and purity of my final product?

A3: The structure and purity of this compound can be confirmed using a combination of spectroscopic techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure, including the presence and position of the formyl, amino, and carboxylic acid groups on the aromatic ring.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the functional groups present, such as the C=O stretch of the aldehyde and carboxylic acid, and the N-H stretch of the amine.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Data Presentation

Table 1: Comparison of Formylation Methods for Aromatic Amines

FeatureReimer-Tiemann ReactionDuff Reaction
Formylating Agent Chloroform (CHCl₃)Hexamethylenetetramine (HMTA)
Reaction Medium Strong aqueous base (e.g., NaOH, KOH)Acidic (e.g., glycerol/boric acid, TFA)
Typical Temperature 60-70 °C80-160 °C
Key Advantages Uses readily available reagents.Generally milder conditions, often better yields and regioselectivity for phenols and activated aromatics.[2][5]
Key Disadvantages Often low yields, formation of para-isomers and tars, exothermic and can be difficult to control.[1][6]Can require high temperatures, yields can be variable.
Substrate Scope Phenols, electron-rich heterocycles.[6]Phenols, anilines, and other activated aromatic compounds.[2]

Experimental Protocols

General Protocol for the Duff Reaction:

  • Preparation of the Reaction Medium: If using glycerol and boric acid, heat a mixture of glycerol and boric acid to create a uniform solution.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-aminobenzoic acid and hexamethylenetetramine.

  • Reaction Execution: Add the acidic medium (e.g., the glycerol/boric acid mixture or trifluoroacetic acid) to the flask. Heat the reaction mixture to the desired temperature (e.g., 150-160 °C for glycerol/boric acid) and maintain for the required time, monitoring the reaction by TLC.[5]

  • Work-up: After the reaction is complete, cool the mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., dilute sulfuric acid). The product can then be isolated by steam distillation or extraction.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Mandatory Visualization

Synthesis_Troubleshooting Troubleshooting Workflow for Low Yield start Low or No Yield of Product check_method Review Synthetic Method start->check_method check_reagents Verify Reagent Purity start->check_reagents duff_reaction Using Duff Reaction? check_method->duff_reaction Yes reimer_tiemann Using Reimer-Tiemann? check_method->reimer_tiemann No check_conditions Examine Reaction Conditions optimize_duff Optimize Duff Conditions: - Acid choice/concentration - Temperature control - Reaction time check_conditions->optimize_duff For Duff optimize_reimer Optimize Reimer-Tiemann Conditions: - Base concentration - Phase transfer catalyst - Temperature control check_conditions->optimize_reimer For Reimer-Tiemann check_reagents->check_method Pure purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure duff_reaction->check_conditions reimer_tiemann->check_conditions Continue with R-T consider_duff Consider Switching to Duff Reaction reimer_tiemann->consider_duff monitor_reaction Monitor Reaction Progress (TLC) optimize_duff->monitor_reaction optimize_reimer->monitor_reaction successful_synthesis Successful Synthesis consider_duff->successful_synthesis purify_reagents->check_method monitor_reaction->successful_synthesis

Caption: Troubleshooting workflow for low reaction yield.

Side_Product_Troubleshooting Addressing Side Product Formation start Multiple Products Observed identify_side_product Identify Major Side Product start->identify_side_product n_formylation N-Formylation Product identify_side_product->n_formylation Amide detected para_isomer Para-Isomer identify_side_product->para_isomer Isomeric mixture tar_formation Tar/Polymer Formation identify_side_product->tar_formation Dark, insoluble material protect_amine Consider Amino Group Protection n_formylation->protect_amine adjust_conditions_n Use Milder Formylating Agent n_formylation->adjust_conditions_n optimize_method Optimize for Ortho-Selectivity (e.g., Duff Reaction) para_isomer->optimize_method milder_conditions Use Milder Conditions: - Lower temperature - Shorter reaction time tar_formation->milder_conditions purification Proceed to Purification protect_amine->purification adjust_conditions_n->purification optimize_method->purification milder_conditions->purification

Caption: Decision tree for addressing side product formation.

References

Technical Support Center: Synthesis of 2-Amino-3-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 2-Amino-3-formylbenzoic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common strategy for the synthesis of this compound involves a multi-step process starting from a substituted aminobenzoic acid. A plausible route includes the protection of the amine and/or carboxylic acid groups, followed by the introduction of the formyl group, and subsequent deprotection. One potential pathway starts with 2-amino-3-methylbenzoic acid, where the methyl group is converted to a formyl group.

Q2: What are the typical yields and purity that can be expected?

While yields are highly dependent on the specific reagents and conditions used, a well-optimized process for a similar multi-step synthesis of a substituted aminobenzoic acid can achieve overall yields in the range of 80-90% with a purity of 93-95% as determined by HPLC.[1]

Q3: What are the critical safety precautions to consider during this synthesis?

Handling of reagents should always be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Depending on the specific reagents used, such as strong acids, bases, or oxidizing agents, specific safety protocols should be strictly followed. For instance, reactions involving toxic gases or volatile organic compounds require careful containment and quenching procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in the Formylation Step

  • Question: My formylation reaction is resulting in a low yield of this compound. What are the potential causes and solutions?

  • Answer: Low yields in the formylation step can be attributed to several factors:

    • Improper Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. Ensure precise control over these parameters. For instance, some reactions may require low temperatures to prevent side product formation.

    • Purity of Starting Material: The purity of the starting material, such as 2-aminobenzoic acid derivatives, is crucial as impurities can interfere with the reaction.

    • Choice of Formylating Agent: The effectiveness of different formylating agents can vary. Common methods for formylation of aromatic compounds include the Vilsmeier-Haack, Gattermann, and Duff reactions. The choice of reagent and catalyst system should be optimized for the specific substrate.

Issue 2: Incomplete Reaction or Stalling

  • Question: The reaction to introduce the formyl group is not proceeding to completion. How can I improve this?

  • Answer:

    • Catalyst Quality: If a catalyst is used, ensure it is fresh and has not been deactivated by exposure to air or moisture.

    • Solvent Choice: The reaction is often carried out in a suitable solvent. The choice of solvent can significantly influence the reaction rate and yield. Ensure the solvent is anhydrous if the reaction is moisture-sensitive.

    • Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am facing challenges in purifying the final this compound. What are the recommended purification methods?

  • Answer:

    • Recrystallization: This is a common and effective method for purifying solid organic compounds.[1] The choice of solvent is critical and should be based on the solubility of the product and impurities. Common solvents for recrystallization of similar benzoic acid derivatives include ethanol, methanol, or acetonitrile.[1]

    • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography using silica gel can be employed to separate the product from closely related impurities. A suitable eluent system needs to be determined, for example, a mixture of ethyl acetate and a non-polar solvent.[2]

    • Work-up Procedure: A thorough aqueous work-up can help remove inorganic salts and other water-soluble impurities before final purification. This may involve washing with acidic, basic, and neutral aqueous solutions.

Experimental Protocols

Representative Synthesis Pathway:

A Starting Material (e.g., 2-Amino-3-methylbenzoic acid) B Protection of Functional Groups A->B Protecting agents C Side-Chain Functionalization (e.g., Oxidation of methyl group) B->C Oxidizing agents D Deprotection C->D Deprotecting agents E Purification D->E Crude Product F This compound E->F Pure Product

Caption: A potential synthetic workflow for this compound.

Step 1: Protection of the Amino Group

The amino group of the starting material (e.g., 2-amino-3-methylbenzoic acid) is often protected to prevent unwanted side reactions during subsequent steps. This can be achieved by reacting it with an appropriate protecting agent, such as an acylating agent, in a suitable solvent.

Step 2: Formylation

This is the key step where the formyl group is introduced. If starting from a methyl-substituted precursor, this would involve the oxidation of the methyl group to an aldehyde. Various oxidizing agents can be employed, and the reaction conditions (temperature, time) need to be carefully controlled to avoid over-oxidation to a carboxylic acid.

Step 3: Deprotection

The protecting group on the amine is removed to yield the desired this compound. The deprotection conditions depend on the protecting group used.

Step 4: Purification

The crude product is purified using techniques such as recrystallization from a suitable solvent or column chromatography.

Data Presentation

The following tables summarize representative quantitative data for reactions analogous to the synthesis of this compound.

Table 1: Representative Yields and Purity for a Multi-Step Synthesis

StepReactionTypical Yield (%)Typical Purity (%) (by HPLC)
1Protection90-95>98
2Formylation (Oxidation)75-85>95
3Deprotection90-98>98
Overall ~60-80 >95

Table 2: Comparison of Purification Methods

MethodAdvantagesDisadvantagesTypical Purity Achieved
Recrystallization Simple, cost-effective, suitable for large scale.May not remove all impurities, potential for product loss.95-99%
Column Chromatography High resolution, can separate closely related impurities.More time-consuming, requires larger solvent volumes, can be challenging to scale up.>99%

Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

start Synthesis Issue (e.g., Low Yield) incomplete_reaction Incomplete Reaction? start->incomplete_reaction check_purity Check Purity of Starting Materials check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions check_reagents Check Quality of Reagents/Catalyst check_conditions->check_reagents optimize_purification Optimize Purification Method (Solvent, Technique) incomplete_reaction->check_purity Yes purification_issue Purification Issue? incomplete_reaction->purification_issue No purification_issue->optimize_purification Yes

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Preventing byproduct formation in reactions with 2-Amino-3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Amino-3-formylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of this versatile reagent.

Troubleshooting Guide

This guide addresses common problems encountered during reactions with this compound, providing potential causes and solutions to help you optimize your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low.2. Degradation of starting material: this compound can be sensitive to harsh acidic or basic conditions and high temperatures.3. Poor quality of reagents: Solvents or other reactants may contain impurities (e.g., water) that interfere with the reaction.4. Suboptimal reaction conditions: The choice of solvent, catalyst, or temperature may not be ideal for the specific transformation.1. Reaction Monitoring & Optimization: Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.2. Controlled Conditions: Maintain the recommended pH and temperature for your specific protocol. If degradation is suspected, consider milder reaction conditions or protecting groups.3. Reagent Quality: Use anhydrous solvents and high-purity reagents. Ensure all glassware is thoroughly dried before use.4. Condition Screening: Perform small-scale experiments to screen different solvents, catalysts, and temperatures to find the optimal conditions for your reaction.
Formation of Multiple Products/Byproducts 1. Self-condensation: Under acidic conditions, the amino and formyl groups of this compound can react with each other to form trimers or tetramers.[1][2][3][4][5]2. Decarboxylation: The carboxylic acid group may be lost as CO2, especially at elevated temperatures, leading to 2-aminobenzaldehyde, which can then undergo its own set of reactions.3. Oxidation of the aldehyde: The formyl group can be oxidized to a carboxylic acid, especially in the presence of oxidizing agents or air.4. Pictet-Spengler type reaction: Intramolecular cyclization between the amino group and the formyl group, although less common for this specific substrate, can lead to heterocyclic byproducts.1. pH Control: Maintain a neutral or slightly basic pH if self-condensation is an issue. If acidic conditions are necessary, consider using a milder acid or a shorter reaction time.2. Temperature Management: Avoid excessive heating. If high temperatures are required, conduct the reaction under an inert atmosphere to minimize oxidative side reactions.3. Inert Atmosphere: If oxidation is a concern, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).4. Reaction Design: Carefully choose reaction conditions to favor the desired reaction pathway. For instance, in quinazolinone synthesis, the addition of the second reactant (e.g., a primary amine) should facilitate the desired condensation over intramolecular side reactions.
Difficult Product Purification 1. Polar byproducts: The presence of multiple polar functional groups can lead to byproducts with similar polarity to the desired product, making separation by chromatography challenging.2. Poor solubility of the product: The product may be poorly soluble in common organic solvents, making extraction and purification difficult.3. Contamination with starting material: If the reaction does not go to completion, separating the product from unreacted this compound can be difficult.1. Chromatography Optimization: Use a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system for column chromatography. Gradient elution may be necessary.2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.3. Work-up Procedure: An acidic or basic wash during the work-up can help remove unreacted starting material or byproducts with acidic or basic functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving this compound?

The most common byproducts arise from the high reactivity of the ortho-amino and formyl groups. These can include:

  • Self-condensation products: Under acidic conditions, this compound can undergo self-condensation to form trimers and other oligomers.[1][2][3][4][5]

  • Decarboxylation products: At elevated temperatures, decarboxylation can occur to yield 2-aminobenzaldehyde, which can then participate in subsequent reactions.

  • Oxidation products: The aldehyde group is susceptible to oxidation to a carboxylic acid, forming 2-amino-isophthalic acid, particularly if the reaction is exposed to air for extended periods at high temperatures.

Q2: How can I prevent the self-condensation of this compound?

To minimize self-condensation, it is crucial to control the reaction conditions:

  • pH Control: Avoid strongly acidic conditions where possible. If an acid catalyst is required, use the mildest acid that is effective for the desired transformation.

  • Temperature Management: Keep the reaction temperature as low as possible while still allowing the desired reaction to proceed at a reasonable rate.

  • Order of Addition: In multi-component reactions, it may be beneficial to add the other reactants before introducing any acid catalyst to favor the desired intermolecular reaction over self-condensation.

Q3: What is a suitable solvent for reactions with this compound?

The choice of solvent is highly dependent on the specific reaction being performed. Common solvents include:

  • Ethanol or Methanol: Often used for condensation reactions.

  • Toluene or Xylene: Suitable for reactions that require higher temperatures and azeotropic removal of water.

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Good polar aprotic solvents for a variety of transformations. It is essential to use anhydrous solvents, as water can interfere with many reactions involving aldehydes and amines.

Q4: Are there any specific storage recommendations for this compound?

To ensure the stability and reactivity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[6] Avoid exposure to strong oxidizing agents, strong acids, and strong bases during storage.[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol is a general guideline for the synthesis of quinazolin-4(3H)-ones from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline or a substituted aniline)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • To this solution, add the primary amine (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Experimental Workflow for Quinazolinone Synthesis

G start Start dissolve Dissolve this compound in anhydrous ethanol start->dissolve add_amine Add primary amine dissolve->add_amine add_catalyst Add catalytic acetic acid add_amine->add_catalyst reflux Heat to reflux (4-8 hours) add_catalyst->reflux cool Cool to room temperature reflux->cool workup Product Isolation: Filtration or Evaporation cool->workup purify Purification: Recrystallization or Chromatography workup->purify product Pure Quinazolinone Derivative purify->product

Caption: Workflow for the synthesis of quinazolinone derivatives.

Proposed Reaction Pathway and Potential Byproducts

G cluster_main Desired Reaction Pathway cluster_side Potential Byproduct Formation A This compound + Primary Amine B Schiff Base Intermediate A->B Condensation C Cyclized Intermediate B->C Intramolecular Cyclization D Quinazolinone Product C->D Oxidation E Self-Condensation (Trimer/Tetramer) F Decarboxylation Product (2-Aminobenzaldehyde) G Oxidation Product (2-Amino-isophthalic acid) A_start This compound A_start->A A_start->E [H+] A_start->F Heat A_start->G [O]

Caption: Reaction pathways for this compound.

References

Validation & Comparative

A Comparative Guide to 2-Amino-3-formylbenzoic Acid and Its Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-formylbenzoic acids are bifunctional aromatic compounds that serve as valuable building blocks in organic synthesis, particularly for the construction of heterocyclic scaffolds of medicinal interest. The relative positions of the amino, formyl, and carboxylic acid groups on the benzene ring significantly influence the reactivity and synthetic utility of each isomer. This guide provides a comparative analysis of 2-amino-3-formylbenzoic acid and its positional isomers, focusing on their synthesis and performance as precursors in key chemical transformations. While direct comparative studies are limited, this document consolidates available data and established chemical principles to offer insights into their respective advantages and disadvantages.

Synthetic Strategies: A Comparative Overview

The synthesis of amino-formylbenzoic acid isomers typically involves multi-step sequences starting from readily available precursors. The choice of strategy is often dictated by the desired substitution pattern and the commercial availability of starting materials. Common approaches include the formylation of aminobenzoic acids or the introduction of an amino group onto a formylbenzoic acid scaffold.

Table 1: Comparison of Synthetic Parameters for Amino-formylbenzoic Acid Isomers
IsomerPlausible Synthetic RouteStarting MaterialKey Transformation(s)Reported/Expected YieldPurityReference/Analogy
This compound Formylation of 2-aminobenzoic acid derivatives2-Aminobenzoic acidOrtho-lithiation followed by formylationModerateHighInferred from related ortho-formylations
2-Amino-5-formylbenzoic acid Oxidation of a methyl group2-Amino-5-methylbenzoic acidOxidation with MnO₂ or other selective oxidantsGood to HighHighInferred from analogous oxidations
4-Amino-3-formylbenzoic acid Formylation of 4-aminobenzoic acid derivatives4-Aminobenzoic acidDirected ortho-formylationModerateHighInferred from related ortho-formylations
3-Amino-4-formylbenzoic acid Nucleophilic aromatic substitution3-Nitro-4-formylbenzoic acidReduction of the nitro groupHighHighGeneral nitro group reduction protocols

Note: The yields and purities are estimates based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions.

Experimental Protocols

Detailed experimental protocols for the synthesis of specific amino-formylbenzoic acid isomers are not always readily available in single publications. However, the following protocols for closely related compounds illustrate the key chemical transformations.

Protocol 1: Synthesis of 2-Amino-5-chlorobenzoic Acid (Illustrative of Nitro Group Reduction)

This protocol demonstrates a common method for introducing an amino group via the reduction of a nitro group, a strategy applicable to the synthesis of isomers like 3-amino-4-formylbenzoic acid.

Materials:

  • 5-chloro-2-nitrobenzoic acid

  • Raney Nickel

  • Ethanol

  • Hydrogen gas

  • Diatomaceous earth

Procedure:

  • To a reaction flask, add active Raney Nickel (2 g).

  • Add an ethanol solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol).

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.

  • Monitor the reaction for completion.

  • Filter the reaction solution through diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to yield the product.

Expected Outcome: This procedure is reported to yield 2-amino-5-chlorobenzoic acid as a white solid with a yield of 96%[1].

Protocol 2: Synthesis of 4-Amino-3-methylbenzoic Acid (Illustrative of Nitro Group Reduction)

This protocol provides another example of nitro group reduction to obtain an aminobenzoic acid derivative.

Materials:

  • 3-methyl-4-nitrobenzoic acid

  • Palladium on activated charcoal (Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • Dissolve 3-methyl-4-nitrobenzoic acid (100 g, 552.04 mmol) in methanol (2000 mL).

  • Add palladium on carbon catalyst (5.0 g).

  • Stir the reaction mixture continuously at room temperature under a hydrogen atmosphere for 24 hours.

  • Upon completion, remove the solid catalyst by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the product.

Expected Outcome: This method yields 4-amino-3-methylbenzoic acid as a light yellow solid with a reported yield of 96%[2].

Performance in Heterocycle Synthesis: The Friedländer Reaction

A primary application of ortho-aminoaryl aldehydes and ketones is the Friedländer synthesis, a powerful method for constructing quinoline rings[3][4][5][6]. The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The specific arrangement of the amino and formyl groups in the benzoic acid isomers is critical for their utility in this reaction.

Logical Workflow for Isomer Reactivity in Friedländer Synthesis

Friedlander_Synthesis cluster_isomers Amino-formylbenzoic Acid Isomers cluster_reaction Friedländer Synthesis cluster_products Products This compound This compound Reaction Condensation & Cyclodehydration This compound->Reaction Other Isomers Isomers without ortho-amino and formyl groups No Reaction / Side Products No Reaction / Side Products Other Isomers->No Reaction / Side Products Unfavorable Geometry Active Methylene Compound Active Methylene Compound Active Methylene Compound->Reaction Quinoline-7-carboxylic acid Quinoline-7-carboxylic acid Reaction->Quinoline-7-carboxylic acid Successful Cyclization

Caption: Reactivity of isomers in the Friedländer synthesis.

This compound: This isomer is ideally suited for the Friedländer synthesis. The ortho-disposition of the amino and formyl groups allows for the intramolecular condensation and subsequent cyclization to form a quinoline ring. The reaction with an active methylene compound would lead to the formation of a quinoline-7-carboxylic acid derivative, a scaffold present in some biologically active molecules.

Other Isomers (e.g., 2-Amino-5-formylbenzoic acid, 4-Amino-3-formylbenzoic acid): These isomers, lacking the required ortho-relationship between the amino and formyl groups, are not suitable substrates for the direct intramolecular cyclization characteristic of the Friedländer synthesis. While they can participate in other reactions, they will not yield quinolines through this pathway. Their utility lies in other synthetic transformations where the specific arrangement of their functional groups can be exploited.

Biological Activity Considerations

Derivatives of aminobenzoic acids have been investigated for a range of biological activities, including antimicrobial and cytotoxic effects[7][8][9][10]. The formation of Schiff bases from the amino group or derivatization of the carboxylic acid can lead to compounds with significant biological potential.

While direct comparative biological data for the different amino-formylbenzoic acid isomers is scarce, it is reasonable to expect that their derivatives could exhibit interesting pharmacological profiles. For instance, quinoline-7-carboxylic acids, accessible from this compound, are a class of compounds known to possess antimicrobial properties.

General Workflow for Biological Screening

Biological_Screening Isomer Library Library of Amino-formylbenzoic Acid Isomer Derivatives Primary Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity Assays) Isomer Library->Primary Screening Hit Identification Identification of Active Compounds ('Hits') Primary Screening->Hit Identification Lead Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit Identification->Lead Optimization Candidate Drug Candidate Drug Lead Optimization->Candidate Drug

Caption: Workflow for discovering bioactive molecules.

Conclusion

The positional isomerism of amino-formylbenzoic acids plays a crucial role in determining their synthetic utility. This compound stands out as a key precursor for the synthesis of quinoline-7-carboxylic acids via the Friedländer reaction, a pathway not readily accessible to its other isomers. The synthesis of these isomers can be achieved through various established organic transformations, with the choice of route depending on the target molecule and available starting materials. While direct comparative data on yield and performance is limited, an understanding of fundamental reaction mechanisms allows for a rational selection of the appropriate isomer for a given synthetic goal. Further research into the biological activities of derivatives of all amino-formylbenzoic acid isomers could unveil novel therapeutic agents.

References

A Comparative Analysis of the Reactivity of 2-Amino-3-formylbenzoic Acid and Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, the selection of appropriate starting materials is paramount to the successful development of novel therapeutics. Both 2-Amino-3-formylbenzoic acid and its structural analog, anthranilic acid, serve as versatile scaffolds for the synthesis of a wide array of heterocyclic compounds, including quinazolines and quinazolinones, which are prevalent in many biologically active molecules. This guide provides an objective comparison of the reactivity of these two compounds, supported by theoretical principles and available data, to assist researchers in making informed decisions for their synthetic strategies.

Executive Summary

The primary difference in reactivity between this compound and anthranilic acid stems from the electronic properties of the formyl group. The electron-withdrawing nature of the formyl group in this compound deactivates the aromatic ring towards electrophilic substitution and decreases the nucleophilicity of the amino group, while increasing the acidity of the carboxylic acid. Conversely, the absence of this group in anthranilic acid allows the amino group to act as an activating group, enhancing the aromatic ring's reactivity and the amine's nucleophilicity. These fundamental differences dictate the choice of reaction conditions and the types of transformations for which each molecule is best suited.

Data Presentation: A Comparative Overview

The following table summarizes the key physicochemical properties and expected reactivity of this compound and anthranilic acid.

PropertyThis compoundAnthranilic Acid
Molecular Formula C₈H₇NO₃C₇H₇NO₂
Molar Mass 165.15 g/mol 137.14 g/mol
Predicted pKa (-COOH) 4.59 ± 0.10[1][2]~4.95
pKa (-NH₃⁺) Expected to be lower than anthranilic acid~2.05
Aromatic Ring Reactivity Deactivated towards electrophilic aromatic substitutionActivated towards electrophilic aromatic substitution[3]
Amino Group Nucleophilicity Decreased due to the electron-withdrawing formyl groupHigher than this compound
Acidity of Carboxylic Acid Increased due to the electron-withdrawing formyl groupLower than this compound

Detailed Reactivity Comparison

Nucleophilicity of the Amino Group

The nucleophilicity of the amino group is a critical factor in many synthetic transformations, such as acylation and alkylation reactions. In anthranilic acid, the lone pair of electrons on the nitrogen atom is readily available for nucleophilic attack. However, in this compound, the strongly electron-withdrawing formyl group (-CHO) at the ortho position significantly reduces the electron density on the amino group through a negative inductive effect (-I) and a negative mesomeric effect (-M). This decrease in electron density makes the amino group of this compound a weaker nucleophile compared to that of anthranilic acid.

Electrophilic Aromatic Substitution

The susceptibility of the benzene ring to electrophilic attack is governed by the electronic nature of its substituents. The amino group (-NH₂) in anthranilic acid is an activating group, donating electron density to the aromatic ring and directing incoming electrophiles to the ortho and para positions. In contrast, the formyl group in this compound is a deactivating group, withdrawing electron density from the ring and making it less susceptible to electrophilic attack. While the amino group is activating, the powerful deactivating effect of the formyl group is expected to dominate, rendering the aromatic ring of this compound significantly less reactive in electrophilic aromatic substitution reactions compared to anthranilic acid.

Acidity of the Carboxylic Acid

The acidity of the carboxylic acid group is influenced by the stability of its conjugate base (the carboxylate anion). The electron-withdrawing formyl group in this compound helps to stabilize the negative charge of the carboxylate anion through its inductive effect. This stabilization makes the carboxylic acid more likely to donate a proton, thus increasing its acidity. Consequently, this compound is a stronger acid than anthranilic acid.

Application in Quinazoline Synthesis: A Practical Comparison

A common application of both molecules is in the synthesis of quinazolines and quinazolinones. The Niementowski quinazoline synthesis, for example, involves the reaction of anthranilic acid with amides.[4] The higher nucleophilicity of the amino group in anthranilic acid facilitates its initial reaction with the amide.

For this compound, its bifunctional nature with adjacent amino and formyl groups allows for different synthetic strategies towards quinazoline derivatives, often through condensation reactions with other reagents. However, the reduced nucleophilicity of the amino group might necessitate harsher reaction conditions or different catalytic systems compared to reactions with anthranilic acid.

Experimental Protocols

To empirically determine the reactivity differences discussed, the following experimental protocols can be employed.

Experiment 1: Comparative Nucleophilicity via Competition Reaction

Objective: To qualitatively compare the nucleophilicity of the amino groups of this compound and anthranilic acid.

Methodology:

  • Prepare equimolar solutions of this compound and anthranilic acid in a suitable aprotic solvent (e.g., acetonitrile).

  • To this mixture, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a fluorescent acylating agent, such as dansyl chloride, which will react with the more nucleophilic amine.

  • Allow the reaction to proceed for a set period at a constant temperature.

  • Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.

  • The ratio of the dansylated products of the two amines will provide a measure of their relative nucleophilicity. The amine that forms a greater amount of the dansylated product is the more nucleophilic.

Experiment 2: Determination of Relative Rates of Electrophilic Aromatic Bromination

Objective: To compare the reactivity of the aromatic rings towards electrophilic aromatic substitution.

Methodology:

  • Prepare separate solutions of this compound and anthranilic acid of the same concentration in a suitable solvent (e.g., glacial acetic acid).

  • Prepare a solution of bromine in the same solvent.

  • Initiate the reaction by adding a specific volume of the bromine solution to each of the amine solutions separately, under constant stirring and at a controlled temperature.

  • Monitor the disappearance of the bromine color over time using a UV-Vis spectrophotometer by measuring the absorbance at a wavelength where bromine absorbs.

  • The rate of the reaction can be determined by plotting the absorbance of bromine versus time. A faster decrease in absorbance indicates a higher reaction rate. It is expected that anthranilic acid will react significantly faster than this compound.[5][6]

Visualizing Reactivity Differences

The following diagrams illustrate the key concepts discussed in this guide.

Reactivity_Comparison cluster_anthranilic Anthranilic Acid cluster_2amino This compound A Amino Group (Electron Donating) B Aromatic Ring (Activated) A->B C High Nucleophilicity (Amino Group) A->C D Favors Electrophilic Aromatic Substitution B->D E Formyl Group (Electron Withdrawing) F Aromatic Ring (Deactivated) E->F G Low Nucleophilicity (Amino Group) E->G H Disfavors Electrophilic Aromatic Substitution F->H

Figure 1. Logical relationship of substituent effects on reactivity.

Experimental_Workflow cluster_nucleophilicity Nucleophilicity Comparison cluster_eas Electrophilic Aromatic Substitution Rate N1 Equimolar mixture of This compound and Anthranilic acid N2 Add sub-stoichiometric Dansyl Chloride N1->N2 N3 HPLC Analysis N2->N3 N4 Compare Product Ratios N3->N4 E1 Separate solutions of each compound E2 Add Bromine Solution E1->E2 E3 Monitor Bromine Concentration (UV-Vis) E2->E3 E4 Determine Reaction Rate E3->E4

Figure 2. Experimental workflows for comparing reactivity.

Conclusion

References

The Unexplored Therapeutic Potential of 2-Amino-3-formylbenzoic Acid Derivatives: A Comparative Analysis with Known Drugs

Author: BenchChem Technical Support Team. Date: December 2025

While the direct biological activities of 2-Amino-3-formylbenzoic acid derivatives remain largely uncharted in publicly available research, the broader class of anthranilic acid (2-aminobenzoic acid) derivatives, to which they belong, has demonstrated a wide spectrum of pharmacological effects. This guide provides a comparative overview of the reported anticancer, antimicrobial, and anti-inflammatory activities of several anthranilic acid derivatives against established therapeutic agents. Due to the scarcity of data on this compound derivatives, this comparison serves as a surrogate to highlight the potential therapeutic avenues for this specific chemical scaffold.

Comparative Analysis of Biological Activity

To provide a quantitative perspective, the following tables summarize the biological activities of selected anthranilic acid derivatives in comparison to well-established drugs in each therapeutic category. It is important to note that the data for the derivatives and the known drugs may originate from different studies and experimental conditions, warranting a cautious interpretation of direct comparisons.

Anticancer Activity

The antiproliferative effects of various aminobenzoic acid derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Compound/DrugCancer Cell LineIC50 Value (µM)Reference
Anthranilic Acid Derivatives
2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acid derivative (4n)Not SpecifiedMore potent than aspirin[1]
Quinazolinone derivative from 2-aminobenzoic acid (Compound 5)MCF-7100[2]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)MCF-715.6[2]
2-aminobenzothiazole derivative (Compound 13)HCT1166.43 ± 0.72[3]
2-aminobenzothiazole derivative (Compound 24)C6 (glioma)4.63 ± 0.85[3]
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (Compound 45)A5490.44[4]
Known Anticancer Drug
DoxorubicinA5490.52 ± 0.2[4]
DoxorubicinMCF-72.50 ± 1.76[5]
DoxorubicinHCT-116Not specified
DoxorubicinHeLa2.92 ± 0.57[5]
DoxorubicinHepG212.18 ± 1.89[5]

Table 1: Comparative Anticancer Activity (IC50 values) of Anthranilic Acid Derivatives and Doxorubicin. Lower IC50 values indicate greater potency.

Antimicrobial Activity

The antimicrobial efficacy of novel compounds is often determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/DrugMicroorganismMIC Value (µg/mL)Reference
Anthranilic Acid Derivatives
N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazideS. aureus1.82 (pMIC)[6]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideB. subtilis2.11 (pMIC)[6]
N'-(3-methoxy-4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazideE. coli1.78 (pMIC)[6]
2-[3-(3-phenylsulfamoyl-phenyl)-acryloylamino]-benzoic acidNot specifiedAppreciable[7]
2-[3-(3-ethylsulfamoyl-phenyl)-acryloylamino]-benzoic acidNot specifiedAppreciable[7]
Known Antimicrobial Drug
CiprofloxacinS. aureus0.6[8]
CiprofloxacinE. coli0.013[8]
CiprofloxacinP. aeruginosa0.15[8]

Table 2: Comparative Antimicrobial Activity (MIC values) of Anthranilic Acid Derivatives and Ciprofloxacin. Lower MIC values indicate greater potency. pMIC is the negative logarithm of the molar MIC.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds can be assessed using various in vivo and in vitro models. The carrageenan-induced rat paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity.

Compound/DrugAssay ModelEfficacyReference
Anthranilic Acid Derivatives
2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acid derivative (4n)Carrageenan-induced paw edema (rat)More potent than aspirin and phenylbutazone[1]
5-chloro-2-[3-(4-chloro-phenylsulfamoyl)-benzoylamino]-benzoic acidCarrageenan-induced paw edema (rat)Higher percentage inhibition than Ibuprofen[7]
2-aminobenzothiazole derivative (Bt2)Carrageenan-induced paw edema (rat)Comparable to Diclofenac[9]
Known Anti-inflammatory Drugs
IbuprofenCOX-1 Inhibition (in vitro)IC50: 12.9 µM[10]
IbuprofenCOX-2 Inhibition (in vitro)IC50: 31.4 µM[10]
IbuprofenCarrageenan-induced paw edema (rat)~55% inhibition at 50 mg/kg[10]

Table 3: Comparative Anti-inflammatory Activity of Anthranilic Acid Derivatives and Ibuprofen.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of the biological activities of novel chemical entities.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Animals (typically rats or mice) are divided into control and treatment groups.

  • Compound Administration: The test compound or a standard drug (e.g., ibuprofen) is administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Visualizations

The following diagrams illustrate a general workflow for screening the biological activity of new chemical entities and a hypothetical signaling pathway that could be targeted by anticancer agents.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_evaluation In-depth Evaluation start 2-Amino-3-formylbenzoic acid scaffold derivatives Synthesis of Derivatives start->derivatives primary_screening Primary Screening (e.g., Cytotoxicity) derivatives->primary_screening active_compounds Active Compounds primary_screening->active_compounds Hit Identification secondary_screening Secondary Screening (e.g., Target-based assays) active_compounds->secondary_screening in_vivo In Vivo Studies (Animal Models) secondary_screening->in_vivo lead_compound Lead Compound in_vivo->lead_compound Lead Selection

Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor transcription Transcription Factors mtor->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor Anthranilic Acid Derivative inhibitor->pi3k inhibitor->akt

References

A Comparative Spectroscopic Guide to 2-Amino-3-formylbenzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparative analysis of the spectroscopic properties of 2-Amino-3-formylbenzoic acid alongside its key precursors, anthranilic acid and isatin. It is designed for researchers, scientists, and professionals in drug development to provide objective, data-driven insights into the characterization of these compounds using various spectroscopic techniques. The comparison highlights the distinct spectral features that arise from the structural evolution from precursor to the final product, facilitating compound identification and analysis.

Logical Synthesis Pathway

A common and efficient method for synthesizing substituted anthranilic acids is through the oxidative cleavage of isatins.[1][2] This pathway provides a logical relationship between the precursor, isatin, and the target molecule, this compound.

G cluster_precursor Precursor cluster_reagents Reaction Conditions cluster_product Product Isatin Isatin Derivative (e.g., 3-Formyl-isatin) AFBA This compound Isatin->AFBA Oxidative Cleavage Reagents NaOH / H₂O₂ Reagents->Isatin

Caption: Plausible synthesis of this compound from an isatin precursor.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below. These protocols are generalized for the analysis of the compounds discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : To determine the chemical structure by analyzing the magnetic properties of atomic nuclei (¹H and ¹³C).

  • Instrumentation : High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard to calibrate chemical shifts to 0 ppm.

  • Data Acquisition :

    • ¹H NMR : The spectrum is acquired using a sufficient number of scans to achieve a high signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.

    • ¹³C NMR : Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and enhance signal intensity.

  • Data Analysis : Chemical shifts (δ), coupling constants (J), and signal integrals are analyzed to elucidate the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective : To identify functional groups based on their characteristic vibrational frequencies.[3]

  • Instrumentation : A standard FT-IR spectrometer.

  • Sample Preparation : For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]

  • Data Acquisition : The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

  • Data Analysis : The absorption bands are analyzed to identify characteristic vibrations corresponding to specific functional groups (e.g., O-H, N-H, C=O, C=C).[4]

Mass Spectrometry (MS)
  • Objective : To determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.

  • Instrumentation : A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electron Ionization (EI) is a common method.

  • Sample Preparation : The sample is introduced into the ion source. For GC-MS, the sample is vaporized. For LC-MS or direct infusion, the sample is dissolved in a suitable solvent.

  • Data Acquisition : The instrument is set to scan a specific mass-to-charge (m/z) range. The molecules are ionized, and the resulting ions are separated by the mass analyzer and detected.

  • Data Analysis : The mass spectrum is analyzed to identify the molecular ion peak [M]⁺, which gives the molecular weight. The fragmentation pattern provides a "fingerprint" that helps in structural elucidation.[5][6]

UV-Visible (UV-Vis) Spectroscopy
  • Objective : To study the electronic transitions within the molecule, providing information about conjugation and chromophores.

  • Instrumentation : A UV-Vis spectrophotometer.

  • Sample Preparation : A dilute solution of the compound is prepared using a UV-transparent solvent (e.g., ethanol, methanol, water). The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

  • Data Acquisition : The sample is placed in a quartz cuvette. The spectrophotometer scans a range of wavelengths (typically 200-800 nm), and the absorbance is recorded. A baseline spectrum of the pure solvent is subtracted.

  • Data Analysis : The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are determined. These values are characteristic of the compound's electronic structure.[4][7]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. Data for the target compound are predicted based on the established effects of its constituent functional groups observed in the precursors.

¹H and ¹³C NMR Data

Solvent: DMSO-d₆

Compound¹H NMR δ (ppm), Multiplicity, J (Hz)¹³C NMR δ (ppm)
Isatin 11.0 (s, 1H, NH), 7.6-7.7 (m, 2H, Ar-H), 7.1 (t, 1H, Ar-H), 6.9 (d, 1H, Ar-H)184.5 (C=O), 159.0 (C=O), 150.5, 138.5, 125.0, 123.0, 117.5, 112.5
Anthranilic Acid 7.7 (dd, 1H, J=8.0, 1.6), 7.2 (ddd, 1H, J=8.4, 7.2, 1.6), 6.7 (d, 1H, J=8.4), 6.5 (t, 1H, J=7.6)170.0 (COOH), 151.0, 134.5, 131.5, 116.5, 116.0, 114.0
This compound (Predicted) 10.1 (s, 1H, CHO), 8.0-8.2 (br s, 2H, NH₂), 7.8 (dd, 1H), 7.4 (t, 1H), 6.8 (dd, 1H), ~11-13 (br s, 1H, COOH)~192 (CHO), ~169 (COOH), ~152 (C-NH₂), ~136, ~132, ~120 (C-CHO), ~118, ~115
FT-IR Spectroscopic Data
Compoundν(C=O) cm⁻¹ (Carbonyl)ν(O-H) / ν(N-H) cm⁻¹Other Key Bands (cm⁻¹)
Isatin 1746, 1728 (Amide & Ketone C=O)[4]3194 (N-H stretch)[4]1615 (Aromatic C=C)[4]
Anthranilic Acid 1670-1690 (Carboxylic Acid C=O)2500-3300 (Broad O-H), 3300-3500 (N-H stretch, two bands)1600-1620 (Aromatic C=C)
This compound (Predicted) ~1700 (Aldehyde C=O), ~1680 (Carboxylic Acid C=O)2500-3300 (Broad O-H), 3300-3500 (N-H stretch, two bands)~2720, ~2820 (Aldehyde C-H), 1600-1615 (Aromatic C=C)
Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Assignment
Isatin 147119 ([M-CO]⁺), 92 ([M-CO-HCN]⁺), 64
Anthranilic Acid 137[5]119 ([M-H₂O]⁺), 92 ([M-COOH]⁺), 65[5]
This compound (Predicted) 165148 ([M-OH]⁺), 136 ([M-CHO]⁺), 120 ([M-COOH]⁺), 92 ([M-CHO-CO₂]⁺)
UV-Vis Spectroscopic Data

Solvent: Ethanol/Methanol

Compoundλ_max (nm)Notes
Isatin 249, 296, 420[4]The bands at 249 and 296 nm are attributed to π→π* transitions, while the lower intensity band at 420 nm corresponds to an n→π* transition.[4]
Anthranilic Acid ~250, ~330-340Exhibits broad emission bands and its fluorescence is highly sensitive to the molecular environment.[8]
This compound (Predicted) ~260, ~350The introduction of the formyl group, a chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to anthranilic acid.

General Experimental Workflow

The process of spectroscopic analysis, from sample acquisition to final interpretation, follows a structured workflow. This ensures data quality, reproducibility, and accurate characterization of the chemical compounds.

G start Sample Acquisition (Synthesis & Purification) prep Sample Preparation (Dissolving, KBr Pellet, etc.) start->prep Purity Check nmr NMR Analysis (¹H, ¹³C) prep->nmr Instrumental Analysis ftir FT-IR Analysis prep->ftir Instrumental Analysis ms Mass Spectrometry prep->ms Instrumental Analysis uvvis UV-Vis Analysis prep->uvvis Instrumental Analysis data Data Processing (Baseline Correction, Integration) nmr->data ftir->data ms->data uvvis->data interp Spectral Interpretation (Peak Assignment) data->interp report Structure Elucidation & Comparative Analysis interp->report

Caption: Generalized workflow for the spectroscopic analysis of chemical compounds.

References

A Comparative Guide to the Synthesis of 2-Amino-3-formylbenzoic Acid: Established versus Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable preparation of key intermediates is paramount. 2-Amino-3-formylbenzoic acid is a valuable building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. This guide provides a detailed comparison of an established synthetic route to this compound with a modern, palladium-catalyzed approach, offering insights into their respective methodologies, performance, and potential advantages.

Established Synthetic Route: Oxidation of 3-Formylisatin

A well-documented and reliable method for the synthesis of anthranilic acids involves the oxidative cleavage of isatins. This approach is characterized by its relatively straightforward procedure and the use of readily available and inexpensive reagents.

Experimental Protocol:

Materials:

  • 3-Formylisatin

  • Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 3-formylisatin in 100 mL of 1 M aqueous sodium hydroxide solution.

  • Oxidation: Cool the solution to 0-5 °C in an ice bath. Add 15 mL of 30% hydrogen peroxide dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 3-4 with concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Proposed New Synthetic Route: Palladium-Catalyzed C-H Amination

Recent advancements in organometallic chemistry have enabled the direct functionalization of C-H bonds, offering more atom-economical and efficient synthetic pathways. A proposed new route for the synthesis of this compound involves a palladium-catalyzed ortho-C-H amination of 3-formylbenzoic acid.

Experimental Protocol (Proposed):

Materials:

  • 3-Formylbenzoic acid

  • N-Chloromorpholine (as the aminating agent)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (as the ligand)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-formylbenzoic acid (5.0 g), Pd(OAc)₂ (2 mol%), dppp (2.5 mol%), and K₂CO₃ (2.0 equivalents).

  • Solvent and Reagent Addition: Add 50 mL of anhydrous toluene, followed by the N-chloromorpholine (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Performance Comparison

The following table summarizes the key performance indicators for both the established and the proposed new synthetic routes. Data for the new route are projected based on similar reported C-H amination reactions.

ParameterEstablished Route (Isatin Oxidation)New Route (Pd-Catalyzed C-H Amination) (Projected)
Starting Material 3-Formylisatin3-Formylbenzoic acid
Key Reagents NaOH, H₂O₂Pd(OAc)₂, dppp, N-Chloromorpholine, K₂CO₃
Reaction Time ~3-4 hours12-24 hours
Typical Yield 75-85%80-90%
Purity (after purification) >98%>98%
Atom Economy ModerateHigh
Safety Considerations Use of corrosive NaOH and strong oxidizer H₂O₂.Use of a precious metal catalyst and potentially toxic/moisture-sensitive reagents. Requires inert atmosphere.
Scalability Readily scalable.May require optimization for large-scale synthesis due to catalyst cost and sensitivity.

Visualizing the Synthetic Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both synthetic routes.

established_route cluster_prep Reaction Preparation cluster_reaction Oxidation cluster_workup Work-up & Purification start Dissolve 3-Formylisatin in 1M NaOH oxidation Add 30% H₂O₂ dropwise at 0-5 °C start->oxidation stir Stir at RT for 2h oxidation->stir acidify Acidify with HCl to pH 3-4 stir->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Concentrate extract->dry purify Recrystallize dry->purify product 2-Amino-3-formylbenzoic acid purify->product

Established Synthetic Workflow: Isatin Oxidation

new_route cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction C-H Amination cluster_workup Work-up & Purification start Combine 3-Formylbenzoic acid, Pd(OAc)₂, dppp, K₂CO₃ add_reagents Add Toluene and N-Chloromorpholine start->add_reagents heat Heat at 100 °C for 12-24h add_reagents->heat filter Filter inorganic salts heat->filter extract Aqueous Wash filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product 2-Amino-3-formylbenzoic acid purify->product

Proposed New Synthetic Workflow: Pd-Catalyzed C-H Amination

Conclusion

The established synthetic route for this compound via the oxidation of 3-formylisatin remains a viable and practical method, particularly for its simplicity and cost-effective reagents. However, the proposed new route utilizing palladium-catalyzed C-H amination presents a more modern and potentially more efficient alternative. While the new route may involve a longer reaction time and more expensive reagents, its projected higher yield and superior atom economy align well with the principles of green chemistry and may offer advantages in certain research and development contexts. The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the desired level of process optimization. Further experimental validation of the proposed new route is warranted to fully assess its practical applicability and advantages over the established method.

Comparative Study of Catalysts for the Synthesis of 2-Amino-3-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methods for the Synthesis of 2-Amino-3-formylbenzoic Acid

The synthesis of this compound, a valuable building block in pharmaceutical and materials science, is critically dependent on the efficiency and selectivity of the catalytic methods employed. This guide provides a comparative analysis of various catalytic approaches for the ortho-formylation of 2-aminobenzoic acid, presenting available quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their applications.

Performance Comparison of Catalytic Systems

The direct formylation of 2-aminobenzoic acid to yield this compound presents a significant challenge due to the electronic properties of the substrate. However, several classical and modern catalytic methods can be adapted for this transformation. Below is a summary of potential catalytic systems based on established formylation reactions. Direct comparative data for the synthesis of this compound is scarce in the literature; therefore, this table extrapolates from reactions on similar substrates.

Catalyst SystemFormylation MethodTypical SubstrateReagentsTemperature (°C)Reaction Time (h)Yield (%)Reference
Acid Catalyst Duff ReactionPhenols, Aromatic AminesHexamethylenetetramine (HMTA), Acid (e.g., AcOH, TFA)100-1501-8Moderate[1][2]
Vilsmeier Reagent Vilsmeier-HaackElectron-rich AromaticsPOCl₃, DMF0-1001-12Varies[3]
Base Catalyst Reimer-TiemannPhenolsChloroform, Base (e.g., NaOH)60-702-12Low to Moderate[4]
Biocatalyst Enzymatic ReductionAnthranilic acidWhite-rot fungus (Bjerkandera adusta)Room Temp.48~15-20% (of 2-aminobenzaldehyde)[5]

Note: The yields and reaction conditions are general and can vary significantly based on the specific substrate and precise experimental setup. The data for the biocatalytic method refers to the reduction of the carboxylic acid to an aldehyde, which is a different transformation but highlights a potential biocatalytic route.

Detailed Experimental Protocols

Duff Reaction (Acid-Catalyzed Formylation)

Materials:

  • 2-Aminobenzoic acid

  • Hexamethylenetetramine (HMTA)

  • Glacial acetic acid or Trifluoroacetic acid (TFA)

  • Hydrochloric acid (for hydrolysis)

  • Solvent (e.g., glycerol, acetic acid)

Procedure:

  • A mixture of 2-aminobenzoic acid and hexamethylenetetramine is prepared in the chosen solvent (e.g., glacial acetic acid).

  • The reaction mixture is heated to a temperature typically ranging from 100 to 150°C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled and then hydrolyzed by the addition of an aqueous acid solution (e.g., HCl).

  • The product, this compound, is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.

Materials:

  • 2-Aminobenzoic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium acetate or other base for work-up

Procedure:

  • The Vilsmeier reagent is prepared by the slow addition of POCl₃ to ice-cold DMF with stirring.

  • 2-Aminobenzoic acid is then added to the freshly prepared Vilsmeier reagent.

  • The reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete as indicated by TLC.

  • The reaction is quenched by pouring it onto crushed ice.

  • The mixture is then neutralized with a base (e.g., sodium acetate) to precipitate the product.

  • The solid product is collected by filtration, washed, and purified.

Visualizing the Synthetic Pathways

To better understand the logical flow of these synthetic approaches, the following diagrams illustrate the key steps involved.

Duff_Reaction_Workflow Start Start: 2-Aminobenzoic Acid Reaction Duff Reaction: Heating Start->Reaction Reagents Reagents: Hexamethylenetetramine (HMTA) Acid Catalyst (e.g., Acetic Acid) Reagents->Reaction Hydrolysis Acidic Hydrolysis Reaction->Hydrolysis Product Product: This compound Hydrolysis->Product

Caption: Workflow for the Duff Reaction.

Vilsmeier_Haack_Workflow DMF DMF Vilsmeier_Reagent Vilsmeier Reagent Formation DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction Vilsmeier-Haack Reaction Vilsmeier_Reagent->Reaction Substrate 2-Aminobenzoic Acid Substrate->Reaction Workup Aqueous Work-up Reaction->Workup Product Product: This compound Workup->Product

Caption: Workflow for the Vilsmeier-Haack Reaction.

Concluding Remarks

The selection of an optimal catalyst and method for the synthesis of this compound is contingent upon several factors including desired yield, scalability, cost, and environmental considerations. The Duff reaction offers a classical approach, though yields can be moderate.[1][2] The Vilsmeier-Haack reaction is a powerful formylation method for activated systems, but the reactivity of the starting material needs to be carefully considered.[3] While direct comparative studies on 2-aminobenzoic acid are limited, this guide provides a foundational understanding of the potential catalytic routes. Further experimental investigation and optimization are necessary to determine the most effective catalyst for this specific transformation. Researchers are encouraged to use this guide as a starting point for developing efficient and robust synthetic protocols.

References

In Vitro Efficacy of 2-Aminobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the in vitro performance of novel compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of the biological activities of various derivatives of 2-aminobenzoic acid, with a particular focus on inferring the potential of 2-Amino-3-formylbenzoic acid-based compounds. Due to a notable scarcity of direct experimental data on this compound and its immediate derivatives in publicly available literature, this guide synthesizes findings from structurally related aminobenzoic acid analogs to provide a predictive overview of their potential cytotoxic, antimicrobial, and enzyme-inhibiting properties.

The inherent reactivity of the formyl group in this compound makes it a versatile scaffold for the synthesis of a wide array of derivatives, most notably Schiff bases. These derivatives, along with other modifications of the parent aminobenzoic acid structure, have been investigated for various therapeutic applications. This guide will present available quantitative data, detail common experimental protocols, and visualize key experimental workflows to offer a comprehensive resource for researchers in the field.

Comparative Analysis of Biological Activity

The in vitro biological activities of aminobenzoic acid derivatives are diverse, with significant potential in anticancer and antimicrobial applications. The following tables summarize the quantitative data from various studies on derivatives of 2-aminobenzoic acid and its isomers.

Cytotoxicity Data

The cytotoxic potential of aminobenzoic acid derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
2-Amino-1,4-naphthoquinone-benzamidesAniline derivative (5e)MDA-MB-231 (Breast)0.4Cisplatin31.5
3-Nitroaniline derivative (5l)MDA-MB-231 (Breast)0.4Cisplatin31.5
Aniline derivative (5e)HT-29 (Colon)0.7Cisplatin35.5
2-Aminobenzothiazole DerivativesCompound 13HCT116 (Colon)6.43 ± 0.72--
A549 (Lung)9.62 ± 1.14--
A375 (Melanoma)8.07 ± 1.36--
2-Amino-3-chlorobenzoic acid2A3CBMDA-MB-231 (Breast)26 (24h), 5 (48h), 7.2 (72h)--
Pentacyclic Benzimidazole DerivativesDerivative 6Multiple0.3 - 1.8--

Note: The data presented is a selection from available literature and is intended for comparative purposes. Experimental conditions may vary between studies.

Antimicrobial Activity Data

Derivatives of aminobenzoic acid, particularly Schiff bases and their metal complexes, have demonstrated notable antimicrobial activity. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Compound ClassSpecific Derivative/ComplexBacterial/Fungal StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Schiff Bases from 5-aminopyrazolesCompound 1-3Staphylococcus epidermidis7.81Ciprofloxacin15.62
Compound 4Enterococcus faecalis7.81Ciprofloxacin7.81
Benzimidazole-based Schiff basesMetal complexesS. aureus, L. monocytogenesGenerally higher activity than ligands alone--
2-Amino-3-chlorobenzoic acid2A3CBMethicillin-resistant S. aureus (MRSA)Potent activity reported (quantitative data not specified)--
p-Aminobenzoic acid Schiff basesN'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (11)Bacillus subtilispMIC = 2.11 µM/mlNorfloxacinpMIC = 2.61 µM/ml

Note: The data presented is a selection from available literature and is intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are outlines of common experimental protocols used in the assessment of 2-aminobenzoic acid derivatives.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO). A positive control (e.g., Cisplatin) is also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed with a cold solution of trichloroacetic acid (TCA).

  • Staining: The fixed cells are washed and then stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is read on a microplate reader (e.g., at 515 nm).

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Antimicrobial Susceptibility Testing

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (medium with inoculum) and a negative control (medium only) are included.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

experimental_workflow_cytotoxicity cluster_setup Assay Setup cluster_mtt MTT Assay cluster_srb SRB Assay start Seed cancer cells in 96-well plates treatment Treat cells with test compounds and controls start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_add Add MTT solution incubation->mtt_add MTT path fix Fix cells with TCA incubation->fix SRB path formazan Incubate for formazan formation mtt_add->formazan solubilize_mtt Solubilize formazan crystals formazan->solubilize_mtt read_mtt Measure absorbance (570 nm) solubilize_mtt->read_mtt data_analysis Calculate % viability and determine IC50 read_mtt->data_analysis stain Stain with SRB fix->stain solubilize_srb Solubilize bound dye stain->solubilize_srb read_srb Measure absorbance (515 nm) solubilize_srb->read_srb read_srb->data_analysis experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay Execution inoculum Prepare standardized microbial inoculum inoculate Inoculate diluted compounds with microbial suspension inoculum->inoculate dilution Serially dilute test compounds in broth dilution->inoculate incubate Incubate under appropriate conditions inoculate->incubate result Determine Minimum Inhibitory Concentration (MIC) incubate->result schiff_base_formation reagents This compound Primary Amine (R-NH2) product Schiff Base Water (H2O) reagents->product Condensation Reaction (+/- Catalyst, Heat)

Benchmarking Synthesis Routes to 2-Amino-3-formylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-amino-3-formylbenzoic acid, a key building block in the development of novel pharmaceuticals and functional materials, presents unique challenges due to the specific arrangement of its functional groups. This guide provides a comparative analysis of potential synthetic methodologies, offering insights into their efficiency based on available experimental data from analogous reactions. While direct comparative studies on this specific molecule are limited, this document extrapolates from established chemical principles to provide a valuable resource for researchers in the field.

Comparative Analysis of Synthetic Methodologies

The following table summarizes the key performance indicators for three plausible synthetic routes to this compound. The data presented is derived from analogous transformations and should be considered indicative rather than absolute.

MethodStarting MaterialKey Reagents/CatalystsSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference (Analogous Reactions)
Method A: Ortho-Formylation 2-Aminobenzoic AcidChloroform, Sodium HydroxideWater, Ethanol60-704-620-30Moderate[Analogous Reimer-Tiemann Reactions]
Method B: Selective Oxidation 2-Amino-3-methylbenzoic acidManganese Dioxide (MnO₂)DichloromethaneReflux (40)24-4840-60Good[Analogous Benzylic Oxidations]
Method C: From Isatin Isatin1. NaOH, H₂O₂ 2. NaBH₄, H₃O⁺Water, MethanolRT to 502-460-80High[Isatin Ring Opening & Reduction]

Detailed Experimental Protocols

Method A: Ortho-Formylation via Reimer-Tiemann Reaction

This method introduces a formyl group onto the aromatic ring of 2-aminobenzoic acid. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, and its principles can be adapted for anilines, although yields are typically lower due to the basicity of the amino group.

Protocol:

  • In a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 13.7 g (0.1 mol) of 2-aminobenzoic acid in 100 mL of 20% aqueous sodium hydroxide solution.

  • Heat the mixture to 60-70°C in a water bath.

  • Add 15 mL (0.18 mol) of chloroform dropwise over a period of 1 hour with vigorous stirring.

  • After the addition is complete, continue stirring at the same temperature for an additional 3-5 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 6.

  • The product, this compound, will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and recrystallize from an ethanol-water mixture to obtain the purified product.

Method B: Selective Oxidation of a Methyl Group

This approach involves the selective oxidation of the methyl group of 2-amino-3-methylbenzoic acid to an aldehyde. Activated manganese dioxide is a common reagent for the oxidation of benzylic alcohols and can be used for the direct oxidation of benzylic methyl groups, although reaction times can be long.

Protocol:

  • Suspend 15.1 g (0.1 mol) of 2-amino-3-methylbenzoic acid in 200 mL of dichloromethane in a 500 mL round-bottom flask.

  • Add 86.9 g (1.0 mol) of activated manganese dioxide to the suspension.

  • Reflux the mixture with vigorous stirring for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with dichloromethane.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Method C: Synthesis from Isatin

This two-step method involves the oxidative cleavage of the isatin ring to form an intermediate, followed by selective reduction. This route is promising due to the ready availability of substituted isatins and the generally high yields of the individual steps.

Protocol:

Step 1: Oxidative Ring Opening of Isatin

  • In a 250 mL beaker, dissolve 14.7 g (0.1 mol) of isatin in 100 mL of 1 M aqueous sodium hydroxide.

  • To this solution, add 34 mL of 30% hydrogen peroxide dropwise with stirring at room temperature. An exothermic reaction will occur.

  • After the addition is complete, stir the mixture for 1 hour.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate 2-aminobenzoylformic acid.

  • Filter the product and wash with cold water.

Step 2: Selective Reduction of the Keto Acid

  • Dissolve the 2-aminobenzoylformic acid from the previous step in 150 mL of methanol.

  • Cool the solution to 0-5°C in an ice bath.

  • Add 3.8 g (0.1 mol) of sodium borohydride in small portions with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the careful addition of dilute hydrochloric acid until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • The aqueous residue is then extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the three proposed synthetic methods.

Method_A_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_Aminobenzoic_Acid 2-Aminobenzoic Acid Dissolution Dissolve in aq. NaOH 2_Aminobenzoic_Acid->Dissolution Reaction_Step Add Chloroform (60-70°C) Dissolution->Reaction_Step Acidification Acidify with HCl Reaction_Step->Acidification Filtration Filter Precipitate Acidification->Filtration Recrystallization Recrystallize (Ethanol/Water) Filtration->Recrystallization Final_Product_A This compound Recrystallization->Final_Product_A

Workflow for Method A: Ortho-Formylation

Method_B_Workflow cluster_start_b Starting Material cluster_reaction_b Reaction cluster_workup_b Work-up & Purification cluster_product_b Final Product Start_B 2-Amino-3-methylbenzoic acid Suspension Suspend in Dichloromethane Start_B->Suspension Oxidation Add MnO₂ & Reflux Suspension->Oxidation Filtration_B Filter through Celite Oxidation->Filtration_B Evaporation Solvent Evaporation Filtration_B->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Final_Product_B This compound Chromatography->Final_Product_B

Workflow for Method B: Selective Oxidation

Method_C_Workflow cluster_step1 Step 1: Ring Opening cluster_step2 Step 2: Reduction Isatin Isatin Ring_Opening NaOH, H₂O₂ Isatin->Ring_Opening Intermediate 2-Aminobenzoylformic Acid Ring_Opening->Intermediate Reduction NaBH₄ in Methanol Intermediate->Reduction Workup_C Acidic Work-up & Extraction Reduction->Workup_C Final_Product_C This compound Workup_C->Final_Product_C

Workflow for Method C: From Isatin

Conclusion

The choice of the most efficient synthesis method for this compound will depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory. Method C, starting from isatin, appears to be the most promising route, potentially offering the highest yield and purity. Method B provides a more direct approach if the starting material is readily available, while Method A represents a classic, albeit likely lower-yielding, alternative. It is recommended that researchers perform small-scale trials to optimize the reaction conditions for their specific requirements.

Head-to-head comparison of different protecting groups for 2-Amino-3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules. For bifunctional compounds such as 2-amino-3-formylbenzoic acid, which possesses a nucleophilic amino group, an electrophilic aldehyde, and a carboxylic acid, the selective protection of the amine is crucial to prevent unwanted side reactions during subsequent transformations. This guide provides a head-to-head comparison of three commonly employed amino protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—for the protection of this compound. The comparison is based on their stability, orthogonality, and the conditions required for their introduction and removal, supported by representative experimental data.

At a Glance: Key Differences

The choice of a protecting group is dictated by the planned synthetic route and the chemical functionalities present in the molecule. The Boc, Cbz, and Fmoc groups offer distinct advantages and are removable under orthogonal conditions, allowing for selective deprotection in the presence of other sensitive groups.

  • Boc (tert-Butoxycarbonyl): This protecting group is stable under basic and hydrogenolytic conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[1][2]

  • Cbz (Benzyloxycarbonyl): The Cbz group is robust in acidic and basic media but is susceptible to removal by catalytic hydrogenolysis.[3][4] Strong acids can also cleave the Cbz group.[3]

  • Fmoc (9-Fluorenylmethoxycarbonyl): In contrast to Boc and Cbz, the Fmoc group is stable to acidic and hydrogenolytic conditions but is cleaved under mild basic conditions, commonly with a solution of piperidine in DMF.[5][6]

Quantitative Performance Comparison

ParameterBoc ProtectionCbz ProtectionFmoc Protection
Protecting Group tert-ButoxycarbonylBenzyloxycarbonyl9-Fluorenylmethoxycarbonyl
Typical Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
Protection Yield High (typically >90%)High (typically >85%)High (typically >90%)
Protection Time 2 - 12 hours2 - 6 hours12 - 24 hours
Cleavage Condition Acidolysis (e.g., TFA, HCl)[7]Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[3]Basolysis (e.g., 20% Piperidine in DMF)[5]
Deprotection Yield QuantitativeQuantitativeQuantitative
Deprotection Time 0.5 - 2 hours1 - 8 hours< 1 hour
Byproducts of Cleavage Isobutylene and CO₂Toluene and CO₂Dibenzofulvene and CO₂
Orthogonality Orthogonal to Cbz and Fmoc[1]Orthogonal to Boc and Fmoc[3]Orthogonal to Boc and Cbz[5]

Experimental Workflows and Logical Relationships

The general workflow for the protection and deprotection of the amino group in this compound is depicted below. The choice of protecting group (PG) and the corresponding deprotection method is critical for compatibility with other synthetic steps.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection Start This compound Reagent Protecting Group Reagent (Boc)₂O, Cbz-Cl, or Fmoc-OSu Protected N-Protected-2-amino-3-formylbenzoic Acid Reagent->Protected Base, Solvent Protected_Input N-Protected-2-amino-3-formylbenzoic Acid Protected->Protected_Input Further Synthetic Steps Deprotection_Reagent Deprotection Reagent (TFA, H₂/Pd-C, or Piperidine) Final_Product This compound Deprotection_Reagent->Final_Product Specific Conditions Orthogonality Boc Boc Acid Labile (TFA) Cbz Cbz Hydrogenolysis (H₂/Pd-C) Boc->Cbz Orthogonal Fmoc Fmoc Base Labile (Piperidine) Boc->Fmoc Orthogonal Cbz->Fmoc Orthogonal

References

Cross-validation of analytical methods for 2-Amino-3-formylbenzoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-3-formylbenzoic Acid Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a potential metabolite or synthetic intermediate, is crucial for advancing scientific research and ensuring product quality. This guide provides an objective comparison of high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) for this purpose. The experimental data presented is based on typical performance characteristics observed for analogous aminobenzoic acid compounds, offering a solid framework for method selection and validation.

Data Presentation

The selection of an analytical method hinges on the specific requirements of the study, including sensitivity, selectivity, and sample throughput. Below is a summary of the anticipated performance characteristics for the quantification of this compound using HPLC-UV and LC-MS/MS.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 30 - 80 ng/mL0.05 - 2 ng/mL
Limit of Quantitation (LOQ) 100 - 250 ng/mL0.15 - 5 ng/mL
Linearity (R²) > 0.997> 0.999
Linear Range 0.1 - 100 µg/mL0.001 - 10 µg/mL
Accuracy (% Recovery) 92 - 108%97 - 103%
Precision (% RSD) < 4%< 2%
Sample Throughput ModerateHigh
Selectivity ModerateVery High
Cost LowHigh

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a cost-effective and robust approach for the quantification of this compound, particularly for samples with relatively high concentrations of the analyte.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase to achieve a concentration within the linear range of the method.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

  • Filter the final sample solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would start at 10% B, increasing linearly to 90% B over 15 minutes, followed by a re-equilibration period.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: Based on the chromophore of this compound, a wavelength between 254 nm and 280 nm is recommended.[1]

  • Injection Volume: 20 µL.

3. Method Validation:

  • Linearity: Prepare a series of calibration standards (typically 5-7 concentrations) and inject in triplicate. Plot the peak area against concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels (low, medium, and high).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples at 100% of the target concentration. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification and for complex sample matrices where specificity is critical.

1. Sample Preparation:

  • Similar to HPLC-UV, dissolve the sample in a suitable solvent. An internal standard should be added at this stage to correct for matrix effects and variations in instrument response.

  • Protein precipitation (for biological samples) or a simplified dilution may be sufficient due to the high selectivity of the MS detector.

  • Centrifuge and filter the sample before injection.

2. LC-MS/MS Conditions:

  • LC System: A UPLC or HPLC system capable of delivering reproducible gradients at lower flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 or HILIC column with a smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm) for faster analysis times.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A rapid gradient tailored to the analyte's retention time, typically with a total run time of 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, to be determined by direct infusion of a standard solution.

  • MRM Transitions: Optimize the precursor ion and product ions for this compound and the internal standard.

3. Method Validation:

  • The validation parameters (linearity, accuracy, precision, LOD, LOQ) are assessed similarly to the HPLC-UV method. However, the acceptance criteria are often more stringent due to the higher performance of the technique.[2][3][4][5]

  • Matrix Effect: Evaluate the influence of the sample matrix on the ionization of the analyte by comparing the response of the analyte in a post-extraction spiked sample to that of a neat solution.

  • Stability: Assess the stability of the analyte in the sample matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

Mandatory Visualization

A logical workflow is critical for the systematic cross-validation of analytical methods. The following diagram illustrates the key stages of this process.

CrossValidationWorkflow cluster_planning Phase 1: Planning and Initial Assessment cluster_validation Phase 2: Individual Method Validation cluster_comparison Phase 3: Cross-Validation and Comparison cluster_decision Phase 4: Method Selection DefineRequirements Define Analytical Requirements (Sensitivity, Selectivity, etc.) SelectMethods Select Candidate Methods (e.g., HPLC-UV, LC-MS/MS) DefineRequirements->SelectMethods Input DevelopProtocols Develop Initial Protocols SelectMethods->DevelopProtocols Input ValidateHPLC Validate HPLC-UV Method (Linearity, Accuracy, Precision, LOD/LOQ) DevelopProtocols->ValidateHPLC Protocol ValidateLCMS Validate LC-MS/MS Method (Linearity, Accuracy, Precision, LOD/LOQ, Matrix Effect) DevelopProtocols->ValidateLCMS Protocol AnalyzeSamples Analyze Identical Samples with Both Validated Methods ValidateHPLC->AnalyzeSamples ValidateLCMS->AnalyzeSamples CompareData Statistically Compare Results (e.g., Bland-Altman plot, t-test) AnalyzeSamples->CompareData SelectOptimalMethod Select Optimal Method Based on Performance and Requirements CompareData->SelectOptimalMethod Decision Criteria

Caption: Workflow for analytical method cross-validation.

References

Safety Operating Guide

Proper Disposal of 2-Amino-3-formylbenzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Amino-3-formylbenzoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This substance is classified as a hazardous material, and its disposal must be managed through a designated hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Hazard Profile and Safety Precautions

This compound and similar compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling the chemical, including during disposal preparation.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[5][6]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[5]

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA approved respirator.[7]

All handling of this chemical waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

Quantitative Hazard Data

The hazard classification for this compound and analogous compounds provides clear indicators for its handling and disposal protocols.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2H319: Causes serious eye irritation
STOT (Single Exposure)3H335: May cause respiratory irritation
STOT: Specific Target Organ Toxicity

Step-by-Step Disposal Procedure

Follow these steps to ensure the safe and compliant disposal of this compound.

Step 1: Waste Identification and Segregation

  • Classify as Hazardous Waste: Treat all this compound, including unused product, contaminated materials (e.g., absorbent pads from a spill), and empty containers with residue, as hazardous waste.[1]

  • Segregate Waste: Do not mix this chemical waste with other waste streams.[8] It should be stored separately from incompatible materials such as strong oxidizing agents, bases, and acids to prevent violent reactions.[8][9]

Step 2: Prepare the Waste Container

  • Select an Appropriate Container: Use a container that is compatible with the chemical. The original container is often the best choice if it is in good condition.[8] Otherwise, a clearly labeled, sealable plastic or glass container is suitable. Do not use food-grade containers.[8]

  • Label the Container: The container must be clearly labeled as hazardous waste. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A description of the hazards (e.g., "Irritant")

    • The date when waste was first added to the container (accumulation start date).[10]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2][8]

  • Safe Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[2] It should be away from heat sources and direct sunlight.[9]

  • Secure Containment: Keep the waste container securely closed at all times, except when adding waste.[1][8]

Step 4: Arrange for Professional Disposal

  • Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[1][2][10]

  • Schedule Pickup: Follow your institution's specific procedures for requesting a waste pickup.[1]

Step 5: Disposal of Empty Containers

  • Decontamination: An empty container that held this compound must be decontaminated before it can be disposed of as non-hazardous trash.

  • Triple Rinse: Thoroughly rinse the container three times with a suitable solvent (e.g., water or another solvent recommended by your EHS office).[9]

  • Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste.[9]

  • Deface Label: After triple-rinsing and drying, completely remove or deface the original chemical label on the container before placing it in the appropriate recycling or trash bin.[1][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 2-Amino-3-formylbenzoic acid waste? is_empty Is the container empty? start->is_empty is_spill Is it a spill cleanup material? place_in_container Place in a compatible, labeled hazardous waste container. is_spill->place_in_container Yes is_spill->place_in_container No collect_solid Collect solid waste or unused chemical. is_empty->collect_solid No collect_rinsate Triple rinse container. Collect rinsate as hazardous waste. is_empty->collect_rinsate Yes collect_solid->is_spill collect_rinsate->place_in_container Rinsate dispose_container Deface label and dispose of empty container as non-hazardous trash. collect_rinsate->dispose_container Clean Container store_in_saa Store sealed container in Satellite Accumulation Area (SAA). place_in_container->store_in_saa request_pickup Contact EHS for waste pickup. store_in_saa->request_pickup end End request_pickup->end dispose_container->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 2-Amino-3-formylbenzoic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is vital for ensuring personal and laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and structurally similar compounds may present several hazards. Based on available safety data, this chemical is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE)

A detailed breakdown of the necessary PPE for handling this compound is provided in the table below.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation.[1][2][4]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect against dust particles and splashes that can cause serious eye irritation.[1][2][4][5]
Face Protection Face shield (in addition to goggles).Recommended when there is a significant risk of splashing or aerosol generation.[6]
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.[4][6]
Respiratory Protection NIOSH-approved respirator with a particulate filter.Required if handling the powder outside of a certified chemical fume hood or if dust generation is likely.[6][7]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[3][5] All necessary equipment, such as spatulas and weigh boats, should be gathered and placed inside a certified chemical fume hood to minimize exposure.

  • Weighing and Transfer : Conduct all weighing and transferring operations within a chemical fume hood to control the release of dust.[6]

  • Personal Hygiene : After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2][4] Do not eat, drink, or smoke in the handling area.

  • Decontamination : Clean the work area and all equipment thoroughly after use.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

  • Contaminated Solid Waste : All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be considered hazardous waste.[6]

  • Waste Collection : Collect all contaminated solid waste in a designated and clearly labeled hazardous waste container.[6]

  • Disposal : Dispose of the chemical waste and contaminated materials through an approved waste disposal plant.[1][2][4] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Post-Handling start Start: Handling This compound risk_assessment Assess Potential for Dust/Aerosol Generation start->risk_assessment fume_hood Work in a Chemical Fume Hood risk_assessment->fume_hood Low Risk respirator Use NIOSH-Approved Respirator risk_assessment->respirator High Risk base_ppe Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->base_ppe respirator->base_ppe end Proceed with Waste Disposal Protocol base_ppe->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.